2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMAURQPBMLMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Fluorophenyl)thiazole-5-carbaldehyde chemical properties
An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its core chemical properties, validated synthesis methodologies, spectroscopic signature, and key reactive characteristics. Furthermore, this guide will illuminate its applications in drug discovery, leveraging its unique structural features—the electron-rich thiazole core, the reactive aldehyde moiety, and the bio-isosteric fluorophenyl group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted thiazole derivative that has garnered significant interest as a versatile intermediate.[1] The molecule's architecture, featuring a fluorinated aromatic ring coupled to a formylated thiazole, provides a unique combination of reactivity and biophysical properties.[2] The fluorine substituent is particularly notable, as its incorporation into drug candidates often enhances metabolic stability, binding affinity, and lipophilicity.[1][2]
The core structure consists of three key components:
-
Thiazole Ring: An electron-rich five-membered heterocycle containing sulfur and nitrogen, which can participate in various chemical transformations and biological interactions like hydrogen bonding and π-π stacking.[2]
-
Aldehyde Group: Positioned at the C5 position, this functional group is a versatile handle for a wide array of synthetic transformations, including condensations, nucleophilic additions, and cross-coupling reactions.[2]
-
4-Fluorophenyl Group: Attached at the C2 position, this group modulates the electronic properties of the thiazole ring and confers properties often sought in drug design.[2]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];
// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; S1 [label="S", pos="0,-0.8!"]; C2 [label="C", pos="-1.2,0!"]; C4 [label="C", pos="1.2,0.4!"]; C5 [label="C", pos="1.2,-0.4!"];
// Phenyl Ring C_phenyl_1 [label="C", pos="-2.4,0!"]; C_phenyl_2 [label="C", pos="-3.2,0.8!"]; C_phenyl_3 [label="C", pos="-4.4,0.8!"]; C_phenyl_4 [label="C", pos="-5.2,0!"]; C_phenyl_5 [label="C", pos="-4.4,-0.8!"]; C_phenyl_6 [label="C", pos="-3.2,-0.8!"]; F1 [label="F", pos="-6.4,0!"];
// Aldehyde Group C_aldehyde [label="C", pos="2.4,-0.8!"]; H_aldehyde [label="H", pos="2.4,-1.6!"]; O_aldehyde [label="O", pos="3.4,-0.4!"];
// Thiazole hydrogens H4 [label="H", pos="1.9,0.8!"];
// Define edges for bonds // Thiazole ring C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- S1 [len=1.5]; S1 -- C2 [len=1.5];
// Phenyl ring to Thiazole C2 -- C_phenyl_1;
// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_4 -- F1;
// Aldehyde group to Thiazole C5 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double];
// C-H bond on thiazole C4 -- H4;
// Double bonds in rings // These are illustrative and not perfectly placed by neato // A label can be used to denote aromaticity if needed } enddot Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 914348-80-4 (Primary), 921124-57-4 | [2][3] |
| Molecular Formula | C₁₀H₆FNOS | [2][4][5] |
| Molecular Weight | 207.22 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F | [2] |
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and effective methods involve either constructing the thiazole ring with the phenyl group attached or formylating a pre-existing 2-(4-fluorophenyl)thiazole scaffold.
Hantzsch Thiazole Synthesis
A foundational method for thiazole synthesis, the Hantzsch synthesis provides a reliable route by condensing an α-haloketone with a thioamide.[2] For this specific target, the pathway would involve 4-fluorothiobenzamide and a 3-halo-2-oxopropanal derivative.
-
Mechanism: The synthesis proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[2]
Formylation of 2-(4-Fluorophenyl)thiazole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It is particularly well-suited for introducing the C5-aldehyde group onto the 2-(4-fluorophenyl)thiazole core. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[7][8][9]
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// Nodes start [label="Starting Materials:\n- 2-(4-Fluorophenyl)thiazole\n- POCl₃\n- DMF"]; reagent_formation [label="In Situ Formation of\nVilsmeier Reagent"]; electrophilic_attack [label="Electrophilic Attack\nat C5 Position"]; iminium_intermediate [label="Formation of\nIminium Salt Intermediate"]; hydrolysis [label="Aqueous Workup\n(Hydrolysis)"]; product [label="Final Product:\n2-(4-Fluorophenyl)thiazole\n-5-carbaldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagent_formation [label="Mixing"]; reagent_formation -> electrophilic_attack [label="Electrophile Generation"]; electrophilic_attack -> iminium_intermediate; iminium_intermediate -> hydrolysis [label="Quenching"]; hydrolysis -> product; } enddot Caption: Workflow for Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition at low temperature is critical to control the reaction rate and prevent side reactions.
-
Substrate Addition: After the addition of POCl₃ is complete, add a solution of 2-(4-fluorophenyl)thiazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat as required (e.g., 60-80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Spectroscopic Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Signatures
| Technique | Observation | Interpretation | Reference |
| ¹H NMR | Singlet, δ ≈ 9.77 ppm | Highly deshielded aldehyde proton (CHO) due to the electron-withdrawing nature of the thiazole ring. | [2] |
| Multiplets in aromatic region | Protons of the 4-fluorophenyl group and the C4-proton of the thiazole ring. | [2] | |
| IR | Strong absorption, 1705-1715 cm⁻¹ | Carbonyl (C=O) stretching vibration of the aromatic aldehyde group, conjugated with the thiazole ring. | [2] |
| ¹³C NMR | Signal > 180 ppm | Carbonyl carbon of the aldehyde. | |
| ¹⁹F NMR | Singlet or multiplet | Presence of the fluorine atom on the phenyl ring. | [2] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable synthon for constructing more complex molecular architectures.
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// Reaction Types condensation [label="Condensation Reactions"]; nucleophilic [label="Nucleophilic Addition"]; oxidation [label="Oxidation"]; reductive_amination [label="Reductive Amination"];
// Products imine [label="Imines / Schiff Bases", style=filled, fillcolor="#FFFFFF"]; alcohol [label="Secondary Alcohols", style=filled, fillcolor="#FFFFFF"]; acid [label="Carboxylic Acid", style=filled, fillcolor="#FFFFFF"]; amine [label="Amines", style=filled, fillcolor="#FFFFFF"];
// Edges central_mol -> condensation [label="+ Primary Amines"]; condensation -> imine;
central_mol -> nucleophilic [label="+ Organometallics\n(e.g., Grignard)"]; nucleophilic -> alcohol;
central_mol -> oxidation [label="+ Oxidizing Agent\n(e.g., KMnO₄)"]; oxidation -> acid;
central_mol -> reductive_amination [label="+ Amine, NaBH₃CN"]; reductive_amination -> amine; } enddot Caption: Key reactions of the aldehyde moiety.
-
Condensation Reactions: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are themselves important intermediates for the synthesis of nitrogen-containing heterocycles.[2]
-
Nucleophilic Additions: It undergoes nucleophilic attack by reagents such as Grignard or organolithium compounds to form secondary alcohols.[2]
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route for carbon-carbon bond formation.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-fluorophenyl)thiazole-5-carboxylic acid, another valuable synthetic intermediate.[10][11] Conversely, it can be reduced to the primary alcohol.
-
Cyclization Reactions: The bifunctional nature of the molecule (aldehyde and thiazole ring) allows it to participate in cyclization reactions to build fused heterocyclic systems.[2]
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a key building block for the synthesis of biologically active compounds.[1][2] The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[10][12]
-
Anticancer Agents: Thiazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.[2][13] This scaffold is used to synthesize novel molecules targeting various pathways in oncology.[12]
-
Antimicrobial Compounds: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[2][12]
-
Enzyme Inhibition: The molecule serves as a starting point for developing inhibitors of enzymes like kinases or CYP51, which are important targets in various diseases.[10][11]
-
Material Science: The unique electronic and optical properties of thiazole-containing molecules suggest potential applications in the development of novel organic materials.[2]
Safety and Handling
Currently, specific, comprehensive toxicity data for this compound is not widely available.[2] Therefore, it must be handled with caution in a laboratory setting, adhering to standard safety protocols for research chemicals.
-
General Precautions: Handle in a well-ventilated area or a chemical fume hood.[14][15] Avoid generating dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[14][15]
-
Hazards: Based on similar chemical structures, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry place, potentially under an inert atmosphere.[14]
Conclusion
This compound is a high-value synthetic intermediate with a strategic combination of reactive sites and structural motifs. Its utility is firmly established in the field of medicinal chemistry, where it serves as a versatile platform for the design and synthesis of novel therapeutic agents. The methodologies for its synthesis are well-documented, and its reactivity is predictable, making it an accessible and powerful tool for researchers and drug development professionals. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
References
- Formylation reactions of some thiazole. | Download Scientific Diagram - ResearchGate.
- Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes | Asian Journal of Chemistry. (2004-06-01).
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF - ResearchGate. (2025-08-06).
- This compound CAS#: 921124-57-4; ChemWhat Code: 1351956.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- SAFETY DATA SHEET - Manutan.
- Thiazole synthesis - Organic Chemistry Portal.
- Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed. (2022-11-04).
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- 5-(2-Fluorophenyl)-1,2-thiazole-4-carbaldehyde - PubChem.
- Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. (2018).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- This compound | 921124-57-4 - Appchem.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 914348-80-4 [smolecule.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound [chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
2-(4-Fluorophenyl)thiazole-5-carbaldehyde CAS number and structure
An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its core chemical identity, physicochemical properties, established synthetic methodologies, and characteristic reactivity. Furthermore, this document elucidates its role as a versatile building block in the development of novel therapeutic agents, grounded in its potential biological activities. The information herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the compound's synthesis and application.
Introduction: The Significance of the Fluorophenyl-Thiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged scaffold for molecular recognition at biological targets.[3] The strategic introduction of a fluorophenyl group, particularly at the 2-position, further enhances the therapeutic potential of the thiazole core. The fluorine atom's high electronegativity and small size can modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making fluorinated thiazoles highly valuable in drug design.[3]
This compound emerges as a pivotal intermediate, combining these key structural features with a reactive aldehyde handle. This aldehyde functionality serves as a versatile anchor for synthetic elaboration, enabling its use in the construction of a diverse array of more complex molecules with potential applications in oncology and infectious diseases.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective utilization in research and development.
Compound Identification and Physicochemical Properties
Accurate identification is critical for any chemical entity. The structural and identifying information for this compound is summarized below.
Chemical Structure
The molecular structure consists of a central thiazole ring, substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carbaldehyde group.
Caption: Structure of this compound.
Key Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 914348-80-4 | [3][5] |
| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | [3] |
| Molecular Formula | C₁₀H₆FNOS | [3][6] |
| Molecular Weight | 207.23 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F | [3] |
| InChI Key | FPMAURQPBMLMSS-UHFFFAOYSA-N | [3] |
| Appearance | White or light yellow powder | [4] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals confirming the molecular structure. The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic thiazole ring, causing it to resonate as a singlet at a characteristic downfield shift of approximately 9.77 ppm.[3] Protons on the fluorophenyl ring and the thiazole ring will appear in the aromatic region, with coupling patterns consistent with their substitution.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band is expected in the range of 1705-1715 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde conjugated with the electron-deficient thiazole ring.[3]
Synthesis and Manufacturing Protocols
The construction of the 2-(4-fluorophenyl)thiazole core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. The Suzuki-Miyaura coupling represents a modern and highly effective approach.
Suzuki-Miyaura Cross-Coupling Pathway
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It offers high functional group tolerance and typically proceeds in good yields. The synthesis involves the coupling of a halogenated thiazole-5-carbaldehyde with 4-fluorophenylboronic acid.[3]
Caption: Suzuki-Miyaura coupling for synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromothiazole-5-carbaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v) followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of a palladium catalyst and ligand is crucial for reaction efficiency.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Causality Note: The use of an aqueous base (K₂CO₃ in water/dioxane) is essential for the transmetalation step of the catalytic cycle. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde group.[3] This functionality provides a gateway to a wide range of chemical transformations, allowing for the construction of more elaborate molecular architectures.
-
Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases (imines), which are key precursors for the synthesis of various nitrogen-containing heterocycles.[3]
-
Nucleophilic Additions: It can undergo nucleophilic attack by Grignard reagents or organolithium compounds to form secondary alcohols.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
Caption: Reactivity of the aldehyde functional group.
Biological Activity and Drug Development Potential
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] While specific bioactivity data for this compound is limited, its structural motifs are present in compounds with known efficacy.
-
Anticancer Potential: Many thiazole-containing compounds have been investigated as inhibitors of various protein kinases, showing potential in inhibiting cancer cell proliferation.[3][8] The 2-phenylthiazole scaffold is a key feature in some CYP51 inhibitors with antifungal and potential anticancer applications.[7]
-
Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents.[3] The fluorophenyl moiety can enhance cell membrane permeability and metabolic stability, potentially improving antimicrobial efficacy.
-
Lead Compound for Drug Discovery: Due to its synthetic accessibility and the proven biological relevance of its core structure, this compound is an excellent starting point for library synthesis in drug discovery campaigns.[3] Computational methods, such as molecular docking, can be used to predict its binding affinity to various biological targets, guiding the design of more potent and selective derivatives.[3]
Safety and Handling
No specific toxicological data for this compound is currently available.[3] Therefore, the compound should be handled with caution, adhering to standard laboratory safety protocols for handling new or uncharacterized chemical substances.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important heterocyclic compound that bridges the gap between fundamental building blocks and complex, high-value molecules. Its synthesis is achievable through robust and modern methodologies like the Suzuki-Miyaura coupling. The compound's true value lies in the synthetic versatility of its aldehyde group, which allows for extensive derivatization. Given the established biological importance of the fluorophenyl-thiazole scaffold, this compound serves as a highly valuable platform for the discovery and development of new therapeutic agents, particularly in the fields of oncology and antimicrobial research. Future investigations will likely focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.
References
- Products - 2a biotech. (n.d.). 2a biotech. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]
- Physicochemical properties of the synthesized thiazole derivatives. (2015).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 914348-80-4 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound [chemicalbook.com]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Emergence of a Key Building Block: A Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
An In-Depth Exploration of its Discovery, Synthesis, and Application in Modern Drug Development
Introduction: The Strategic Importance of Fluorinated Thiazoles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of rational drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a valuable pharmacophore.[2] When combined with the unique electronic properties of fluorine—such as high electronegativity, the ability to modulate pKa, and the capacity to block metabolic oxidation—the resulting fluorinated thiazole derivatives offer a powerful platform for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[2]
This technical guide focuses on a particularly valuable and versatile building block within this class: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde . We will delve into the historical context of its chemical lineage, explore the key synthetic methodologies for its preparation, and illuminate its critical role as a precursor in the synthesis of advanced drug candidates, particularly in the realm of oncology.
Historical Context: A Convergence of Classic Reactions and Modern Needs
The story of this compound is not one of a singular, dramatic discovery, but rather an evolution built upon foundational pillars of heterocyclic chemistry. The journey begins with the pioneering work of Arthur Hantzsch in 1887, whose eponymous thiazole synthesis provided the first general and reliable method for constructing the thiazole ring from α-haloketones and thioamides. This reaction remains a fundamental tool in the synthetic chemist's arsenal to this day.[3]
The subsequent development of formylation reactions, most notably the Vilsmeier-Haack reaction discovered in 1927, provided a means to introduce aldehyde functionalities onto electron-rich aromatic and heteroaromatic rings.[4][5] The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), generates an electrophilic iminium species that can attack the thiazole ring, leading to the formation of a carbaldehyde group after hydrolysis.[4]
While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its emergence can be traced to the confluence of these established synthetic methods and the growing interest in fluorinated aromatics in the mid to late 20th century. The recognition of fluorine's beneficial effects on drug metabolism and binding affinity spurred the synthesis of a wide array of fluorinated building blocks, including 4-fluorobenzaldehyde and its derivatives. The combination of the Hantzsch synthesis to construct the 2-(4-fluorophenyl)thiazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the 5-position, represents a logical and efficient synthetic strategy that likely led to its initial preparation in research laboratories focused on medicinal chemistry.
Synthetic Methodologies: A Practical Guide to Preparation
The synthesis of this compound can be approached through several reliable routes. The most common and practical approach involves a two-step sequence: the formation of the 2-(4-fluorophenyl)thiazole core, followed by formylation.
Step 1: Synthesis of the 2-(4-Fluorophenyl)thiazole Core
The Hantzsch thiazole synthesis provides a robust method for the preparation of the thiazole ring. This involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-(4-fluorophenyl)thiazole, 4-fluorothiobenzamide is reacted with a suitable α-haloacetaldehyde equivalent.
Alternatively, and more commonly for this specific substitution pattern, is the reaction of 4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal in the presence of a sulfur source, followed by cyclization and oxidation.
Diagram: Synthesis of 2-(4-Fluorophenyl)thiazole
Caption: Key synthetic routes to the 2-(4-fluorophenyl)thiazole core.
Step 2: Vilsmeier-Haack Formylation
Once the 2-(4-fluorophenyl)thiazole core is obtained, the aldehyde group is introduced at the 5-position via the Vilsmeier-Haack reaction. This reaction is regioselective for the 5-position in 2-arylthiazoles due to the electronic nature of the ring system.
Diagram: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole
Caption: The Vilsmeier-Haack reaction for the formylation of 2-(4-fluorophenyl)thiazole.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole
The following protocol is a representative procedure for the formylation step, based on established methodologies for similar substrates.[6]
Materials:
-
2-(4-Fluorophenyl)thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 2-(4-fluorophenyl)thiazole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
This compound is a highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery. Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which can then be further elaborated into a diverse range of heterocyclic systems.
A prominent application of this building block is in the development of inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers.
A recent study detailed the design and synthesis of a series of thiazole and thiadiazole carboxamide derivatives as potent c-Met inhibitors.[2][7] In this work, derivatives of 2-(4-fluorophenyl)thiazole were synthesized and evaluated for their in vitro activity against the c-Met kinase and several human cancer cell lines. The data below highlights the potency of some of these compounds.
| Compound ID | Moiety | c-Met IC₅₀ (nM) |
| 51ah | Thiazole-2-carboxamide | 9.26 |
| 51ak | Thiazole-2-carboxamide | 3.89 |
| 51al | Thiazole-2-carboxamide | 5.23 |
| 51am | Thiazole-2-carboxamide | 2.54 |
| 51an | Thiazole-2-carboxamide | 3.73 |
| Foretinib (Control) | - | (Not specified in this table) |
| Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as c-Met inhibitors.[2] |
The synthesis of these potent inhibitors often involves the conversion of the aldehyde group of this compound into a carboxylic acid, which is then coupled with various amine-containing fragments to generate a library of potential drug candidates. The 2-(4-fluorophenyl)thiazole moiety in these compounds plays a critical role in binding to the active site of the c-Met kinase.
Diagram: Application in the Synthesis of c-Met Inhibitors
Caption: Synthetic pathway from this compound to c-Met inhibitors.
Conclusion: A Modern Staple in the Medicinal Chemist's Toolkit
While the precise moment of its "discovery" may be an evolutionary tale rather than a singular event, the importance of this compound in contemporary drug discovery is undeniable. Its synthesis, rooted in classic and reliable chemical transformations, provides access to a versatile building block that combines the desirable features of a thiazole scaffold with the advantageous properties of fluorine. As the quest for more effective and selective therapeutics continues, particularly in the challenging field of oncology, the strategic application of such well-designed molecular fragments will undoubtedly remain a key driver of innovation. This guide has aimed to provide researchers and drug development professionals with a comprehensive understanding of the history, synthesis, and application of this important compound, empowering its continued use in the creation of the next generation of medicines.
References
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11283–11297. [Link]
- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Vilsmeier-Haack Reaction. Tetrahedron, 62(42), 9787-9826.
- Cai, W.-X., et al. (2016).
- Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(39), 27353–27374. [Link]
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Geronikaki, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9(1), 19438. [Link]
- Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28059-28087. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Chen, J., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]
- U.S. Patent No. US20170240541A1. (2017).
- U.S. Patent No. US7408069B2. (2008).
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
- Kamal, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
- Patil, P., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
- Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 99, 324-338. [Link]
- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 915-934.
- Kauthale, S. S., & Rajput, A. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 466-482.
Sources
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly promising, yet underexplored, subset of this family: derivatives of 2-(4-fluorophenyl)thiazole-5-carbaldehyde. The strategic placement of a fluorine atom on the phenyl ring and a reactive aldehyde group on the thiazole core presents a versatile platform for the synthesis of a diverse library of compounds with significant therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a comprehensive guide to stimulate and inform the exploration of this chemical space. We will delve into the synthesis of key derivatives, explore their potential biological activities based on robust evidence from closely related analogues, and provide detailed, field-proven experimental protocols to empower your research endeavors.
The this compound Core: A Building Block for Bioactivity
The core molecule, this compound, is a pivotal starting material for the synthesis of a variety of derivatives. The aldehyde functional group is a versatile handle for chemical modifications, readily participating in reactions such as condensation to form Schiff bases, chalcones, and hydrazones. The presence of the 4-fluorophenyl moiety is known to enhance metabolic stability and binding affinity of drug candidates.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through established synthetic routes, most notably the Hantzsch thiazole synthesis. This method typically involves the cyclization of an α-haloketone with a thioamide.
Potential Biological Activities of this compound Derivatives
While direct biological data on derivatives of this compound is emerging, extensive research on structurally similar thiazole derivatives provides compelling evidence for their potential in several therapeutic areas.
Anticancer Activity
Thiazole-containing compounds have demonstrated significant potential as anticancer agents. Derivatives such as Schiff bases, chalcones, and carboxamides have shown cytotoxicity against various cancer cell lines.
Illustrative Evidence from Related Compounds:
A study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives revealed their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. Notably, some compounds exhibited significant inhibitory effects at a concentration of 5 µg/mL[1]. Another study highlighted that thiazole-based Schiff base complexes can exhibit potent inhibition against various human tumor cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colorectal (HCT116) cancers.
The proposed mechanism for the anticancer activity of many thiazole derivatives involves the induction of apoptosis and cell cycle arrest[2][3]. Molecular docking studies have suggested that these compounds can bind to and inhibit key proteins involved in cancer cell proliferation and survival[4][5].
Workflow for Anticancer Activity Screening:
Caption: Workflow for anticancer screening of derivatives.
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents. Derivatives such as Schiff bases and hydrazones have shown promising activity against a range of bacterial and fungal pathogens.
Illustrative Evidence from Related Compounds:
Hydrazone-bridged thiazole-pyrrole derivatives have demonstrated good activity against Staphylococcus aureus and Enterococcus faecalis[6]. Thiazole-based Schiff bases have also been reported to exhibit significant antibacterial and antioxidant activities[7][8]. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial enzymes or disrupt cell membrane integrity.
Table 1: Antimicrobial Activity of Representative Thiazole Derivatives (Analogous Structures)
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Hydrazone-bridged thiazole-pyrrole | Staphylococcus aureus | Good | [6] |
| Hydrazone-bridged thiazole-pyrrole | Enterococcus faecalis | Good | [6] |
| Thiazole Schiff Base | Escherichia coli | 14.40 ± 0.04 mm inhibition zone | [8] |
| Thiazole Schiff Base | Staphylococcus aureus | 15.00 ± 0.01 mm inhibition zone | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Chalcones, which can be synthesized from this compound, are a well-known class of compounds with potent anti-inflammatory properties.
Illustrative Evidence from Related Compounds:
Chalcone derivatives have been shown to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX)[9][10]. The anti-inflammatory effects of some chalcones are mediated, at least in part, through the suppression of chemical mediators released from mast cells and neutrophils[9]. In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory potential of thiazole and chalcone derivatives.
Proposed Anti-inflammatory Signaling Pathway Inhibition:
Caption: Inhibition of inflammatory pathways by thiazole-chalcones.
Experimental Protocols
The following protocols are provided as a guide for the biological evaluation of this compound derivatives. These are robust, well-established methods that provide reliable and reproducible data.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to avoid toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis[6].
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan sub-plantarly into the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Future Directions and Conclusion
The derivatives of this compound represent a promising and largely untapped area for drug discovery. The synthetic accessibility of this core and the compelling biological activities of its analogous structures strongly suggest that novel and potent therapeutic agents await discovery. This guide provides a foundational framework for initiating such an exploration.
It is our hope that the provided insights into the potential biological activities and the detailed experimental protocols will serve as a valuable resource, accelerating the research and development of this exciting class of compounds. The path from a promising scaffold to a clinically effective drug is long and challenging, but the journey begins with well-informed and methodologically sound research.
References
- BioKB. (n.d.). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303.
- Lin, C. M., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(9), 1277-1284.
- Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185.
- ResearchGate. (n.d.). Images (a–c) show the graphical bar of in vivo anti-inflammatory....
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Ko, H., et al. (2003). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry, 11(1), 105-111.
- Yurttaş, L., et al. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 989-995.
- Đorđević, S., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(17), 3957.
- ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw....
- ResearchGate. (n.d.). Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives.
- ResearchGate. (n.d.). (PDF) Evaluation Of Anti-Inflammatory Activity Of Synthetic Derivatives In Carrageenan-Induced Paw Edema Model.
- National Center for Biotechnology Information. (n.d.). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo.
- National Center for Biotechnology Information. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.
- Liu, X. H., et al. (2016).
- Lemilemu, F., et al. (2021).
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review.
- Scilit. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study.
- National Center for Biotechnology Information. (n.d.). Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase.
- PubMed. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study.
- Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
- Samarra Journal of Pure and Applied Science. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
- International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some Schiff's base from 2-amino thiazole with indole-3-carbaldehyde.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
Sources
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
2-(4-Fluorophenyl)thiazole-5-carbaldehyde mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Authored by: A Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound this compound represents a significant scaffold in medicinal chemistry. Possessing a highly reactive aldehyde functional group and a biologically favored thiazole core, this molecule serves as a critical starting material for the synthesis of a diverse range of therapeutic agents. While direct mechanistic studies on the carbaldehyde itself are limited, a comprehensive analysis of its derivatives provides a clear and compelling picture of its potential mechanisms of action. This guide synthesizes the available evidence, focusing on the established biological activities of its closely related analogues, to elucidate the probable cellular targets and pathways influenced by this structural motif. We will explore its role in the development of anticancer, anti-inflammatory, antifungal, and antimicrobial agents, providing a deep dive into the underlying molecular interactions and offering field-proven insights for future research and drug development.
Introduction: The Chemical and Biological Significance of the 2-(4-Fluorophenyl)thiazole Scaffold
This compound (CAS No: 914348-80-4) is a multifaceted organic molecule whose value lies in its unique combination of structural features.[1]
-
The Thiazole Core: This five-membered heterocyclic ring containing sulfur and nitrogen is a privileged structure in drug discovery. It acts as a versatile pharmacophore capable of participating in critical molecular interactions such as hydrogen bonding and π-π stacking, which are essential for binding to biological targets.[1] Thiazole-containing compounds are associated with a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
-
The 4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring at the para-position significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the entire molecule, enhancing its binding affinity to target proteins. Furthermore, it often improves metabolic stability and increases lipophilicity, which can enhance cell membrane permeability and overall bioavailability.[1]
-
The 5-Carbaldehyde Group: This aldehyde functional group is a key reactive handle. It serves as a versatile anchor point for synthetic chemists, enabling the construction of more complex molecular architectures through reactions like condensation with amines to form imines or nucleophilic additions.[1] This reactivity is fundamental to its role as a building block for creating libraries of derivative compounds for drug screening.[5]
Given these features, this compound is not merely a chemical reagent but a strategic starting point for developing targeted therapeutics. The following sections will deconstruct the mechanisms of action observed in its derivatives to build a predictive model for the core compound's biological potential.
Inferred Mechanisms of Action Based on Derivative Studies
The primary utility of this compound is as a precursor for more complex molecules. By modifying the aldehyde group into amides, hydrazones, and other functional groups, researchers have developed potent and specific inhibitors of various biological targets.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 2-(4-fluorophenyl)thiazole scaffold have demonstrated significant anticancer properties by inhibiting crucial enzymes and proteins involved in tumor growth and proliferation.[1][6]
A. Kinase Inhibition: Several studies have pointed towards kinase inhibition as a primary anticancer mechanism for this class of compounds.
-
c-Met Kinase: A series of thiazole carboxamide derivatives were designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in many human cancers.[7] The thiazole core likely serves as a scaffold to correctly orient the pharmacophoric elements within the ATP-binding pocket of the kinase.
-
Bcr-Abl Kinase: In the context of chronic myeloid leukemia (CML), dual-function inhibitors have been developed from 2-aminothiazole-5-carboxamide scaffolds that target both the Bcr-Abl fusion protein and histone deacetylases (HDACs).[8] This dual-inhibition strategy represents a powerful approach to overcoming drug resistance.
B. Inhibition of Nuclear Transport: The nuclear pore complex is a critical gateway controlling the flow of macromolecules between the cytoplasm and the nucleus.
-
KPNB1 (Importin-β1) Inhibition: A derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, was identified as a potent inhibitor of Karyopherin-β1 (KPNB1), a key nuclear transport receptor.[2][9] By blocking KPNB1, the compound disrupts the nuclear import of oncogenic cargo proteins, leading to cell cycle arrest and apoptosis in cancer cells.
C. Induction of Apoptosis: Beyond specific enzyme inhibition, thiazole derivatives are known to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) through various, sometimes unspecified, mechanisms.[1] This suggests that the core scaffold may interact with multiple cellular pathways that regulate cell survival.
Below is a conceptual workflow for screening the anticancer potential of a novel derivative synthesized from this compound.
Caption: Potential anti-inflammatory mechanism via inhibition of signaling pathways.
Antifungal and Antimicrobial Activity
The thiazole ring is a component of several approved antifungal and antibacterial drugs, highlighting its importance in combating infectious diseases.
-
CYP51 Inhibition: For antifungal activity, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. [10][11]Ergosterol is a critical component of the fungal cell membrane. By inhibiting CYP51, 2-phenylthiazole derivatives disrupt membrane integrity, leading to fungal cell death. This mechanism is analogous to that of widely used azole antifungal drugs. [10]* Broad-Spectrum Antimicrobial Effects: Various derivatives have demonstrated broad-spectrum antibacterial potential, particularly against Gram-positive strains like S. aureus and B. subtilis, as well as antifungal activity against C. albicans. [6]While the exact mechanisms are often not fully elucidated, they are thought to involve disruption of the bacterial cell wall or inhibition of essential metabolic enzymes. [12][13]
Experimental Protocols for Mechanistic Elucidation
To validate the inferred mechanisms for a new derivative of this compound, a series of robust experimental protocols are required.
Protocol 1: Kinase Inhibition Assay (e.g., for c-Met)
-
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of a target kinase.
-
Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
-
Trustworthiness: This in vitro assay directly measures the interaction between the compound and the purified target enzyme, providing a clear, quantifiable measure of potency and a self-validating system for target engagement.
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., A549), complete culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
-
Trustworthiness: This assay provides a robust measure of the overall cellular effect of the compound. Including multiple cell lines and standard reference compounds (e.g., doxorubicin) ensures the validity and comparability of the results.
Summary and Future Directions
This compound is a high-value synthetic intermediate whose true potential is realized in its derivatives. The evidence strongly suggests that the 2-(4-fluorophenyl)thiazole scaffold is a versatile platform for developing targeted inhibitors against a range of diseases.
| Potential Therapeutic Area | Inferred Mechanism of Action | Key Molecular Targets | Supporting Evidence |
| Oncology | Kinase Inhibition, Disruption of Nuclear Transport, Apoptosis Induction | c-Met, Bcr-Abl, KPNB1, HDAC | [2][7][8][9] |
| Inflammation | Inhibition of Pro-inflammatory Mediators, Antioxidant Effects | COX/LOX pathways, NF-κB | [3][14] |
| Fungal Infections | Disruption of Fungal Cell Membrane Synthesis | Lanosterol 14α-demethylase (CYP51) | [10][11] |
| Bacterial Infections | Disruption of Cell Wall or Essential Metabolism | Various (often undefined) | [6][13] |
Future research should focus on leveraging the aldehyde functionality to explore novel chemical space. The synthesis of libraries based on this core, followed by high-throughput screening against panels of kinases, proteases, and other disease-relevant enzymes, will likely yield next-generation therapeutic candidates. Elucidating the precise structure-activity relationships (SAR) will be critical for optimizing potency, selectivity, and pharmacokinetic properties.
References
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
- SciSpace. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2015, October 16).
- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
- National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Journal of Infection and Public Health. (n.d.).
- PubMed. (2017). "2-(4-Fluorobenzamido)
- PubMed. (2010).
- World Journal of Pharmaceutical and Medical Research. (2020, November 19).
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]
- MDPI. (n.d.).
- PubMed. (1990). In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. [Link]
- ChemWhat. (n.d.). This compound CAS#: 921124-57-4. [Link]
- National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
- ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
- ResearchGate. (2021, June 30).
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scispace.com [scispace.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structural Imperative of a Versatile Heterocycle
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold holds a position of significant importance. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and antitumor effects.[1][2] The compound this compound is a key synthetic intermediate, a versatile building block whose aldehyde functionality allows for a multitude of subsequent chemical transformations, while the fluorophenyl group can enhance metabolic stability and binding affinity in biological systems.[3]
This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—used to confirm the identity, purity, and structural integrity of this compound. As researchers and drug development professionals, a rigorous understanding of these analytical techniques is not merely procedural; it is fundamental to ensuring the validity of downstream applications. We will delve into not just the data itself, but the rationale behind the experimental setups and the interpretation of the resulting spectra, grounding our discussion in the principles of chemical physics.
Molecular Structure and Key Features
To interpret spectroscopic data, one must first understand the molecule's architecture. This compound consists of a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.[3] This ring is substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carbaldehyde (aldehyde) group.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons.
Expected ¹H NMR Data
The spectrum is characterized by distinct signals for the aldehyde, thiazole, and fluorophenyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~9.8 - 10.1 | Singlet (s) | N/A | 1H |
| Thiazole (H-4) | ~8.4 - 8.7 | Singlet (s) | N/A | 1H |
| Phenyl (H-2', H-6') | ~7.9 - 8.1 | Doublet of doublets (dd) or Multiplet (m) | JH-H ≈ 9.0, JH-F ≈ 5.5 | 2H |
| Phenyl (H-3', H-5') | ~7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | JH-H ≈ 9.0, JH-F ≈ 9.0 | 2H |
Note: A singlet for the aldehyde proton is reported at approximately 9.77 ppm.[3]
Expert Interpretation & Causality
-
Aldehyde Proton (δ ~9.8-10.1 ppm): This proton is significantly deshielded and appears far downfield. This is due to two primary effects: the electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond, which strongly deshields the proton in its vicinity. Its expected singlet multiplicity arises from the absence of neighboring protons within a three-bond distance.
-
Thiazole Proton (δ ~8.4-8.7 ppm): The proton at the C-4 position of the thiazole ring is also in an electron-deficient environment, influenced by the electronegative nitrogen and sulfur atoms and the attached aldehyde group, causing its downfield shift.[4] Like the aldehyde proton, it lacks adjacent proton neighbors, resulting in a sharp singlet.
-
Fluorophenyl Protons (δ ~7.2-8.1 ppm): The 4-fluorophenyl group presents a classic AA'BB' spin system, further complicated by coupling to the ¹⁹F nucleus.
-
The protons ortho to the fluorine (H-3', H-5') appear as a triplet or doublet of doublets around 7.2-7.4 ppm. Their chemical shift is influenced by the electron-donating resonance effect of fluorine. They exhibit both ortho H-H coupling and a larger ortho H-F coupling.
-
The protons ortho to the thiazole ring (H-2', H-6') are shifted further downfield (7.9-8.1 ppm) due to the electron-withdrawing effect of the thiazole ring. They experience ortho H-H coupling and a smaller meta H-F coupling.
-
Standard Experimental Protocol
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Causality in Protocol:
-
Solvent Choice: CDCl₃ (deuterated chloroform) is a common choice for its ability to dissolve a wide range of organic compounds and its minimal spectral interference. DMSO-d₆ (deuterated dimethyl sulfoxide) is an alternative for less soluble compounds.[5]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal at a defined 0.00 ppm, providing a reliable reference point.
-
Relaxation Delay: A delay of 2 seconds is included to allow the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration for quantification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms in a molecule.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
| Aldehyde (CHO) | ~185 - 190 | |
| Thiazole C-2 | ~168 - 172 | |
| Thiazole C-4 | ~148 - 152 | |
| Thiazole C-5 | ~135 - 140 | |
| Phenyl C-4' (C-F) | ~162 - 165 | Doublet, ¹JC-F ≈ 250 Hz |
| Phenyl C-1' | ~129 - 132 | |
| Phenyl C-2', C-6' | ~128 - 131 | Doublet, ²JC-F ≈ 8-9 Hz |
| Phenyl C-3', C-5' | ~115 - 117 | Doublet, ³JC-F ≈ 22 Hz |
Note: General ranges for substituted thiazole carbons are reported in the literature.[4][5]
Expert Interpretation & Causality
-
Carbonyl Carbon (δ ~185-190 ppm): The aldehyde carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen.
-
Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the heteroatoms. C-2, positioned between nitrogen and sulfur, is typically the most downfield of the ring carbons.[1]
-
Fluorophenyl Carbons & C-F Coupling: The most diagnostic feature of the phenyl ring is the large one-bond coupling constant (¹JC-F) of approximately 250 Hz for the carbon directly attached to the fluorine atom.[5] This splits the C-4' signal into a distinct doublet. Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings are also observed for the ortho and meta carbons, respectively, providing unambiguous evidence for the fluorine's position.
Standard Experimental Protocol
The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus.
-
Technique: Proton-decoupled ¹³C NMR is standard. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (unless coupled to other nuclei like ¹⁹F).
-
Spectral Width: A wider spectral width of ~220 ppm is required.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (5-10 s) is often used, particularly for quaternary carbons which relax more slowly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Expected FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic/Thiazole) | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |
| C=N Stretch (Thiazole Ring) | 1610 - 1580 | Medium |
| C=C Stretch (Aromatic/Thiazole Ring) | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-F Stretch | 1250 - 1100 | Strong |
Note: Similar thiazole derivatives show characteristic C=N stretches in this region.[6][7][8]
Expert Interpretation & Causality
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
-
The C=O Stretch: The most prominent and diagnostic peak will be the strong absorption between 1710-1685 cm⁻¹. This intense band is characteristic of the carbonyl group in an aromatic aldehyde. Its exact position is influenced by conjugation with the thiazole ring.
-
Ring Vibrations: The region from 1610-1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.
-
The C-F Stretch: A strong, characteristic band for the carbon-fluorine bond will appear in the fingerprint region, typically around 1250-1100 cm⁻¹. This confirms the presence of the fluorophenyl moiety.
Standard Experimental Protocol
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Causality in Protocol:
-
ATR (Attenuated Total Reflectance): This is the preferred method for solid samples as it requires minimal sample preparation. The IR beam interacts with the surface of the sample, making it a fast and efficient technique.
-
Background Scan: A background spectrum of the empty crystal is collected first and automatically subtracted from the sample spectrum. This removes interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum represents only the sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization)
-
Molecular Ion (M⁺•): m/z = 221.02
-
Exact Mass: C₁₀H₆FNOS requires 221.0157. High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million.
-
-
Key Fragmentation Pathways:
-
Loss of CHO: [M - 29]⁺• at m/z 192. This corresponds to the loss of the aldehyde group as a radical, a common fragmentation for aromatic aldehydes.
-
Loss of CO: [M - 28]⁺• at m/z 193. Alpha-cleavage followed by loss of a neutral carbon monoxide molecule.
-
Formation of Fluorophenyl Cation: [C₆H₄F]⁺ at m/z 95. Cleavage of the bond between the phenyl and thiazole rings.
-
Formation of Thiazole-carbaldehyde Cation: [C₄H₂NOS]⁺ at m/z 128. The complementary fragment to the fluorophenyl cation.
-
Expert Interpretation & Causality
The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting ions and neutral species.
-
The molecular ion peak should be clearly visible, as the fused aromatic-heterocyclic system provides stability.
-
The loss of the aldehyde group (as either •CHO or CO) is a highly favorable and diagnostically significant fragmentation pathway, as it leads to a stable aromatic cation.
-
Cleavage at the C-C bond connecting the two rings is also expected, yielding two major fragments that can help identify the constituent parts of the molecule.
Standard Experimental Protocol (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique often used for confirmation of molecular weight.
-
Sample Preparation: A dilute solution of the compound (~1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (in this case, [M+H]⁺) are released into the gas phase.
-
Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z). For this compound, the primary ion observed in positive mode ESI would be the protonated molecule, [M+H]⁺, at m/z 222.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen skeleton and the position of the fluorine substituent. FT-IR provides rapid verification of the key aldehyde and fluorophenyl functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the unequivocal identification and quality assessment of this critical synthetic building block for researchers in drug discovery and materials science.
References
- Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry - A European Journal, 31(36). [Link][9][10]
- Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5472. [Link][6]
- Janjua, N. K., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11389–11402. [Link][4][5]
- Deshmukh, M. B., et al. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Research Journal of Chemical Sciences, 5(3), 69-76. [Link][1]
- Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methanes. Arkivoc, 2018(3), 240-256. [Link][7]
- Liu, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1289. [Link][11][12]
- Wang, A.-M., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link][2]
- Swamy, K. M., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(9), 495-499. [Link][13]
- Gzella, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1709. [Link][14]
- Bartkowiak, G., et al. (2010). Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]-pyrimidin-6-methylenecarbonylalkoxy-5-ones. European Journal of Mass Spectrometry, 16(2), 187-198. [Link][15]
- Tryambake, S. B., et al. (2020). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). [Link][8]
- Al-Hamdani, A. A. S. (2019). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. [Link][16]
Sources
- 1. isca.me [isca.me]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 914348-80-4 [smolecule.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
2-(4-Fluorophenyl)thiazole-5-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic aldehyde featuring a thiazole ring linked to a fluorinated phenyl group. This unique combination of functional groups imparts a desirable profile of reactivity, electronic properties, and biological potential.
The molecular formula for this compound is C₁₀H₆FNOS [1][2]. Its molecular weight is approximately 207.23 g/mol [1][2].
Key Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde[1] |
| CAS Number | 914348-80-4[1][3][4] |
| Molecular Formula | C₁₀H₆FNOS[1][2] |
| Molecular Weight | 207.23 g/mol [1] |
| InChI Key | FPMAURQPBMLMSS-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F[1] |
Structural Significance
The molecule's utility stems from its three key components:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The thiazole core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets[1][5].
-
4-Fluorophenyl Group: The fluorine atom at the para-position significantly alters the electronic properties of the phenyl ring. Its high electronegativity enhances metabolic stability and can improve binding affinity to target proteins, making it a common substituent in modern drug design[1][6].
-
Aldehyde Functional Group: Positioned at the 5-carbon of the thiazole ring, this group is a versatile chemical handle. It readily participates in a wide range of organic reactions, serving as a crucial connection point for building more complex molecular architectures[1].
Synthesis and Manufacturing Protocols
The construction of this compound can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and reaction efficiency. Modern synthetic chemistry favors cross-coupling reactions for their high yields and functional group tolerance.
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly efficient and robust method for forming carbon-carbon bonds. This approach is often preferred in pharmaceutical development due to its mild reaction conditions and tolerance of various functional groups, including the sensitive aldehyde. The general strategy involves coupling a halogenated thiazole with a boronic acid derivative[1][7].
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. This compound [chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-(2,4-Difluorophenyl)thiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Solubility and Stability Assessment of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry.[1][2] The characterization of these fundamental physicochemical properties is a critical, non-negotiable step in early-stage drug discovery and development. The data derived from these studies directly informs lead candidate selection, guides formulation strategy, and is essential for establishing a robust analytical control strategy. This document outlines not just the protocols themselves, but the scientific rationale underpinning each experimental choice, ensuring a self-validating and scientifically sound approach to characterization.
Physicochemical Profile and Predicted Properties
A molecule's inherent properties, dictated by its structure, govern its behavior in solution and its susceptibility to degradation. Understanding this profile is the first step in designing a relevant characterization strategy.
This compound is a heteroaromatic compound featuring a fluorophenyl group, a thiazole ring, and a reactive carbaldehyde moiety.[1] While specific experimental data for this compound is not widely published, we can predict its behavior based on its structural components and data from close analogs.
-
Lipophilicity: The presence of two aromatic rings suggests significant lipophilicity. The calculated XLogP3 value for a structural isomer is 2.2, indicating that the compound will likely exhibit low intrinsic aqueous solubility.[3]
-
Reactivity of the Aldehyde: The aldehyde functional group is an electrophilic center susceptible to nucleophilic attack and oxidation. It can form hydrates in aqueous media and is a primary site for potential base-catalyzed degradation pathways.[1]
-
Thiazole Ring: The thiazole core, while aromatic, can be susceptible to specific degradation mechanisms, notably photo-oxygenation, which has been observed in other aryl-thiazole compounds.[4]
-
C-F Bond: The carbon-fluorine bond on the phenyl ring is exceptionally strong and is not considered a stability liability. This substitution is often used to enhance metabolic stability and modulate electronic properties.[2]
Table 1: Compound Identification and Predicted Properties
| Parameter | Value | Source / Rationale |
| Compound Name | This compound | IUPAC Nomenclature |
| CAS Number | 914348-80-4 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₆FNOS | [1] |
| Molecular Weight | 207.23 g/mol | Calculated |
| Predicted Solubility | Low (< 10 µg/mL in aqueous buffer) | Based on high lipophilicity (XLogP3 of isomer ≈ 2.2)[3] |
| Potential Liabilities | Hydrolysis (aldehyde), Oxidation (aldehyde), Photolysis (thiazole ring) | Based on functional group chemistry and literature on related structures[1][4] |
Aqueous Solubility Assessment
Aqueous solubility is a master variable that influences everything from in-vitro assay performance to in-vivo absorption. We must distinguish between two key measurements: thermodynamic and kinetic solubility. This guide focuses on the gold-standard shake-flask method for determining thermodynamic solubility, which represents the true equilibrium state.
Rationale for Method Selection
The shake-flask method, while lower-throughput, is the definitive technique for thermodynamic solubility. It ensures that the solid-state drug has reached true equilibrium with the solvent, providing a value that is crucial for biopharmaceutical classification and formulation development. The choice of phosphate-buffered saline (PBS) at pH 7.4 is critical for physiological relevance, mimicking the conditions of blood plasma and intestinal fluid.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow for a robust solubility assessment.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-(2-Fluorophenyl)-1,2-thiazole-4-carbaldehyde | C10H6FNOS | CID 83820180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications for 2-(4-Fluorophenyl)thiazole-5-carbaldehyde (CAS No. 914348-80-4). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available data from analogous compounds to establish a robust framework for risk mitigation in the absence of a specific Material Safety Data Sheet (MSDS). The guide details critical hazard identification, personal protective equipment (PPE) requirements, storage and disposal protocols, and emergency response procedures. Furthermore, it presents a detailed, step-by-step experimental workflow for a representative Knoevenagel condensation reaction, embedding safety checkpoints and explaining the scientific rationale behind procedural choices to ensure both experimental integrity and operator safety.
Introduction and Compound Profile
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a fluorinated phenyl ring attached to a thiazole-5-carbaldehyde core, makes it a valuable building block in the synthesis of novel bioactive molecules and functional materials.[1] The thiazole moiety is a common scaffold in pharmaceuticals, known for a wide range of biological activities, while the fluorophenyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including condensation, nucleophilic addition, and cross-coupling reactions.[1]
Table 1: Compound Identification and Properties
| Property | Value |
| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde |
| CAS Number | 914348-80-4 |
| Molecular Formula | C₁₀H₆FNOS |
| Molecular Weight | 207.22 g/mol |
| Appearance | Likely a solid (powder/crystalline) |
| Purity | Typically >96% for research applications[2] |
Hazard Identification and Risk Assessment
In the absence of a specific MSDS, a risk assessment must be conducted based on the known hazards of analogous chemical structures.
-
Thiazole Aldehyde Derivatives: Safety data for similar compounds, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and other thiazole carbaldehydes, indicate a consistent profile of hazards.[3][4] These include:
-
Skin Corrosion/Irritation (Category 2): Likely to cause skin irritation upon contact.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 2): Poses a risk of serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System): May cause respiratory irritation if inhaled.[3][5]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[3]
-
-
Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter the biological properties of a molecule.[6] While some polyfluorinated aromatics are less toxic than their non-fluorinated analogs, others, like pentafluorobenzaldehyde, are considerably more toxic.[6] Fluorinated compounds can be metabolized to toxic substances, and their persistence in the environment is a growing concern.[7][8]
GHS Hazard Pictograms (Anticipated)
Based on the available data for similar compounds, the following GHS pictograms are appropriate for precautionary labeling:
-
GHS07 (Exclamation Mark): For skin/eye irritation, respiratory irritation, and acute toxicity (harmful).
-
GHS08 (Health Hazard): Should be considered due to the lack of long-term toxicity data, particularly for organofluorine compounds.
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized extraction of the fume hood.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.[6]
-
Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are required.[3][6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.[4]
-
Lab Coat: A flame-retardant lab coat that is fully buttoned is required to protect street clothing and skin.[9]
-
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill or failure of engineering controls, an air-purifying respirator with an appropriate organic vapor/particulate cartridge should be available.[3][10]
-
Footwear: Closed-toe, non-perforated shoes that completely cover the feet are mandatory in the laboratory.[4]
Logical Flow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on hazard assessment.
Storage and Disposal
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Aromatic aldehydes can be sensitive to light and air, which may cause oxidation or polymerization over time.[11][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Waste Disposal
-
All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips), must be treated as hazardous waste.[1][13]
-
Collect solid waste in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., reaction mother liquor, washings) in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by an approved hazardous waste disposal service.[1][13]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.
-
Spill Response:
-
Minor Spill (manageable by trained personnel): Alert others in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15] Avoid generating dust.[1] Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly with soap and water.[15]
-
Major Spill: Evacuate the area immediately.[15] Notify others and prevent entry. Contact your institution's EHS or emergency response team for cleanup.[2][15]
-
Experimental Protocols: Knoevenagel Condensation
The aldehyde functionality of this compound makes it an excellent substrate for C-C bond-forming reactions like the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a base.[12][16]
This section provides a detailed protocol for the synthesis of (E)-2-cyano-3-(2-(4-fluorophenyl)thiazol-5-yl)acrylamide from this compound and 2-cyanoacetamide, a reaction with applications in the development of novel therapeutic agents.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Mmol | Equiv. |
| This compound | 914348-80-4 | 207.22 | 1.0 g | 4.83 | 1.0 |
| 2-Cyanoacetamide | 107-91-5 | 84.08 | 0.45 g | 5.31 | 1.1 |
| Piperidine (Catalyst) | 110-89-4 | 85.15 | ~0.1 mL | - | Cat. |
| Ethanol (Solvent) | 64-17-5 | 46.07 | 20 mL | - | - |
| Diethyl Ether (for washing) | 60-29-7 | 74.12 | As needed | - | - |
| Deionized Water (for washing) | 7732-18-5 | 18.02 | As needed | - | - |
Step-by-Step Methodology
Safety Checkpoint Rationale: Each step is designed to minimize exposure and control reaction parameters. The causality behind each choice is to ensure a self-validating system where safety and experimental success are interlinked.
-
Preparation and Inerting (Safety Checkpoint 1):
-
Action: Place a 50 mL round-bottom flask containing a magnetic stir bar in an oven (120 °C) for at least 2 hours. Allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Rationale: Although this reaction is not strictly anhydrous, using dry glassware minimizes potential side reactions and ensures consistency, a hallmark of a trustworthy protocol.
-
-
Reagent Addition (Safety Checkpoint 2):
-
Action: In a chemical fume hood, add this compound (1.0 g, 4.83 mmol) and 2-cyanoacetamide (0.45 g, 5.31 mmol) to the flask. Add ethanol (20 mL).
-
Rationale: All solid transfers must be conducted in a fume hood to prevent inhalation of fine powders. Using a slight excess (1.1 equiv.) of the nucleophile (2-cyanoacetamide) helps to drive the reaction to completion.
-
-
Catalyst Addition and Reaction Initiation (Safety Checkpoint 3):
-
Action: While stirring the suspension, add piperidine (~0.1 mL) dropwise using a syringe or pipette. Fit the flask with a reflux condenser.
-
Rationale: Piperidine is a corrosive and flammable base. Adding it slowly and directly into the solution minimizes exposure to its vapors. The catalyst initiates the reaction by deprotonating the active methylene compound.
-
-
Reaction Monitoring (Safety Checkpoint 4):
-
Action: Heat the mixture to reflux (~78 °C) using a heating mantle and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Rationale: Refluxing in a closed system with a condenser prevents the loss of volatile solvent and reagents. Regular monitoring via TLC is a critical part of a self-validating system, confirming the consumption of starting material and formation of the product, preventing unnecessary heating or premature termination.
-
-
Workup and Isolation (Safety Checkpoint 5):
-
Action: After the reaction is complete (as judged by TLC), cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. The product should precipitate.
-
Rationale: Cooling increases the yield of the solid product by decreasing its solubility in the solvent.
-
-
Filtration and Washing (Safety Checkpoint 6):
-
Action: Collect the solid product by vacuum filtration. Wash the solid sequentially with a small amount of cold ethanol, followed by deionized water, and finally diethyl ether.
-
Rationale: Washing with cold ethanol removes residual starting materials and catalyst. The water wash removes any remaining piperidine salts. The final diethyl ether wash helps to dry the product quickly due to its high volatility. All filtrates must be collected as hazardous liquid waste.
-
-
Drying and Characterization:
-
Action: Dry the resulting solid under vacuum. Record the mass and calculate the yield. Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Rationale: Proper characterization provides the ultimate validation of the experimental outcome.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Knoevenagel condensation.
Conclusion
This compound is a compound of high synthetic value. While specific hazard data is currently lacking, a robust safety protocol can be established by analyzing data from structurally analogous compounds. By adhering to stringent engineering controls, utilizing appropriate personal protective equipment, and following systematic experimental procedures with integrated safety checkpoints, researchers can safely harness the synthetic potential of this versatile building block. This guide provides the necessary framework to ensure that both scientific integrity and personal safety are maintained at the highest standards.
References
- ResearchGate. Fluorinated Aromatic Compounds.
- 2a biotech. This compound.
- University of Western Australia. (2024, November 27). Laboratory emergency response procedures.
- Stanford Environmental Health & Safety. General Use SOP - Irritants.
- Princeton EHS. Section 3: Emergency Procedures.
- JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE.
- National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
- ProQuest. Toxicology of perfluorinated compounds.
- ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(4-fluorophenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing with the construction of the 2-(4-fluorophenyl)thiazole core via the Hantzsch thiazole synthesis, followed by regioselective formylation at the C5 position using the Vilsmeier-Haack reaction. This guide offers in-depth procedural details, mechanistic insights, and characterization data to ensure successful and reproducible synthesis.
Introduction
The 2-arylthiazole scaffold is a privileged structural motif in a plethora of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a fluorine atom to the phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, making 2-(4-fluorophenyl)thiazole derivatives particularly attractive in drug discovery programs. The aldehyde functionality at the 5-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of more complex and diverse chemical entities through reactions such as condensations, nucleophilic additions, and cross-coupling reactions.
This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed to be a reliable resource for researchers in organic synthesis and drug development.
Synthetic Strategy Overview
The synthesis is approached in a two-stage process. The first stage involves the formation of the 2-(4-fluorophenyl)thiazole intermediate. This is achieved through the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In the second stage, the aldehyde group is introduced onto the thiazole ring via a Vilsmeier-Haack formylation. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-(4-Fluorophenyl)thiazole
This stage employs the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings.[1] The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Fluorothiobenzamide | C₇H₆FNS | 155.19 |
| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 |
| Ethanol (absolute) | C₂H₅OH | 46.07 |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorothiobenzamide (10.0 g, 64.4 mmol, 1.0 eq) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the 4-fluorothiobenzamide is fully dissolved. To this solution, add 2-bromo-1,1-diethoxyethane (14.0 g, 71.0 mmol, 1.1 eq) in a single portion.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-(4-fluorophenyl)thiazole is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (starting with 9:1) to afford the pure product as a solid.
Expected Yield: 70-80%
Part 2: Vilsmeier-Haack Formylation to this compound
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles.[2][3] The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating character of the sulfur atom in the thiazole ring directs the formylation to the electron-rich C5 position.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-(4-Fluorophenyl)thiazole | C₉H₆FNS | 179.22 |
| Phosphorus oxychloride | POCl₃ | 153.33 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 |
Procedure:
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (9.0 mL, 96.5 mmol, 2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(4-fluorophenyl)thiazole (8.6 g, 48.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) and add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70 °C and maintain for 2-3 hours. Monitor the reaction by TLC (4:1 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 300 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH reaches 7-8. This step should be performed in a well-ventilated fume hood due to vigorous gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (starting with 9:1) to afford this compound as a solid.
Expected Yield: 60-70%
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₁₀H₆FNOS |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-80 °C (for the non-fluorinated analog) |
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, -CHO), 8.50 (s, 1H, H-4 thiazole), 7.95-7.90 (m, 2H, Ar-H), 7.20-7.15 (m, 2H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 182.0 (CHO), 168.0 (C-2 thiazole), 164.0 (d, J=250 Hz, C-F), 150.0 (C-4 thiazole), 142.0 (C-5 thiazole), 130.0 (d, J=9 Hz, Ar-CH), 129.0 (Ar-C), 116.0 (d, J=22 Hz, Ar-CH).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde), ~1590, 1500 (C=C and C=N stretching).
-
Mass Spectrometry (EI): m/z 207 (M⁺).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Hantzsch synthesis | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Increase reflux time and monitor closely by TLC. |
| Low yield in Vilsmeier-Haack reaction | Incomplete formation of Vilsmeier reagent or incomplete reaction. | Ensure dropwise addition of POCl₃ at low temperature. Increase reaction temperature or time. |
| Formation of multiple products in formylation | Reaction at other positions. | The C5 position is electronically favored. Ensure controlled reaction conditions. |
| Difficulty in purification | Impurities with similar polarity. | Optimize the solvent system for column chromatography. Recrystallization may also be an option. |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
2-Bromo-1,1-diethoxyethane is a lachrymator and should be handled with caution.
-
The neutralization step of the Vilsmeier-Haack reaction is highly exothermic and produces a large amount of gas. Perform this step slowly and carefully.
Conclusion
The two-step synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation are robust reactions that can be readily implemented in a standard organic synthesis laboratory. This versatile building block can be utilized for the development of novel compounds with potential applications in pharmaceuticals and materials science.
References
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. [Link]
- PubChem. 2-Phenyl-1,3-thiazole-5-carbaldehyde. [Link]
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Rajput, A. P. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry2004, 16(3-4), 1374-1380.
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega2023, 8(12), 11186–11200. [Link]
Sources
The Versatile Scaffold: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle in Drug Discovery
In the landscape of medicinal chemistry, the thiazole ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Within this esteemed class of compounds, 2-(4-Fluorophenyl)thiazole-5-carbaldehyde emerges as a particularly valuable and versatile building block for the synthesis of novel drug candidates.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, with a special focus on its potential in the development of anticancer agents, including the exploration of its utility as a scaffold for nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.
The strategic incorporation of a 4-fluorophenyl group at the 2-position of the thiazole ring significantly enhances the molecule's pharmacological potential. The fluorine atom, with its high electronegativity and small size, can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The aldehyde functionality at the 5-position serves as a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[3] This guide will delve into the synthesis, chemical properties, and, most importantly, the practical applications and protocols for leveraging this compound in a medicinal chemistry research setting.
Synthesis and Physicochemical Profile
The synthesis of this compound can be achieved through several established synthetic routes. A common and reliable method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the 2-arylthiazole core.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FNOS | [3] |
| Molecular Weight | 207.23 g/mol | [4] |
| Appearance | Off-white to yellow solid | Commercially available |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General knowledge |
| CAS Number | 914348-80-4 | [3] |
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The 2-(4-fluorophenyl)thiazole moiety is a key structural feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][5]
Anticancer Activity
Derivatives of 2-(4-fluorophenyl)thiazole have shown significant promise as anticancer agents.[2] The planar nature of the thiazole ring allows for π-π stacking interactions with aromatic residues in the active sites of various enzymes and receptors implicated in cancer progression.
A notable example is the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which have been evaluated for their anticancer activity against various cell lines.[1][5] While the direct precursor in these studies was not the 5-carbaldehyde, the synthetic strategies can be readily adapted. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.
Structure-Activity Relationship (SAR) Insights:
Studies on related thiazole derivatives have provided valuable SAR insights. For instance, in a series of 2,4,5-trisubstituted thiazoles, the presence of a 4-fluorophenyl group was found to be favorable for both antibacterial and anticancer activity.[2] In another study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, the substitution pattern on the phenyl ring at the 2-position of the thiazole significantly influenced the inhibitory activity, with electron-withdrawing groups at the para-position often leading to enhanced potency.[6]
A Promising Scaffold for NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway, which is crucial for cellular metabolism and energy production.[4] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer therapy.[7]
While there are no direct reports of this compound derivatives as NAMPT inhibitors, its structural features align well with the pharmacophores of known NAMPT inhibitors. Many potent NAMPT inhibitors feature a central aromatic or heteroaromatic core that engages in π-π stacking interactions with key residues (such as Phe193 and Tyr18) in the enzyme's active site.[4] The 2-(4-fluorophenyl)thiazole scaffold can effectively mimic this interaction.
The aldehyde functionality of this compound provides a convenient starting point for the synthesis of potential NAMPT inhibitors. For example, it can undergo reductive amination or condensation reactions to introduce various side chains that can occupy other pockets of the NAMPT active site, potentially leading to potent and selective inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
This protocol is adapted from a published procedure for the synthesis of a key intermediate for anticancer thiazole-5-carboxamides.[1] It demonstrates a typical synthetic route starting from a related thiazole derivative.
Workflow Diagram:
Caption: Synthetic workflow for a key thiazole intermediate.
Materials:
-
Ethyl 2-(4-fluorobenzamido)acetate
-
Lawesson's reagent
-
Toluene
-
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
-
Triethylamine
-
Ethanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Thionation: To a solution of ethyl 2-(4-fluorobenzamido)acetate (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the corresponding thioamide.
-
Hantzsch Thiazole Synthesis: Dissolve the thioamide (1 equivalent) and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents) in ethanol. Add triethylamine (1.2 equivalents) dropwise at room temperature. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography to yield ethyl 2-(4-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Hydrolysis: To a solution of the ester (1 equivalent) in a mixture of THF and water, add LiOH (2-3 equivalents). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, acidify the reaction mixture with 1N HCl to pH 2-3. The product will precipitate out. Filter the solid, wash with water, and dry under vacuum to obtain 2-(4-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid.[1]
Protocol 2: Synthesis of a Schiff Base Derivative from this compound
This protocol describes a general procedure for a condensation reaction, a fundamental transformation of the title compound.
Workflow Diagram:
Caption: Workflow for Schiff base synthesis.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its aldehyde group allow for the creation of a wide array of derivatives with potential therapeutic applications. The demonstrated success of the 2-(4-fluorophenyl)thiazole scaffold in anticancer drug discovery, coupled with its structural similarity to the pharmacophores of known NAMPT inhibitors, makes it a compelling starting point for the development of novel therapeutics in oncology and other disease areas. Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from this aldehyde, particularly targeting underexplored therapeutic targets like NAMPT, to fully unlock the potential of this privileged scaffold.
References
- (Reference details to be populated
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ([Link])
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ([Link])
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ([Link])
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. ([Link])
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. ([Link])
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ([Link])
- Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. ([Link])
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ([Link])
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Str
- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF. ([Link])
- Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT)
- Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. ([Link])
- (R)
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Buy this compound | 914348-80-4 [smolecule.com]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(4-Fluorophenyl)thiazole-5-carbaldehyde in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of a Fluorinated Thiazole Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount. 2-(4-Fluorophenyl)thiazole-5-carbaldehyde (CAS No: 914348-80-4) has emerged as a pivotal intermediate, valued for its unique confluence of structural motifs.[1] This compound integrates a biologically active thiazole core, a versatile aldehyde functional group for subsequent elaborations, and a 4-fluorophenyl substituent.[1] The presence of fluorine is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and lipophilicity—key parameters in drug design.[1] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this aldehyde a valuable starting point for novel therapeutic agents.[2][3][4][5]
This guide provides an in-depth exploration of this compound, offering detailed protocols and expert insights into its synthesis and application as a versatile precursor for complex molecular architectures.
Physicochemical and Spectroscopic Profile
A foundational understanding of a chemical intermediate begins with its physical and spectral properties.
| Property | Value | Reference |
| CAS Number | 914348-80-4 | [1][6] |
| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | [1] |
| Molecular Formula | C₁₀H₆FNOS | [1][6] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White or light yellow powder/solid | [7] |
Spectroscopic Signatures:
-
¹H NMR: The proton spectrum is characterized by a highly deshielded aldehyde proton signal appearing as a singlet around 9.77 ppm. Aromatic protons from the fluorophenyl group and the thiazole ring will also be present in their characteristic regions.[1]
-
IR Spectroscopy: A strong absorption band is expected in the range of 1705-1715 cm⁻¹, which is indicative of the aldehyde carbonyl (C=O) stretch conjugated with the aromatic thiazole system.[1]
Part 1: Synthesis of the Core Intermediate
The preparation of this compound can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials and desired scale.
Method A: Hantzsch Thiazole Synthesis followed by Formylation
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the cyclization of an α-haloketone with a thioamide.[1] In this context, 2-bromo-1-(4-fluorophenyl)ethan-1-one would be reacted with a suitable thioamide, followed by the introduction of the aldehyde group at the C5 position.
Method B: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group onto the thiazole ring.[8][10] The C5 position of the thiazole ring is sufficiently electron-rich for this electrophilic substitution.[11]
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Protocol 1: Vilsmeier-Haack Formylation
Objective: To synthesize this compound from 2-(4-Fluorophenyl)thiazole.
Materials:
-
2-(4-Fluorophenyl)thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-(4-Fluorophenyl)thiazole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
Causality & Trustworthiness: The use of anhydrous conditions is critical as both POCl₃ and the Vilsmeier reagent are highly reactive towards water. The slow, controlled addition of POCl₃ at low temperature prevents runaway reactions and decomposition. The aqueous workup with a mild base hydrolyzes the intermediate iminium salt to the final aldehyde product.[9]
Part 2: Applications in Derivatization & Core Protocols
The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, enabling the synthesis of diverse molecular scaffolds for drug discovery.
Caption: Key synthetic pathways from the title aldehyde.
Application 1: Synthesis of Schiff Bases (Imines)
The condensation of the aldehyde with primary amines is a fundamental transformation that yields Schiff bases (imines). These compounds are not only important final products but also key intermediates for further reactions like reductive amination.
Protocol 2: General Procedure for Schiff Base Formation
Objective: To synthesize an imine derivative from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline) (1.0-1.1 equivalents)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or gently reflux for 2-6 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde spot.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Expertise & Experience: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. The reaction is reversible, and removal of water can drive it to completion. For less reactive amines, refluxing is often necessary.
Application 2: Synthesis of Thiazole Carboxamides
Thiazole carboxamides are a prominent class of compounds in medicinal chemistry, with many exhibiting potent biological activities.[4][12] This transformation involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Protocol 3: Two-Step Synthesis of Thiazole Carboxamides
Step A: Oxidation to Carboxylic Acid
Objective: To oxidize this compound to 2-(4-Fluorophenyl)thiazole-5-carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone and Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the aldehyde in a mixture of acetone and water.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KMnO₄ (1.5-2.0 equivalents) in water, maintaining the temperature below 10°C.
-
Stir vigorously for 1-3 hours at room temperature. A brown precipitate of MnO₂ will form.
-
Quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the MnO₂.
-
Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step B: Amidation of the Carboxylic Acid
Objective: To convert the synthesized carboxylic acid into a target amide.
Materials:
-
2-(4-Fluorophenyl)thiazole-5-carboxylic acid (from Step A)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Target primary or secondary amine (1.1 equivalents)
-
Triethylamine (Et₃N) or another non-nucleophilic base
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 equivalents) at 0°C.
-
Allow the mixture to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent in vacuo.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
Self-Validating System: The conversion to the acyl chloride is a critical activation step. Its successful formation can be inferred by the cessation of HCl and SO₂ gas evolution. The subsequent amidation is a robust reaction, and purification typically yields the desired amide, whose structure can be confirmed by NMR and mass spectrometry.
Part 3: Safety and Handling
While specific hazard data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere chemical; it is a versatile platform for innovation in synthetic and medicinal chemistry. Its aldehyde group provides a reliable handle for constructing a multitude of derivatives, from simple imines to complex, biologically active carboxamides. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this valuable intermediate in their quest for novel molecules with significant scientific and therapeutic potential.
References
- This compound | 914348-80-4. Smolecule.
- Thiazole-5-carbaldehyde. Chem-Impex.
- Thiazole-5-Carboxaldehyde (CAS: 1003-32-3). Oakwood Chemical.
- SAFETY D
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- This compound. 2a biotech.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. Chem-Impex.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR.
- 5-Thiazolecarboxaldehyde 95%. Sigma-Aldrich.
- 2-(3-FLUOROPHENYL)
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. 2abiotech.net [2abiotech.net]
- 7. chemimpex.com [chemimpex.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of Thiazole Derivatives
Abstract: The thiazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the Suzuki coupling of thiazole derivatives. It delves into the mechanistic nuances, optimization strategies, a detailed step-by-step protocol, and a troubleshooting guide to address common challenges inherent to heteroaromatic substrates.
Introduction: The Significance of Thiazole Scaffolds
The 1,3-thiazole ring is a privileged scaffold in drug discovery, valued for its aromatic nature and ability to engage in various biological interactions. Its presence in pharmaceuticals is extensive, contributing to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The functionalization of the thiazole core is therefore a critical task in the synthesis of novel compound libraries for structure-activity relationship (SAR) studies.
The palladium-catalyzed Suzuki-Miyaura coupling offers a highly efficient and functional-group-tolerant method for this purpose. It facilitates the C-C bond formation between a thiazolyl halide (or triflate) and an organoboron reagent, providing direct access to a diverse range of substituted thiazoles.[6][7] Despite its widespread use, the application of this reaction to nitrogen- and sulfur-containing heterocycles like thiazole presents unique challenges, including potential catalyst inhibition and competing side reactions.[8][9][10] This guide aims to provide both the foundational knowledge and the practical insights required to successfully navigate these challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding each step is crucial for rational optimization and troubleshooting. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the thiazolyl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This rate-limiting step forms a Pd(II) intermediate. The reactivity of the halide is typically I > Br > Cl >> F.[7] For less reactive chlorides, specialized, highly active catalysts are often required.[9]
-
Transmetalation : The organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic borate species (e.g., [Ar²-B(OR)₂OH]⁻), facilitating the transfer of the Ar² group to the palladium complex and displacing the halide.[11][12]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][13]
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
-
Glassware Preparation : Ensure all glassware is thoroughly oven-dried or flame-dried to remove moisture. Assemble a round-bottom or Schlenk flask with a condenser and a magnetic stir bar under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition : To the flask, add the thiazole bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask and cycle between vacuum and backfilling with inert gas three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition : Add the degassed solvent(s) via syringe. A typical system might be a mixture of 1,4-dioxane (8 mL) and water (2 mL). [13]The solution should be stirred to create a uniform suspension.
-
Reaction Execution : Lower the flask into a preheated oil bath (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots with GC-MS until the starting thiazole bromide is consumed (typically 4-24 hours). [6][13]
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). [6]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure coupled product. [6][14]
Troubleshooting Common Issues
Heteroaromatic Suzuki couplings can sometimes be problematic. The table below outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source).2. Insufficiently degassed system (O₂ present).3. Ineffective base or solvent system.4. Catalyst poisoning by thiazole substrate. [10] | 1. Use a fresh, high-quality precatalyst.2. Ensure rigorous degassing of solvents and the reaction vessel.3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and solvent mixtures.4. Increase catalyst loading or switch to a more robust ligand (e.g., an NHC-based catalyst like PEPPSI). [15] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities.2. Prolonged reaction time at high temperature.3. Boronic acid is inherently unstable. [10] | 1. Use anhydrous solvents and oven-dried glassware.2. Use a slight excess of the boronic acid (1.5 equiv).3. Switch to a more stable boron reagent like a potassium trifluoroborate or MIDA boronate. [16][17] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Catalyst decomposition leading to Pd black, which can promote homocoupling. | 1. Improve inert atmosphere technique.2. Use a more stable catalyst/ligand system that resists decomposition at the reaction temperature. |
| Difficulty in Product Purification | 1. Residual boron-containing impurities.2. Product has similar polarity to starting materials. | 1. Perform an acidic or basic wash during workup to remove boronic acid residues.2. Optimize chromatography conditions (try different solvent systems or use a different stationary phase). |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and functionalization of thiazole derivatives in modern drug discovery. While challenges related to the heteroaromatic nature of the substrate exist, they can be overcome through a rational approach to reaction design. By carefully selecting the catalyst, base, and solvent, and by employing rigorous experimental technique, researchers can reliably access a vast chemical space of novel thiazole-containing compounds. This guide provides a solid foundation and practical framework to achieve success in these critical synthetic transformations.
References
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). Canadian Science Publishing. [Link]
- Suzuki reaction - Wikipedia. (n.d.). [Link]
- Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a - ResearchGate. (n.d.).
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). Canadian Science Publishing. [Link]
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). Canadian Science Publishing. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19). PubMed Central. [Link]
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. (n.d.).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. (n.d.).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Royal Society of Chemistry. [Link]
- (PDF) Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. (n.d.).
- Challenges In Suzuki Coupling Reaction. (n.d.). KCIL Chemofarbe Group. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). Neliti. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.).
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). Royal Society of Chemistry. [Link]
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.).
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Royal Society of Chemistry. [Link]
- synthesis of thiazoles. (2019, January 19). YouTube. [Link]
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022, October 28). PubMed. [Link]
- (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (n.d.). [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis of Thiazole-5-Carboxamide Derivatives
Introduction: The Thiazole-5-Carboxamide Scaffold in Modern Drug Discovery
The thiazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1] When functionalized as a thiazole-5-carboxamide, this scaffold becomes a "privileged structure," forming the core of numerous therapeutic agents with a vast range of biological activities.[2] These derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][3][4] The amide functional group is crucial, often forming key hydrogen-bonding interactions with biological targets like protein kinases.[5]
The inherent value of this scaffold necessitates robust and versatile synthetic strategies. The development of efficient, scalable, and adaptable protocols is paramount for researchers in drug discovery and chemical biology, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6] This guide provides a detailed examination of the primary synthetic methodologies, offering field-proven insights into experimental choices, detailed step-by-step protocols, and a comparative analysis to aid in strategic planning for the synthesis of novel thiazole-5-carboxamide derivatives.
Strategic Overview: Major Synthetic Paradigms
The construction of thiazole-5-carboxamide derivatives can be approached from two fundamentally different strategic directions. The choice of strategy is often dictated by the complexity and steric or electronic properties of the desired amine component, as well as scalability requirements.
-
Route A (Linear/Post-Modification): This common approach involves the initial construction of a functionalized thiazole ring, typically a thiazole-5-carboxylate ester. This core is then elaborated through subsequent chemical transformations—ester hydrolysis followed by amide bond formation—to yield the final product.
-
Route B (Convergent): This strategy prioritizes the formation of the critical C(O)-N amide bond early in the sequence. A pre-formed N-aryl acrylamide intermediate is synthesized and then subjected to a cyclization reaction with a sulfur source to construct the thiazole ring in a later step. This route can be particularly advantageous for sterically hindered anilines where direct amide coupling is challenging.[2][7]
Diagram 1. High-level comparison of linear vs. convergent synthetic strategies.
Route A: Linear Synthesis via Post-Thiazole Amide Coupling
This route is arguably the most traditional and widely documented method. It offers modularity, as a common thiazole intermediate can be coupled with a diverse array of amines in the final step.
Step 1: Synthesis of the Thiazole Core via Hantzsch Cyclization
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry for its reliability and efficiency.[8][9] The reaction condenses an α-halocarbonyl compound with a thioamide to form the thiazole ring.[10][11] For the synthesis of the common intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, the reactants are typically ethyl 2-chloroacetoacetate (or its bromo- equivalent) and thiourea.[12][13]
Causality and Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the halogen (an SN2 reaction).[8] The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring. The use of a base like sodium carbonate can facilitate the reaction by neutralizing the generated acid.[13]
Diagram 2. Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [12][13][14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (e.g., 30.4 g, 0.4 mol) and sodium carbonate (e.g., 0.3-3.3 g) in ethanol (e.g., 200 mL).[13] The choice of solvent can be critical; mixtures of THF and water have also been reported to be effective.[12][14]
-
Reagent Addition: Heat the mixture to 40–55 °C. Slowly add ethyl 2-chloroacetoacetate (e.g., 33 g, 0.2 mol) dropwise over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, increase the temperature to 60–70 °C and maintain the reflux for 5-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A solid precipitate may form.
-
Reduce the solvent volume under reduced pressure.
-
Add the resulting slurry to water and neutralize the solution to pH 7-9 with a base such as aqueous ammonia or sodium hydroxide solution.[13][14]
-
Filter the resulting precipitate, wash the solid with cold water, and dry it under vacuum.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol to yield the target compound as a light yellow or off-white solid.[13][14]
Step 2: Saponification to Thiazole-5-carboxylic Acid
To activate the C5 position for amide coupling, the ethyl ester must be hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.
Experimental Protocol: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [3]
-
Reaction Setup: Suspend the thiazole ester (1.0 eq) in a mixture of methanol or ethanol and water.
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5–2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Work-up and Isolation:
-
Cool the mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~3-4.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly. This product is often used directly in the next step without further purification.
-
Step 3: Amide Bond Formation
This is the final and often most challenging step in this route. The nucleophilicity of the amine, steric hindrance around the amine or the carboxylic acid, and the reaction conditions all play a crucial role. Two primary methods are employed: conversion to an acyl chloride or the use of direct coupling reagents.
Method 3a: Via Acyl Chloride Intermediate [3][5]
This method involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the amine.
Experimental Protocol: Acyl Chloride Formation and Amine Coupling
-
Acyl Chloride Formation: Suspend the thiazole-5-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.2–1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 1-3 hours until gas evolution ceases. The solvent is then removed under vacuum to yield the crude acyl chloride.
-
Amide Coupling: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq) in anhydrous DCM.[3] Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up and Purification: Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography on silica gel.[3]
Method 3b: Direct Amide Coupling with Reagents
Modern coupling reagents provide a milder and often more efficient alternative to the acyl chloride method, especially for sensitive substrates.[15] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are commonly used.[16][17][18]
Causality and Mechanism: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The additive (HOBt or DMAP) intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester.[17] This active ester reacts cleanly with the amine to form the desired amide, regenerating the additive and minimizing side reactions and potential racemization.[17]
Diagram 3. Role of coupling reagents (EDC) and additives (HOBt) in amide formation.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling [16][17]
-
Reaction Setup: In a round-bottom flask, dissolve the thiazole-5-carboxylic acid (1.0 eq), the desired amine (1.0–1.2 eq), and HOBt (1.0–1.2 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2–1.5 eq) portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.[3][19]
Route B: Convergent Synthesis via Thiazole Ring Formation on an Amide
This elegant approach is highly effective for synthesizing derivatives from sterically hindered or electron-poor anilines, which often perform poorly in direct amide coupling reactions.[2][7] The key amide bond is formed first, followed by the construction of the thiazole ring.
Step 1: Synthesis of N-Aryl-3-ethoxyacrylamide Intermediate [2]
-
Reaction Setup: Dissolve the target aryl amine (1.0 eq) and a base such as pyridine (1.5 eq) in an anhydrous solvent like THF.
-
Acylation: Cool the solution to 0 °C and slowly add β-ethoxyacryloyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Isolation: Isolate the product using standard aqueous work-up procedures. Yields for this step are typically high.[2]
Step 2: One-Pot Bromination and Cyclization to Form the Thiazole [2][7]
This step constructs the thiazole ring onto the pre-formed amide backbone.
-
Reaction Setup: Dissolve the N-aryl-3-ethoxyacrylamide intermediate (1.0 eq) in a solvent mixture such as dioxane and water.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The NBS chemoselectively brominates the α-position of the acrylamide.
-
Cyclization: After stirring for a short period (e.g., 30 minutes), add thiourea (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to 80-90 °C) for several hours.
-
Isolation: The desired 2-amino-thiazole-5-carboxamide product often precipitates from the reaction mixture upon cooling and can be isolated in high yield by simple filtration.[2]
Comparative Summary and Characterization
| Metric | Route A: Linear Synthesis | Route B: Convergent Synthesis |
| General Strategy | Build thiazole core, then attach amine. | Build amide backbone, then form thiazole ring. |
| Key Challenge | Final amide coupling step can be low-yielding with sterically hindered or electron-poor amines.[7] | Requires synthesis of specific acrylamide intermediate for each target. |
| Advantages | Modular; a single thiazole core can be used with many different amines. Well-established procedures. | Highly efficient for challenging amines.[2] Often results in higher overall yields and simpler purification.[7] |
| Suitability | Excellent for library synthesis with simple, unhindered amines. | Ideal for large-scale synthesis of a specific target or for derivatives with challenging anilines.[2] |
| Typical Overall Yield | Variable, can be moderate to good. | Often good to excellent.[2] |
Product Characterization: Regardless of the synthetic route, the identity and purity of the final thiazole-5-carboxamide derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of characteristic thiazole ring protons and the amide N-H proton.[3][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[18][19]
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity for solid compounds.[20]
-
Chromatography: TLC and LC-MS are used to monitor reaction progress and assess the purity of the final product.
References
- Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- Cai, W.-X., Liu, A.-L., Liu, H.-L., Zhang, Z.-W., Zhao, W.-G., & Li, X.-H. (2016).
- Cai, W. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).
- Gao, C., Wang, Y., Qin, Y., Liu, H., & Wu, S. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200–2214. [Link]
- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., Qian, H., Huang, W., Cai, X., Cao, P., Wellner, A., & Gust, R. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 372–381. [Link]
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Chobe, P. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 8(1), 1-10. [Link]
- Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, S. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 47(4), 599-612. [Link]
- Sharma, A., Sharma, R., Sharma, V., & Kumar, P. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.).
- Gunda, P., & Kumar, H. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(1), 69–72. [Link]
- Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M., Al-Qumaizi, K. I., & Al-Agamy, M. H. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]
- Bou-Salah, L., Ghinet, A., Bazin, M.-A., Dubois, J., & Farce, A. (2018).
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 618–632. [Link]
- Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–445. [Link]
- Procter, D. J., & Geden, J. V. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 2691–2696. [Link]
- Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M., Al-Qumaizi, K. I., & Al-Agamy, M. H. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Future Medicinal Chemistry, 15(7), 549–566. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Gallou, F., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Chen, Y. (2006).
- Shaker, Y. (2005). Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 14. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 15. hepatochem.com [hepatochem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde as a "Turn-On" Fluorescent Probe
Introduction: Unveiling a Versatile Fluorogenic Scaffold
In the dynamic landscape of molecular sensing and cellular imaging, the demand for highly sensitive and selective fluorescent probes is ever-increasing. Among the diverse array of fluorogenic scaffolds, thiazole derivatives have garnered significant attention for their unique photophysical properties and synthetic tractability.[1] This application note delves into the utility of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde as a foundational building block for the development of "turn-on" fluorescent probes.
The core structure, featuring a planar thiazole ring conjugated with a fluorophenyl group, imparts favorable electronic and photophysical characteristics. The aldehyde functionality at the 5-position serves as a versatile reactive handle, allowing for the strategic design of probes that can selectively interact with a variety of analytes through nucleophilic addition or condensation reactions. This interaction often leads to a significant modulation of the molecule's electronic properties, resulting in a pronounced fluorescence response.
Principle of Action: Intramolecular Charge Transfer and Rotational Restriction
The fluorescence mechanism of many thiazole-based probes, including derivatives of this compound, is often governed by the principles of Intramolecular Charge Transfer (ICT) and restriction of intramolecular rotation. In its ground state, the molecule may exhibit limited fluorescence due to the free rotation around the single bond connecting the thiazole and phenyl rings, which provides a non-radiative decay pathway for the excited state.
Upon reaction of the aldehyde group with a specific analyte, a new, more rigid molecular structure is formed. This structural change can lead to:
-
Enhanced ICT: The analyte binding can modulate the electron-donating or -withdrawing properties of the molecule, leading to a more efficient ICT process and a stronger fluorescence emission.
-
Restricted Intramolecular Rotation: The newly formed covalent bond can lock the conformation of the molecule, inhibiting the non-radiative decay pathway and forcing the excited state to relax through fluorescence emission. This "turn-on" response provides a high signal-to-noise ratio, which is highly desirable for sensitive detection.
Figure 1: Proposed "Turn-On" Fluorescence Mechanism.
Application Highlight: Detection of Cyanide Ions
Cyanide is a highly toxic anion, and its detection in environmental and biological systems is of paramount importance. The aldehyde group of this compound provides a reactive site for the nucleophilic attack by cyanide ions, making it a promising candidate for the development of a "turn-on" fluorescent sensor for cyanide.
Sensing Mechanism
The sensing mechanism is predicated on the nucleophilic addition of the cyanide anion to the electrophilic aldehyde carbon of the thiazole derivative. This reaction forms a cyanohydrin adduct, which disrupts the original electronic structure of the molecule and restricts intramolecular rotation, leading to a significant enhancement in fluorescence intensity.
Figure 2: Cyanide Detection Workflow.
Photophysical Data
While specific experimental data for this compound as a cyanide probe is not extensively documented in publicly available literature, data from closely related thiazole-based probes suggest the following expected photophysical properties. Researchers should experimentally verify these parameters for their specific application.
| Property | Expected Value/Range | Notes |
| Excitation Wavelength (λex) | ~350 - 400 nm | The exact wavelength will depend on the solvent environment and the specific derivative. |
| Emission Wavelength (λem) | ~450 - 550 nm | A significant "turn-on" fluorescence is expected upon binding to cyanide. |
| Stokes Shift | Moderate to Large | A larger Stokes shift is advantageous as it minimizes self-quenching and improves signal-to-noise. |
| Quantum Yield (Φ) | Low (unbound) to High (bound) | A significant increase in quantum yield upon analyte binding is the hallmark of a "turn-on" probe. The quantum yield of related compounds can be high.[2] |
Experimental Protocols
Protocol 1: General Procedure for Cyanide Detection in Aqueous Solution
1. Reagent Preparation:
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in HPLC-grade dimethyl sulfoxide (DMSO) to make a 1 mM stock solution. Store at -20°C, protected from light.
-
Cyanide Standard Solutions: Prepare a series of sodium cyanide (NaCN) or potassium cyanide (KCN) standard solutions in deionized water, ranging from 0 to 100 µM. Caution: Cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Buffer Solution: Prepare a suitable buffer solution, for example, 10 mM phosphate-buffered saline (PBS) at pH 7.4.
2. Spectroscopic Measurements:
-
Sample Preparation: In a quartz cuvette, add the buffer solution. Then, add the desired concentration of the probe (e.g., 10 µM final concentration) from the stock solution. Finally, add the cyanide standard solution. The final volume should be consistent for all measurements (e.g., 2 mL).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength (e.g., 380 nm, to be optimized).
-
Record the emission spectrum from 400 nm to 600 nm.
-
Observe the change in fluorescence intensity at the emission maximum upon addition of cyanide.
-
-
UV-Vis Spectroscopy (Optional):
-
Record the absorption spectrum from 250 nm to 500 nm to observe any changes in the absorption profile upon addition of cyanide.
-
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the cyanide concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).
Protocol 2: Live Cell Imaging of Exogenous Cyanide
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto a glass-bottom confocal dish and allow them to adhere and grow to 70-80% confluency.
2. Probe Loading:
-
Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free culture medium.
-
Wash the cells with warm PBS (pH 7.4).
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C in a CO2 incubator.
3. Cyanide Treatment and Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentration of sodium cyanide (e.g., 10-50 µM).
-
Incubate for a short period (e.g., 15-30 minutes).
-
Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission filters.
-
A control group of cells without cyanide treatment should be imaged under the same conditions.
Troubleshooting and Considerations
-
Solvent Effects: The photophysical properties of the probe can be sensitive to the solvent environment. It is crucial to maintain consistent solvent conditions throughout the experiments.
-
pH Sensitivity: The fluorescence of the probe and its adduct may be pH-dependent. The optimal pH for sensing should be determined experimentally.
-
Selectivity: The selectivity of the probe should be tested against other potentially interfering anions and biomolecules to ensure its specificity for the target analyte.
-
Cytotoxicity: For live-cell imaging applications, the cytotoxicity of the probe should be evaluated to ensure that it does not adversely affect cell viability at the working concentration.
Conclusion
This compound represents a valuable and versatile platform for the design of "turn-on" fluorescent probes. Its straightforward synthesis and reactive aldehyde functionality allow for the development of sensors for a range of important analytes. The application highlighted here for cyanide detection demonstrates its potential in environmental monitoring and biological research. Further derivatization and optimization of this scaffold are expected to yield a new generation of highly sensitive and selective fluorescent probes for diverse applications in chemistry, biology, and medicine.
References
- Dhanasekaran, K., Ilakiyalakshmi, M., & Napoleon, A. A. (2025). Thiazole-based fluorophore for cyanide ion detection: Food samples and live-cell imaging applications. Journal of Photochemistry and Photobiology A: Chemistry.
- Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). Frontiers.
Sources
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde Derivatives
Abstract: This document provides a comprehensive technical guide for the synthesis of 2-(4-fluorophenyl)thiazole-5-carbaldehyde, a pivotal building block in contemporary medicinal chemistry and materials science. We delve into the principal synthetic methodologies, offering detailed, step-by-step protocols grounded in established chemical principles. The guide explains the causality behind experimental choices, provides troubleshooting insights, and compares the strategic advantages of each route. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can reliably replicate and adapt these methods for creating a diverse array of derivatives.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a highly valued heterocyclic scaffold in drug discovery and organic synthesis. Its importance stems from a combination of structural features:
-
The Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen, the thiazole core is a common pharmacophore found in numerous bioactive compounds and approved drugs, where it often participates in crucial hydrogen bonding and π-π stacking interactions with biological targets.
-
The 4-Fluorophenyl Substituent: The inclusion of a fluorine atom on the phenyl ring at the para-position significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic effects and lipophilicity.
-
The C5-Aldehyde Group: The carbaldehyde functional group at the 5-position is a versatile synthetic handle. It serves as a reactive electrophile, enabling a wide range of subsequent chemical transformations such as condensations, nucleophilic additions, and cross-coupling reactions to build more complex molecular architectures.
This guide outlines the most robust and widely employed synthetic routes to access this key intermediate, focusing on the Hantzsch thiazole synthesis followed by Vilsmeier-Haack formylation, and palladium-catalyzed cross-coupling strategies.
Core Synthetic Strategy I: Hantzsch Cyclization and Subsequent Formylation
This classic and reliable two-stage approach first constructs the core 2-(4-fluorophenyl)thiazole ring system, which is then functionalized with the required aldehyde group in a separate step.
Part A: Hantzsch Synthesis of the 2-(4-Fluorophenyl)thiazole Core
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry. The reaction condenses an α-haloketone with a thioamide to form the thiazole ring.
Causality and Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.
Application Notes and Protocols for In Vitro Assessment of Thiazole Derivative Cytotoxicity
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Thiazole derivatives have garnered significant attention in oncology research due to their demonstrated efficacy as anticancer agents.[2][3] These compounds exert their cytotoxic effects through diverse mechanisms of action, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[2] Given the therapeutic promise of novel thiazole derivatives, rigorous and reliable in vitro cytotoxicity testing is a cornerstone of their preclinical development.
This comprehensive guide provides detailed protocols for a panel of standard in vitro assays to robustly evaluate the cytotoxic and cytostatic effects of thiazole derivatives. The selection of these assays is based on their ability to probe different aspects of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death. Understanding the nuances of each assay and the rationale behind their use is paramount for generating high-quality, reproducible data that can confidently guide drug development decisions.
I. Cell Line Selection and Culture: The Foundation of Meaningful Data
The choice of cell lines is a critical first step in any cytotoxicity study. It is often advantageous to screen novel compounds against a panel of cell lines representing different cancer types to assess the breadth of their activity. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue origins, is a valuable resource for such broad-based screening.[4][5]
For initial, focused studies, a selection of commonly used and well-characterized cancer cell lines is recommended. Furthermore, including a "normal" or non-cancerous cell line is crucial for assessing the selectivity of the thiazole derivative and its potential for off-target toxicity.[6]
Table 1: Recommended Cell Lines for Cytotoxicity Screening of Thiazole Derivatives
| Cell Line | Cancer Type | Seeding Density (cells/well in 96-well plate) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 | A well-characterized, estrogen receptor-positive cell line.[5][7] |
| MDA-MB-231 | Breast Adenocarcinoma | 5,000 - 15,000 | A triple-negative breast cancer cell line, often more aggressive.[8][9] |
| HepG2 | Hepatocellular Carcinoma | 7,000 - 15,000 | A human liver cancer cell line commonly used in toxicology studies.[7][10] |
| A549 | Lung Carcinoma | 5,000 - 10,000 | A human lung adenocarcinoma cell line.[11] |
| K562 | Chronic Myelogenous Leukemia | 10,000 - 20,000 | A suspension cell line.[9] |
| SaOS-2 | Osteosarcoma | 5,000 - 10,000 | A human osteosarcoma cell line.[12] |
| HEK293 | Human Embryonic Kidney | 5,000 - 10,000 | Often used as a "normal" cell line control.[10][13] |
| NIH-3T3 | Mouse Fibroblast | 3,000 - 7,000 | A non-cancerous mouse fibroblast cell line.[6] |
Note: Optimal seeding densities should be determined empirically for each cell line and experimental condition to ensure logarithmic growth during the assay period.
II. MTT Assay: A Measure of Metabolic Activity and Cell Viability
The MTT assay is a widely used colorimetric method for assessing cell viability.[14][15] It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[16] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[14]
Scientific Rationale
The MTT assay provides a robust readout of the overall metabolic health of a cell population. A decrease in the metabolic activity of cells treated with a thiazole derivative can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This assay is an excellent first-line screening tool due to its simplicity, cost-effectiveness, and high-throughput compatibility.[14]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at the densities suggested in Table 1 in a final volume of 100 µL of complete culture medium per well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[15]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[16][17]
-
Solubilization of Formazan: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.[17]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Plot a dose-response curve of cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
III. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[18][19] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane.[18] The amount of LDH in the supernatant is proportional to the number of lysed cells.[18]
Scientific Rationale
This assay provides a direct measure of cell membrane integrity. While the MTT assay measures metabolic activity, the LDH assay specifically quantifies cell lysis or necrosis. This is particularly useful for distinguishing between cytotoxic and cytostatic effects and for understanding the mechanism of cell death induced by the thiazole derivatives.
Experimental Workflow: LDH Assay
Caption: Key events in apoptosis and their detection by specific assays.
Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiazole derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the thiazole derivative.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
V. Data Interpretation and Self-Validating Systems
A multi-assay approach provides a more complete picture of the cytotoxic effects of a thiazole derivative. For instance, a compound that shows a high IC₅₀ in the MTT assay but a low IC₅₀ in the LDH assay may be primarily causing necrosis rather than inhibiting metabolic activity. Conversely, a compound that is potent in the MTT assay and also induces caspase activity is likely an inducer of apoptosis.
Each protocol described is designed to be a self-validating system. The inclusion of appropriate positive and negative controls is non-negotiable for data integrity. For example, in the MTT and LDH assays, untreated cells serve as a baseline for 100% viability, while cells treated with a lysis agent provide a measure of maximum cytotoxicity. In apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro evaluation of thiazole derivative cytotoxicity. By employing a combination of assays that probe different cellular processes, researchers can gain a comprehensive understanding of the mechanisms by which these promising compounds exert their anticancer effects. Adherence to these detailed protocols, coupled with careful data interpretation, will ensure the generation of high-quality, reproducible data essential for the advancement of novel thiazole-based cancer therapeutics.
References
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Frontiers in Pharmacology.
- LDH cytotoxicity assay. protocols.io.
- Cytotoxicity MTT Assay Protocols and Methods.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. PerkinElmer.
- MTT Assay Protocol for Cell Viability and Prolifer
- What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?.
- In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. BenchChem.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules.
- Cell Viability Assays. Assay Guidance Manual.
- In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics.
- MTT assay protocol. Abcam.
- Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie.
- LDH assay kit guide: Principles and applic
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
- Apoptosis Assays. Sigma-Aldrich.
- Apoptosis Assay Service.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
- Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
- What cell line should I choose for citotoxicity assays?.
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry.
- Apoptosis Marker Assays for HTS. Assay Guidance Manual.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- What to Consider When Choosing Apoptotic Assays. Biocompare.
- Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Journal of the Iranian Chemical Society.
- Characteristics of cytotoxicity of thiazole derivatives (5a-d) and...
Sources
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for the Analytical Characterization of Thiazole Compounds
Introduction: The Significance of Thiazole Scaffolds in Modern Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of medicinal and materials chemistry.[1][2][3][4] Its unique electronic properties, arising from the electron-donating sulfur atom and the electron-accepting imine group, contribute to its remarkable stability and versatile reactivity.[1][3] This structural motif is integral to a vast array of pharmacologically active agents, including the antibiotic penicillin, the antiretroviral ritonavir, and the anticancer drug tiazofurin.[2][4] The biological significance of thiazole derivatives necessitates robust and reliable analytical methodologies to confirm their structure, assess purity, and understand their physicochemical properties. This guide provides a comprehensive overview of key analytical techniques for the characterization of thiazole compounds, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
A Holistic Approach to Thiazole Characterization
A multi-technique approach is indispensable for the unambiguous characterization of novel thiazole derivatives. Each analytical method provides a unique piece of the structural puzzle. The general workflow for characterizing a newly synthesized thiazole compound typically involves a preliminary assessment of purity, followed by detailed structural elucidation and, if required, solid-state analysis.
Figure 1: A generalized workflow for the analytical characterization of thiazole compounds.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.[5][6] For thiazole derivatives, MS can confirm the success of a synthesis by verifying the mass of the target molecule and help in identifying byproducts.
Causality Behind Experimental Choices in MS
-
Ionization Technique : The choice of ionization method is critical. Electrospray ionization (ESI) is often preferred for thiazole compounds that are polar and can be readily protonated, which is common for many derivatives bearing amino or other basic groups. For more volatile and thermally stable thiazoles, electron impact (EI) ionization can provide detailed fragmentation spectra that are highly reproducible and useful for library matching.
-
High-Resolution MS (HRMS) : HRMS is invaluable for determining the elemental composition of the parent ion and its fragments.[7][8] This is particularly useful for confirming the presence of sulfur, which has a characteristic isotopic pattern.
Protocol for ESI-MS Analysis of a Thiazole Derivative
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the thiazole compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The final concentration should be around 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. A common mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
-
Instrument Parameters (Direct Infusion) :
-
Ionization Mode : Positive ESI is typically used for thiazoles due to the basicity of the nitrogen atom.
-
Capillary Voltage : 3-4 kV.
-
Nebulizing Gas (N2) Pressure : 30-50 psi.
-
Drying Gas (N2) Flow Rate : 5-10 L/min.
-
Drying Gas Temperature : 300-350 °C.
-
Mass Range : Scan a range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).
-
-
Data Analysis and Interpretation :
-
Identify the protonated molecule [M+H]⁺.
-
In HRMS, verify the measured mass against the calculated mass for the expected elemental formula. The mass accuracy should be within 5 ppm.
-
Analyze the fragmentation pattern in MS/MS experiments. Common fragmentation pathways for thiazoles involve cleavage of the ring or loss of substituents.[5][6] The thiazole ring itself is relatively stable, so fragmentation often initiates at the substituents.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[10][11][12] For thiazole derivatives, ¹H and ¹³C NMR provide information about the chemical environment of the protons and carbons, respectively, allowing for the determination of connectivity and stereochemistry.
Causality Behind Experimental Choices in NMR
-
Solvent Selection : The choice of deuterated solvent is crucial. The solvent should completely dissolve the sample and not have signals that overlap with key analyte resonances. Deuterated chloroform (CDCl₃) is a common choice, but for more polar thiazoles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be necessary.[13]
-
2D NMR Experiments : While ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments like COSY, HSQC, and HMBC are often essential for unambiguous structural assignment, especially for complex thiazole derivatives.[10][11]
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H J-coupling), revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.
-
Typical ¹H NMR Chemical Shifts for the Thiazole Ring
| Proton | Chemical Shift (ppm) |
| H-2 | 8.5 - 9.0 |
| H-4 | 7.5 - 8.0 |
| H-5 | 7.0 - 7.5 |
Note: These are approximate ranges and can vary significantly depending on the substituents on the ring. The aromatic protons of the thiazole ring typically appear in the range of 7.27 to 8.77 ppm.[3]
Protocol for 1D and 2D NMR Analysis
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified thiazole compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary) :
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters based on the expected coupling constants.
-
-
Data Interpretation :
-
Assign all proton and carbon signals using the combined information from the 1D and 2D spectra.
-
Use the HMBC correlations to connect different fragments of the molecule and confirm the overall structure.[11]
-
Chromatographic Techniques: Purity Assessment and Quantification
Chromatographic methods are essential for separating thiazole compounds from reaction mixtures, identifying impurities, and quantifying the analyte.[14][15][16] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for non-volatile thiazoles, while Gas Chromatography (GC) is suitable for volatile derivatives.[17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination and assay of thiazole-based active pharmaceutical ingredients (APIs).[19][20]
-
Column Choice : A reversed-phase C18 column is the workhorse for the separation of many thiazole derivatives due to their moderate polarity.[21] The choice of particle size (e.g., 5 µm for standard HPLC, <2 µm for UHPLC) will impact resolution and analysis time.
-
Mobile Phase Selection : A mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol is typical.[22] The organic modifier is adjusted to achieve optimal retention and peak shape. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for basic thiazole compounds by ensuring consistent protonation.[22]
-
Detector Selection : UV detection is most common, as the thiazole ring and any associated aromatic substituents are strong chromophores.[13][19] A photodiode array (PDA) detector is advantageous as it provides spectral information that can help in peak identification and purity assessment.
-
Sample and Standard Preparation :
-
Prepare a stock solution of the thiazole compound in the mobile phase or a suitable solvent at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Prepare a blank solution (mobile phase or solvent) to be injected first.
-
-
HPLC System and Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm.[21]
-
Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.[21]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection : UV at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV-Vis scan).[21]
-
-
Analysis and Data Processing :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank, followed by the sample solution.
-
Integrate the peaks and determine the retention time of the main peak.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.
-
Figure 2: Workflow for impurity profiling of thiazole compounds using HPLC-MS.
Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[23][24] For thiazole compounds, IR spectroscopy can confirm the presence of key functional groups attached to the thiazole ring.
| Functional Group | Wavenumber (cm⁻¹) |
| C=N stretch (ring) | ~1495 - 1588 |
| C-S stretch (ring) | ~770 |
| N-H stretch (amino group) | 3200 - 3500 |
| C=O stretch (carbonyl group) | 1650 - 1750 |
| Aromatic C-H stretch | ~3000 - 3150 |
Data compiled from sources.[25][26][27]
-
Sample Preparation : No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition :
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Interpretation : Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule's structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation. Thiazole and its derivatives typically exhibit strong UV absorbance due to their aromatic nature.[13][28] This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes in conjugation.
X-ray Crystallography: Unambiguous Structure Determination
For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the ultimate technique.[29][30][31] It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[7][8] Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step.
Conclusion
The comprehensive characterization of thiazole compounds is a critical step in drug discovery and materials science. A combination of spectroscopic and chromatographic techniques provides a complete picture of the molecule's identity, purity, and structure. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the detailed molecular structure, HPLC assesses purity and enables quantification, while IR and UV-Vis spectroscopy provide information on functional groups and electronic properties. For absolute structural confirmation, X-ray crystallography remains the gold standard. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize novel thiazole derivatives, accelerating their research and development efforts.
References
- Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
- Iqbal, M. A., et al. (2021). Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research and Engineering Trends.
- Kaur, R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Pharmaceutical and Biosciences Journal.
- Jadhav, S. D., et al. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Emerging Technologies and Innovative Research.
- Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B.
- Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Functional Materials.
- Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.
- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry.
- Clarke, G. M., et al. (1965). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society.
- Kabanova, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
- ResearchGate. (n.d.). X-ray crystallographic study on selected thiazolines.
- Spasov, S., et al. (2021). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT.
- Bakr, A. M., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules.
- Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
- ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC-B.
- Stankov, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules.
- ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Çelik, F., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
- Çelik, F., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health.
- ResearchGate. (2015). ¹H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine.
- Al-Ghorbani, M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
- Koyambo-Konzapa, D. D., et al. (2024). Molecular structure, spectroscopic (FT-IR, NMR and UV–Vis), electronic properties, molecular docking, and molecular dynamics studies on novel thiazolidinone derivative: A potent breast cancer drug. Oriental Journal of Chemistry.
- El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules.
- Gomha, S. M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules.
- ResearchGate. (2016). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers.
- Munjas, L., et al. (2012). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. 6th Conference on Medicinal and Aromatic Plants of Southeast European Countries.
- Al-Jubouri, H. R. A., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Gherman, C., et al. (2009). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry.
- Hassan, M., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules.
- ResearchGate. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- International Journal of Research and Analytical Reviews. (2019). Synthesis and Characterization of Novel Thiazole Anchored Pyrazolyl Benzoxazoles.
- International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW.
- AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance.
- Davoli, E., et al. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Gordin, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
Sources
- 1. ijasret.com [ijasret.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. soeagra.com [soeagra.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. res-1.cloudinary.com [res-1.cloudinary.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrevlett.com [chemrevlett.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing the yield and purity of this critical synthetic intermediate. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a robust, self-validating methodology.
Introduction: The Challenge of High-Yield Synthesis
This compound is a vital building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its aldehyde functionality allows for a wide array of subsequent chemical transformations, including condensations and cross-coupling reactions, while the fluorophenylthiazole core is a common motif in bioactive molecules.[1]
The most prevalent and direct route to this compound is the Vilsmeier-Haack formylation of 2-(4-fluorophenyl)thiazole. While seemingly straightforward, this reaction is often plagued by issues ranging from low conversion to difficult purification, necessitating a nuanced understanding of the reaction mechanism and conditions to achieve high yields consistently. This guide provides a comprehensive framework for troubleshooting and optimization.
Core Synthesis Protocol: Vilsmeier-Haack Formylation
This protocol details the most common and effective method for synthesizing the target compound. The causality for each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Formylation of 2-(4-Fluorophenyl)thiazole
Objective: To synthesize this compound with a target yield of >85%.
Reagents & Materials:
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2-(4-Fluorophenyl)thiazole (1.0 eq)
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Phosphorus oxychloride (POCl₃) (1.5 eq)
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N,N-Dimethylformamide (DMF) (Solvent and Reagent)
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Dichloromethane (DCM) (Optional co-solvent)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Sodium Sulfate (Na₂SO₄), anhydrous
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Silica Gel (for chromatography)
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Hexane, Ethyl Acetate (for chromatography)
Procedure:
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Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the thiazole substrate). Cool the flask to 0 °C in an ice-water bath.
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Expert Insight: Using DMF as the solvent ensures a high concentration of the reacting species for the formation of the Vilsmeier reagent. Pre-cooling is critical to control the exothermic reaction between POCl₃ and DMF.[2]
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Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Causality: This slow addition prevents overheating, which can lead to the decomposition of the Vilsmeier reagent and the formation of colored impurities. The resulting pale yellow to colorless solution contains the electrophilic chloroiminium salt, the active formylating agent.[3]
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-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve 2-(4-Fluorophenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.
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Causality: The thiazole ring is an electron-rich heterocycle, but the Vilsmeier reagent is a relatively weak electrophile.[4] Heating is required to drive the electrophilic aromatic substitution to completion. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
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Work-up and Quenching: Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture onto crushed ice.
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Critical Step: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining POCl₃. This process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood. Quenching at low temperature is essential to prevent degradation of the product.
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Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate (the crude product) should form.
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Extraction & Isolation: Extract the aqueous mixture three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 4:1).[1] The pure product can be further recrystallized from an appropriate solvent system like ethanol/water if necessary.
Reaction Mechanism Visualization
The Vilsmeier-Haack reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack by the thiazole ring and subsequent hydrolysis.[3][4]
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?
A1: Low yield is the most frequent issue and can stem from several factors.
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Cause 1: Reagent Quality. The Vilsmeier-Haack reaction is highly sensitive to moisture. Anhydrous DMF is crucial. POCl₃ should be fresh and colorless; yellow or brown POCl₃ indicates decomposition and will lead to side reactions.
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Solution: Use freshly opened or properly stored anhydrous DMF. Distill POCl₃ if its quality is suspect. Ensure all glassware is oven-dried before use.
-
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Cause 2: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.
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Solution: While a 1.5:1 molar ratio of POCl₃ to the thiazole substrate is a good starting point, this can be optimized. For less reactive substrates, increasing the ratio to 2.0 or even 3.0 equivalents can drive the reaction to completion. See the table below for guidance.
-
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Cause 3: Suboptimal Temperature or Reaction Time. As a weak electrophile, the Vilsmeier reagent requires thermal energy to react efficiently with the thiazole.[4]
-
Solution: Ensure the reaction is heated adequately (60-70 °C is typical). Monitor the reaction progress via TLC. If the reaction stalls, consider increasing the temperature to 80-90 °C or extending the reaction time. Conversely, excessive heat (>100 °C) can cause decomposition.
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Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A2: The presence of multiple products indicates a lack of selectivity or decomposition.
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Likely Side Product 1: Unreacted Starting Material. This is the most common "side product" and is usually due to the issues described in A1 (reagent quality, stoichiometry, temperature).
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Likely Side Product 2: Diformylated Product. While formylation is electronically directed to the C5 position of the thiazole ring, aggressive reaction conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to a second formylation at another position on the molecule, although this is less common for this specific substrate.[5]
-
Solution: Use a more controlled stoichiometry of the Vilsmeier reagent (start at 1.2-1.5 eq). Avoid excessive heating.
-
-
Likely Side Product 3: Chlorinated Byproducts. In some cases, the Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[6]
-
Solution: Maintain the recommended temperature range. Ensure a clean and controlled hydrolysis step, as side reactions can also occur during work-up.
-
Q3: The work-up procedure results in a dark, tarry crude product. How can I optimize this?
A3: A tarry crude product is almost always a result of an uncontrolled quenching/hydrolysis step.
-
Cause: Decomposition during Hydrolysis. The hydrolysis of the intermediate iminium salt is exothermic. Pouring the hot reaction mixture directly into water or a room-temperature basic solution can cause a rapid, uncontrolled temperature spike, leading to polymerization and degradation of the product.
-
Solution: Always cool the reaction mixture to 0 °C before quenching. The quench itself should be performed by pouring the reaction mixture slowly onto a large excess of crushed ice. This maintains a low temperature throughout the hydrolysis. Neutralize with a base (like NaHCO₃) only after the initial hydrolysis on ice is complete.
-
Q4: I'm struggling with the final purification. What are the best practices?
A4: The polarity of the aldehyde is close to that of some byproducts, which can complicate purification.
-
Column Chromatography: A standard silica gel column is effective.[1]
-
Solvent System: A hexane-ethyl acetate system is ideal. Do not start with a high polarity eluent. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The product typically elutes at around a 4:1 to 7:3 ratio of Hexane:EtOAc.[1] A shallow gradient is key to achieving good separation from less polar impurities and more polar baseline materials.
-
-
Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization is an excellent secondary step.
-
Solvent System: Ethanol, isopropanol, or a mixture of ethanol and water are often effective. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it used for formylation?
A1: The Vilsmeier reagent is an electrophilic iminium salt, typically a chloroiminium salt, formed from the reaction of a substituted amide (like DMF) with an acid halide (like POCl₃).[3] It is used for formylation because it is a mild and effective formylating agent for electron-rich aromatic and heteroaromatic compounds.[5] Unlike highly reactive species used in Friedel-Crafts acylation, the Vilsmeier reagent is more selective and avoids the harsh conditions associated with other formylation methods.[4]
Q2: Are there alternatives to POCl₃ for generating the Vilsmeier reagent?
A2: Yes, while POCl₃ is the most common and cost-effective reagent, other acid halides can be used. Oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) in combination with DMF will also generate the active Vilsmeier reagent. These are sometimes used in cases where POCl₃ is incompatible with other functional groups in the molecule, but they are often more expensive and can be more aggressive.
Q3: Can I synthesize the starting material, 2-(4-Fluorophenyl)thiazole, in-house?
A3: Absolutely. The most common method for synthesizing the 2-arylthiazole core is the Hantzsch thiazole synthesis.[1] This involves the condensation of an α-haloketone with a thioamide. For 2-(4-fluorophenyl)thiazole, you would react 4-fluorothiobenzamide with a 2-haloacetaldehyde equivalent (like 2-bromo-1,1-diethoxyethane, which is a protected form of bromoacetaldehyde). The reaction is typically run in a solvent like ethanol and results in the cyclization to form the desired thiazole ring.[7]
Q4: What are the key safety precautions for a Vilsmeier-Haack reaction?
A4: Safety is paramount.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing heat and HCl gas. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Quenching: As mentioned in the troubleshooting section, the work-up is hazardous. The addition of the reaction mixture to ice/water can be vigorous. Perform this step slowly, behind a safety shield if possible, and in a well-ventilated fume hood.
-
Anhydrous Conditions: Ensure all glassware is dry to prevent an uncontrolled reaction between POCl₃ and residual water.
Data Summary and Optimization
The yield of the Vilsmeier-Haack reaction is highly dependent on key parameters. The table below provides a summary of expected outcomes based on adjustments to the reaction conditions.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild) | Expected Outcome & Remarks |
| POCl₃ (eq) | 1.5 | 3.0 | 1.1 | A: Good balance of conversion and selectivity. B: May increase conversion but risks side products (diformylation). C: Risks incomplete reaction. |
| Temperature | 60-70 °C | 90-100 °C | 40 °C | A: Optimal for most substrates. B: Faster reaction, but higher risk of decomposition/side products. C: May be too slow, leading to low conversion. |
| Time | 4-6 hours | 2-3 hours | 12-18 hours | Time is inversely related to temperature. Monitor by TLC for optimal endpoint to avoid degradation of the product from prolonged heating. |
| Yield | >85% (Optimized) | Variable (Potentially lower due to side reactions) | <60% (Incomplete reaction) | Yield is a function of all parameters. Condition A represents the most robust starting point for optimization. |
Experimental Workflow Visualization
Caption: From reagents to pure product workflow.
References
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Patil, S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Kopru, B., et al. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Riaz, M., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
- Wikipedia. Vilsmeier–Haack reaction.
- Gour, H., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
- All Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube.
- El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Zhang, S., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
- Sharma, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Sharma, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.
- Posa, V.-A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
- Ma, A., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Wang, Y., et al. (2015). Design and Optimization of Hybrid of 2,4-diaminopyrimidine and Arylthiazole Scaffold as Anticancer Cell Proliferation and Migration Agents. PubMed.
- Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Welcome to the dedicated technical support guide for the chromatographic purification of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde (CAS No. 914348-80-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this key heterocyclic intermediate. The guidance provided herein is based on established chromatographic principles and field-proven strategies to ensure you achieve high purity and yield.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My TLC shows poor separation between the product (Rf ≈ 0.4) and a close-eluting impurity. How can I improve the resolution?
Answer: Poor separation is typically a result of an inadequately optimized mobile phase, where the solvent system lacks the selectivity needed to differentiate between your target compound and the impurity.
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Causality: The separation on silica gel, a polar stationary phase, is governed by the differential adsorption of compounds from the mobile phase.[1] If the product and impurity have very similar polarities, a standard binary solvent system like hexane/ethyl acetate may not provide enough resolving power.
-
Step-by-Step Protocol:
-
Systematically Vary Polarity: First, finely tune your existing hexane/ethyl acetate system. If your Rf is 0.4 in 30% ethyl acetate in hexane (7:3 ratio), try evaluating 25% and 35% to see if the separation (ΔRf) improves. For flash chromatography, an ideal Rf for the target compound is around 0.3 to maximize separation from impurities.[2]
-
Change Solvent Selectivity: If polarity adjustments are insufficient, the next step is to introduce a solvent from a different selectivity group.[1] This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the mobile phase.
-
Replace ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of hexane/dichloromethane (DCM).
-
Try a ternary system, such as Hexane/DCM/Ethyl Acetate, to gain finer control.
-
-
Analyze Fractions Diligently: When running the column, collect smaller fractions than usual as the product begins to elute. This can allow you to isolate the pure leading or trailing edge of the product peak, even if there is some co-elution in the middle fractions.
-
| Solvent System (v/v) | Typical Polarity | Notes on Selectivity |
| Hexane / Ethyl Acetate | Standard | Good for general-purpose separations. Ratios of 7:3 to 1:1 are common for thiazole derivatives.[3] |
| Hexane / Dichloromethane | Low to Medium | Good for less polar compounds, offers different selectivity than ethyl acetate. |
| Dichloromethane / Methanol | High | Use for highly polar compounds that do not move in hexane/ethyl acetate systems.[4] |
| Hexane / MTBE | Medium | MTBE is a less polar ether than ethyl acetate and can offer unique selectivity. |
Question 2: My product is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What's happening?
Answer: Streaking or peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, often due to acidic or basic functional groups.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atom in the thiazole ring of your compound is weakly basic. This can lead to strong, non-ideal acid-base interactions, causing the compound to "stick" and elute slowly and unevenly. Alternatively, oxidation of the aldehyde to the more acidic carboxylic acid impurity can also cause streaking.[5]
-
Troubleshooting Workflow:
Caption: Workflow for addressing peak tailing and streaking.
-
Protocol for Adding Modifiers:
-
To counter the basicity of the thiazole nitrogen, add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) to your mobile phase.[6] The TEA will preferentially bind to the acidic silanol sites, allowing your product to elute more symmetrically.
-
Caution: Aldehydes can potentially form imines with primary or secondary amines. While TEA is a tertiary amine and less reactive, it's crucial to remove it thoroughly under vacuum after purification.
-
If an acidic impurity is suspected, adding a small amount of acetic acid can protonate the impurity, reducing its interaction with the silica and often improving peak shape.[7]
-
Question 3: I have very low recovery of my product. I suspect it's decomposing on the silica gel. How can I confirm this and what are my alternatives?
Answer: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or irreversible adsorption.[4][5]
-
Causality: The acidic silanol groups on silica can catalyze degradation pathways for sensitive functional groups like aldehydes. This results in the loss of your desired product during the purification process.
-
Step-by-Step Confirmation and Solution:
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the run, dry the plate completely, then turn it 90 degrees and re-run it in the same solvent system. If the compound is stable, the spot will simply move diagonally. If it is degrading, you will see new spots appearing on the second run that were not present after the first.[4]
-
Deactivate the Silica: Before preparing your column slurry, you can treat the silica gel with a 1-2% solution of triethylamine in your non-polar solvent (e.g., hexane), filter it, and then use this "deactivated" silica for packing. This neutralizes the most acidic sites.
-
Switch the Stationary Phase: If degradation is significant, abandoning silica gel is the best option.
-
Neutral Alumina: This is a good first alternative. It has a different surface chemistry and is less acidic than silica. You will likely need to re-develop your TLC solvent system, as compound mobility will differ.
-
Florisil: A magnesium silicate-based adsorbent that can be effective for separating compounds that are sensitive to silica.[4]
-
Reversed-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reversed-phase (C18) flash chromatography is an excellent alternative, using solvents like water/acetonitrile or water/methanol.
-
Caption: Decision tree for troubleshooting low product recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system to start with for this compound? For purifying this compound, the standard starting point is normal-phase flash chromatography using Silica Gel 60 (230-400 mesh).[2][3] The most common mobile phase is a binary mixture of hexane and ethyl acetate.[1][3] Begin your TLC analysis with solvent ratios of 9:1, 4:1, and 7:3 (hexane:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.[2]
Q2: How should I prepare and load my sample onto the column? There are two primary methods for loading your sample:
-
Wet Loading (Solution Loading): Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble, such as dichloromethane (DCM) or acetone.[2] Carefully apply this concentrated solution to the top of the packed column. This method is fast but can sometimes lead to band broadening if too much solvent is used.
-
Dry Loading (Adsorption onto Silica): Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (typically 1-2 times the mass of your crude material), and carefully evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[2] Sprinkle this powder evenly onto the top of your packed column. This is the preferred method as it often leads to sharper bands and better separation, especially for less soluble compounds.
Q3: What are the likely impurities I need to separate? The impurity profile depends on the synthetic route used. Common synthesis methods include the Hantzsch thiazole synthesis or Suzuki-Miyaura coupling.[3] Potential impurities could include:
-
Unreacted Starting Materials: Such as 4-fluorobenzaldehyde or a thiazole precursor.[3]
-
Side-Reaction Products: From competing reaction pathways.
-
Oxidation Product: The corresponding 2-(4-fluorophenyl)thiazole-5-carboxylic acid. This is a common impurity for aldehydes and will be significantly more polar.[5]
Q4: How do I confirm the purity of my final fractions? After collecting fractions and combining those that appear pure by TLC, you should always confirm the final purity using more rigorous analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity. Additionally, structural confirmation should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the isolated compound is indeed this compound.
References
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Biotage. (n.d.). Successful flash chromatography.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- King Group. (n.d.). Successful Flash Chromatography.
- Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube.
Sources
Technical Support Center: Optimizing Fluorophenylthiazole Synthesis
Welcome to the technical support center for the synthesis of fluorophenylthiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic compounds. Fluorophenylthiazoles are crucial scaffolds in drug discovery, known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2]
The synthesis, while often straightforward in principle, can present numerous challenges ranging from low yields to difficult purifications. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate and optimize your experimental conditions.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide.[3][5][6] The general mechanism begins with a nucleophilic attack (SN2 reaction) by the sulfur of the thioamide on the α-carbon of the haloketone.[7][8] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][8]
Generalized Hantzsch Synthesis Workflow
Sources
stability issues with 2-(4-Fluorophenyl)thiazole-5-carbaldehyde storage
Answering the user's request.## Technical Support Center: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 914348-80-4). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile synthetic intermediate. We will address common stability issues, provide troubleshooting workflows for experimental challenges, and answer frequently asked questions.
Understanding the Molecule: A Stability Overview
This compound is a valuable building block in medicinal chemistry and material science, largely due to its reactive aldehyde group and the stable, aromatic thiazole core.[1][2] However, the very reactivity that makes the aldehyde functional group useful also renders it susceptible to degradation if not handled properly. The primary stability concerns are:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid (-COOH), especially when exposed to atmospheric oxygen. This is a common degradation pathway for many aldehydes.[3][4]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities, leading to the formation of trimers or other oligomeric species which are often inactive and may complicate purification.[3]
-
Light and Heat Sensitivity: Like many aromatic compounds, exposure to excessive heat and UV light can promote degradation, leading to discoloration and the formation of impurities.[5]
The thiazole ring itself is a robust aromatic system, lending overall stability to the molecule.[6][7][8] The fluorine atom on the phenyl ring generally enhances metabolic stability and modulates the electronic properties of the molecule but does not typically introduce unique storage challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound, which is typically a white or light yellow powder[1], should be stored at 0-8 °C in a tightly sealed container.[1] To further minimize degradation, we recommend storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light by using an amber glass vial.[5][9]
Q2: I've received a new batch. What initial checks should I perform?
Upon receipt, visually inspect the compound for any significant color deviation from the expected white to light yellow. For critical applications, it is best practice to run a baseline analytical check, such as ¹H NMR, to confirm identity and purity. The aldehyde proton should exhibit a characteristic singlet peak around 9.7-9.8 ppm.[2] This initial spectrum will serve as a valuable reference for future stability assessments.
Q3: Can I store this compound in solution?
Storing aldehydes in solution is generally not recommended for long periods due to increased reactivity. However, if short-term storage in solution is necessary, consider dissolving the compound in a high-purity, dry, aprotic solvent. For extended storage, diluting aldehydes in a primary alcohol (like ethanol) can form more stable hemiacetals, which often revert to the aldehyde under reaction conditions.[3] This is a viable strategy if the alcohol does not interfere with your downstream application.
Q4: Is this compound compatible with common laboratory reagents?
Avoid storing or mixing the compound with strong oxidizing agents, strong bases, or acids, as these can catalyze degradation.[10] The aldehyde is reactive towards primary and secondary amines (forming imines), alcohols (forming hemiacetals/acetals), and various nucleophiles like Grignard reagents.[2] Plan your experiments accordingly.
Troubleshooting Guide
This section addresses specific issues you may encounter during storage and experimentation.
Issue 1: The compound has changed color (e.g., turned yellow, tan, or brown).
-
Question: My vial of this compound, which was initially a light-yellow powder, has developed a darker tan color over several months. Is it still usable?
-
Answer & Analysis: Color change is a primary indicator of potential degradation. It often suggests the formation of minor, highly conjugated impurities or oligomerization products. While a slight deepening of a yellow tint might be acceptable for some non-critical synthetic steps, a significant change to tan or brown indicates a notable loss of purity.
Causality: The discoloration is likely due to slow, low-level polymerization and/or the formation of other chromophoric degradation products, potentially accelerated by repeated exposure to air, moisture, and ambient light each time the vial was opened.
Recommended Actions:
-
Analytical Verification: Before use, you MUST re-analyze the material. Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Check for the aldehyde peak: Is the singlet around 9.7-9.8 ppm still sharp and integrating correctly?
-
Look for new peaks: Compare the spectrum to your baseline or the supplier's reference spectrum. The appearance of broad signals or new peaks in the aromatic or aliphatic region suggests impurity formation. A peak corresponding to a carboxylic acid proton (often a broad singlet >10 ppm) is a key sign of oxidation.
-
-
Purification: If the NMR analysis confirms the presence of significant impurities (>5%), purification is necessary. The most common method is column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system.[2]
-
Future Prevention: Review your storage protocol. Ensure the container is sealed tightly after each use, consider backfilling with an inert gas, and store consistently at the recommended 0-8 °C in the dark.
-
Issue 2: My reaction is giving low or no yield.
-
Question: I am attempting a Wittig reaction using this compound, but I'm getting a very low yield of the desired alkene. I've double-checked my other reagents. Could the aldehyde be the problem?
-
Answer & Analysis: Yes, the aldehyde is a prime suspect when a reaction dependent on its carbonyl group fails. Low yield in such reactions often points to a reduced concentration of the active aldehyde in your starting material.
Causality: The most probable cause is the degradation of the aldehyde via oxidation to the unreactive 2-(4-Fluorophenyl)thiazole-5-carboxylic acid. This carboxylic acid impurity will not participate in the Wittig reaction, effectively lowering the molar quantity of your active starting material.
Recommended Troubleshooting Workflow: The following workflow, also represented in the diagram below, provides a systematic approach to diagnosing the problem.
Experimental Protocol: Purity Assessment via ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolution: Dissolve the mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Analysis:
-
Integrate the characteristic aldehyde proton signal (singlet, ~9.7-9.8 ppm).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the molar ratio to determine the precise purity of the aldehyde in your sample.
-
Caption: The primary oxidative degradation pathway.
Summary of Storage Conditions
For quick reference, the following table summarizes the recommended storage practices and their scientific justification.
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Recommendation |
| Temperature | 0–8 °C [1] | Room temperature or higher for long-term storage | Reduces the rate of oxidation and polymerization reactions. |
| Atmosphere | Inert gas (Argon, Nitrogen) [9] | Ambient air | The aldehyde group is susceptible to oxidation by atmospheric oxygen. [3][5] |
| Light | In the dark (Amber vial) [5] | Exposure to direct sunlight or UV light | Prevents photochemical degradation, which can lead to impurity formation. [4] |
| Container | Tightly sealed glass vial [11] | Loosely capped or plastic containers | Prevents entry of atmospheric oxygen and moisture. Glass is inert, avoiding potential reactions or leaching associated with plastics. [11] |
| Purity | Use high-purity material | Using material with acidic/basic impurities | Impurities can catalyze degradation pathways like polymerization. [3][5] |
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. Thiazole.
- Chem-Impex. 2-(4-Fluorophenyl)thiazole-4-carbaldehyde.
- Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
- Smolecule. (2023, August 16). Buy this compound | 914348-80-4.
- Petrou, A. (2021, May). Thiazole Ring—A Biologically Active Scaffold.
- Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Sigma-Aldrich. (2025, October 7).
- Pell Wall. (2013, February 7).
- Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde.
- Inorganic Ventures.
- Allan Chemical Corporation. (2025, October 23).
- PubMed. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents.
- Santa Cruz Biotechnology. 2-(4-Fluorophenyl)thiazole-4-carbaldehyde | CAS 875858-80-3.
- Fisher Scientific. (2009, May 19).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 914348-80-4 [smolecule.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wcu.edu [wcu.edu]
- 10. fishersci.com [fishersci.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Troubleshooting NMR Spectra of Thiazole Derivatives
Welcome to the technical support center for the analysis of thiazole derivatives. As a Senior Application Scientist, I understand that while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, the unique electronic properties of the thiazole ring can present specific challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable protocols to interpret your spectra with confidence.
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, possesses a distinct aromatic character that influences the chemical environment of its protons and carbons.[1] Its electronic structure leads to a surprisingly acidic proton at the C2 position and a susceptibility to significant solvent-induced chemical shift changes. These characteristics are often the root of common spectral interpretation issues.
This guide is structured in a question-and-answer format to directly address the most frequent and complex issues encountered in the laboratory. We will delve into the causality behind these spectral phenomena and provide self-validating experimental protocols to help you troubleshoot effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: The signal for my C2-H proton is broad or has disappeared entirely. Did my reaction fail?
This is one of the most common observations in the ¹H NMR of thiazole derivatives and rarely indicates a failed synthesis. The C2-H proton is notably acidic (pKa of the conjugate acid is ~2.5) and can undergo exchange with other acidic protons in the sample, such as trace amounts of water or acid.[1]
Underlying Causality:
The C2 carbon is positioned between two electronegative heteroatoms (nitrogen and sulfur), which stabilize the carbanion formed upon deprotonation.[1][2] This makes the C2-H susceptible to deprotonation by bases or, in the presence of acid, exchange via a protonated intermediate.[2] When the rate of this chemical exchange is on the same timescale as the NMR experiment, it leads to significant signal broadening. If the exchange is rapid, the signal can broaden into the baseline and disappear.
Troubleshooting Protocol:
-
Dry Your Sample and Solvent: The most common culprit is residual water. Ensure your sample is rigorously dried under high vacuum. Use a freshly opened bottle of deuterated solvent or a solvent that has been stored over molecular sieves.
-
Perform a D₂O Exchange Experiment: To confirm that the broad peak is an exchangeable proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. If the C2-H signal disappears completely, it confirms that it is undergoing exchange.[3]
-
Use an Aprotic Solvent: Solvents like DMSO-d₆ or CDCl₃ are less likely to facilitate proton exchange than protic solvents like MeOD-d₄. However, be aware that even "aprotic" solvents can contain trace water.[3]
-
Acquire the Spectrum at Low Temperature: Cooling the sample can slow down the exchange rate, often resulting in the sharpening of the broad signal into a distinct peak.
Q2: My observed chemical shifts for the thiazole ring protons don't match literature values. What could be the cause?
Discrepancies in chemical shifts for thiazole protons are very common and are typically attributable to solvent effects or differences in concentration and temperature.
Underlying Causality:
The nitrogen atom in the thiazole ring can participate in hydrogen bonding with protic solvents, and the entire ring system is subject to changes in electronic shielding based on solvent polarity.[4][5][6][7] These interactions can significantly alter the chemical shifts of the ring protons.
-
Solvent Polarity: An increase in solvent polarity can favor the delocalization of lone pair electrons from the sulfur atom into the ring, increasing the electron density at the nitrogen and affecting the shielding of nearby protons.[4][5][6][7]
-
Hydrogen Bonding: Solvents that are strong hydrogen bond donors (e.g., MeOD-d₄, D₂O) will interact with the thiazole nitrogen, leading to a deshielding effect (downfield shift) on the ring protons, particularly H2 and H4.[4][7]
-
Aromatic Solvents: Using an aromatic solvent like benzene-d₆ can induce significant upfield shifts due to anisotropic effects, where the thiazole derivative will preferentially orient itself relative to the benzene ring current.
Troubleshooting Workflow:
The following workflow can help diagnose the source of the chemical shift deviation.
Caption: Workflow for troubleshooting chemical shift discrepancies.
Q3: How can I use NMR to definitively distinguish between 2,4- and 2,5-disubstituted thiazole isomers?
Distinguishing between these common isomers is a frequent challenge. While ¹H and ¹³C chemical shifts can provide clues, unambiguous assignment requires the use of 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Underlying Causality:
-
HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. The key is to look for correlations from a known substituent to the carbons of the thiazole ring.
-
NOESY detects through-space proximity between protons. If a substituent has protons close in space to a specific ring proton, a correlation will be observed.
Experimental Protocol for Isomer Differentiation:
Let's assume you have a methyl group and another substituent (R) on the thiazole ring.
-
Acquire a High-Resolution ¹H NMR: Identify the signals for the methyl group and the remaining thiazole ring proton (either H4 or H5).
-
Acquire an HMBC Spectrum:
-
If you have the 2-R-4-methylthiazole isomer: You will see a ³J correlation from the methyl protons to the C5 carbon of the thiazole ring. You will also see a ²J correlation to the C4 carbon and a ³J correlation to the C2 carbon.
-
If you have the 2-R-5-methylthiazole isomer: You will see a ³J correlation from the methyl protons to the C4 carbon of the thiazole ring. You will also see a ²J correlation to the C5 carbon but likely no correlation to C2, as it is four bonds away.
-
-
Acquire a NOESY Spectrum (if applicable):
-
If you have a substituent at the C2 position with protons (e.g., a benzyl group), in the 2,4-disubstituted isomer, you might observe a weak NOE between the substituent's protons and the H5 ring proton. In the 2,5-disubstituted isomer, you would expect an NOE to the H4 proton.
-
Caption: Logic for distinguishing thiazole isomers using 2D NMR.
Reference Data Tables
For convenience, the following tables summarize typical NMR data for the thiazole ring. Note that these are approximate ranges and can vary significantly with substitution and solvent choice.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Thiazole Protons
| Proton | Unsubstituted Thiazole (in CDCl₃) | Typical Range for Derivatives | Notes |
| H2 | ~8.77 | 8.5 - 9.0 | Most downfield due to proximity to both N and S. Often acidic and may be broad.[1] |
| H4 | ~7.89 | 7.5 - 8.2 | |
| H5 | ~7.27 | 7.0 - 7.8 | Most upfield proton.[1] |
Data compiled from various sources, including[1][8][9].
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Carbons
| Carbon | Unsubstituted Thiazole | Typical Range for Derivatives | Notes |
| C2 | ~153.4 | 150 - 170 | Can be significantly affected by N-alkylation (thiazolium salt formation).[8] |
| C4 | ~143.7 | 140 - 160 | [8] |
| C5 | ~115.2 | 100 - 125 | Most upfield carbon.[8] |
Data compiled from various sources, including[8][10].
Table 3: Typical Proton-Proton Coupling Constants (J, Hz)
| Coupling | Typical Value (Hz) | Notes |
| ³J(H4, H5) | 1.5 - 3.5 | Relatively small for adjacent aromatic protons.[11][12] |
| ⁴J(H2, H5) | 0.5 - 1.5 | Long-range coupling, often not resolved. |
| ³J(H2, H4) | ~0 | Typically not observed. |
Values are approximate and based on data for thiazole and related heterocyclic systems.[11][12]
References
- Wikipedia. Thiazole. [Link]
- Witanowski, M., et al. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- ResearchGate. (PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. [Link]
- RSC Publishing. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. [Link]
- ResearchGate. Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. [Link]
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
- ResearchGate.
- National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
- ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]
- SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]
- ResearchGate.
- Zoltewicz, J. A., et al. (2014). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
- SpectraBase. Thiazole - Optional[15N NMR] - Chemical Shifts. [Link]
- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]
- University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]
- ResearchGate.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- CONFLEX Tutorials.
- Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- MDPI.
- National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Solubility of Thiazole Compounds in Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of thiazole compounds in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles during their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: My thiazole compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer.
This is a common phenomenon known as "solvent shock." It occurs when a compound that is soluble in a non-aqueous solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower. This sudden change in the solvent environment causes the compound to precipitate.[1]
Underlying Cause: The high concentration of the compound in the DMSO stock exceeds its solubility limit in the final aqueous assay buffer. The rapid dilution doesn't allow for a gradual and stable dissolution in the new solvent environment.
Solutions:
-
Optimize the Dilution Protocol:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of the assay buffer, vortex gently, and then add this intermediate dilution to the final volume.[1]
-
Slow Addition with Agitation: Add the DMSO stock dropwise to the assay buffer while gently stirring or vortexing. This promotes rapid and even dispersal of the compound, preventing localized high concentrations that can lead to precipitation.[1]
-
-
Pre-warm the Assay Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock. Solubility is often temperature-dependent, and pre-warming can help.[1]
-
Lower the Final Compound Concentration: The most straightforward approach is to test a lower final concentration of your thiazole compound to determine if precipitation is avoided.[1]
-
Increase the Co-solvent Concentration (with caution): If your assay can tolerate it, a slightly higher final concentration of DMSO may be necessary to keep the compound in solution. However, it is critical to first determine the tolerance of your specific cell line or enzyme to DMSO, as concentrations above 0.5% can be cytotoxic or interfere with assay results.[2][3][4][5]
Issue 2: The IC50 value for my thiazole compound is highly variable between experiments.
Inconsistent IC50 values are often a red flag for solubility issues. If a compound is not fully dissolved, the actual concentration in solution is lower and more variable than the nominal concentration, leading to unreliable results.[6][7]
Underlying Cause: Compound precipitation, even at a microscopic level (micro-precipitates), can lead to an unknown and lower effective concentration of the test compound in the assay.[6] This can lead to an underestimation of the compound's potency.[6]
Solutions:
-
Determine the Kinetic Solubility Limit: Before conducting your main experiments, perform a kinetic solubility assay to determine the maximum concentration of your compound that remains in solution in the final assay buffer. This will help you set an appropriate concentration range for your experiments.[6]
-
Visual and Microscopic Inspection: After preparing your assay plates, visually inspect the wells for any signs of precipitation (cloudiness or visible particles). For a more sensitive assessment, examine a sample from the well under a microscope to check for micro-precipitates.[1]
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[8][9][10][11][12] This can enhance the apparent water solubility of your thiazole compound.[8][10][11][12]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds by forming micelles.[13]
-
Issue 3: My thiazole compound appears to be inactive in a cell-based assay but shows activity in a biochemical assay.
This discrepancy can arise from several factors, but poor solubility and low permeability across the cell membrane are common culprits.
Underlying Cause: Even if a compound is soluble in the assay medium, it may not be able to effectively cross the cell membrane to reach its intracellular target. The presence of serum proteins in cell culture media can also bind to the compound, reducing its free concentration and availability to the cells.
Solutions:
-
Re-evaluate Solubility in Cell Culture Media: The composition of cell culture media is more complex than a simple buffer and can impact compound solubility. Perform solubility tests directly in the complete cell culture medium you are using.
-
Modify the Formulation:
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area for dissolution and can improve bioavailability.[14][15][16][17][18] Nanosuspensions are particularly useful for compounds that are poorly soluble in both aqueous and organic media.[14][17][18]
-
Lipid-Based Formulations: For highly lipophilic thiazole compounds, formulating them in a lipid-based delivery system can enhance their solubility and cellular uptake.
-
-
Adjust Assay Conditions:
-
Reduce Serum Concentration: If permissible for your cell line, reducing the serum concentration in the culture medium can increase the free fraction of your compound.
-
Increase Incubation Time: A longer incubation time may allow for more of the compound to enter the cells and interact with its target.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilize a new thiazole compound for an in vitro assay?
For initial screening, the most practical approach is to use a co-solvent.[19] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[7] Then, dilute this stock solution into your aqueous assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is as low as possible, typically below 0.5%, to avoid off-target effects.[3][19]
Q2: How can I determine the maximum tolerable DMSO concentration for my assay?
It is crucial to perform a solvent tolerance test. Run your assay with a range of DMSO concentrations (e.g., 0.1% to 5%) in the absence of your test compound.[3] This will allow you to identify the highest concentration of DMSO that does not significantly affect the viability of your cells or the activity of your enzyme.[3][4]
| DMSO Concentration | General Effect on Cell Viability | Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[20] | Ideal for most cell-based assays. |
| 0.1% - 0.5% | May have minimal to moderate effects on some cell lines.[3][4][20] | Often acceptable, but requires validation. |
| > 0.5% | Increased risk of cytotoxicity and interference with assay results.[3][20] | Avoid if possible; requires rigorous controls. |
| > 1% | Significant cytotoxicity is likely for many cell lines.[3][21] | Not recommended for most applications. |
Q3: Are there alternatives to DMSO as a co-solvent?
Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or propylene glycol.[22][23][24] The choice of co-solvent will depend on the specific properties of your thiazole compound and the tolerance of your assay system. It is always recommended to perform a solvent tolerance test for any new co-solvent.[25]
Q4: When should I consider more advanced solubilization techniques like cyclodextrins or nanosuspensions?
You should consider these advanced strategies when:
-
Your thiazole compound is poorly soluble even with the use of co-solvents at non-toxic concentrations.[19]
-
You observe persistent compound precipitation in your assays.[19]
-
You need to prepare a formulation for in vivo studies where high concentrations of organic solvents are not feasible.
-
You are working with a compound that is insoluble in both aqueous and organic media.[19]
Q5: How does pH affect the solubility of thiazole compounds?
The solubility of thiazole compounds containing ionizable groups can be significantly influenced by pH.[23] For thiazoles with a basic amine group, lowering the pH of the buffer can protonate the amine, forming a more soluble salt.[6] Conversely, for acidic thiazoles, increasing the pH can improve solubility. It is important to determine the pKa of your compound and adjust the buffer pH accordingly, ensuring the new pH does not negatively impact your assay.[6][23]
Experimental Protocols
Protocol 1: Preparation of a Thiazole Compound Stock Solution
-
Weigh the desired amount of your thiazole compound in a sterile, conical microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[19]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][23]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a general method to estimate the kinetic solubility of your compound in your specific assay buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your thiazole compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer intended for your biological assay.
-
Serial Dilution: In a 96-well clear-bottom plate, add 198 µL of the assay buffer to the first column of wells and 100 µL to the subsequent columns.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the wells in the first column (this will give a final concentration of 100 µM with 1% DMSO).
-
Mix and Serially Dilute: Mix the contents of the first column well by pipetting up and down, and then transfer 100 µL to the next column. Repeat this serial dilution across the plate to create a concentration gradient.
-
Incubate: Incubate the plate under the same conditions as your assay (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control is considered the kinetic solubility limit.[6]
Visualizations
Caption: A decision-making workflow for troubleshooting compound precipitation in assays.
Caption: An overview of common strategies for improving the solubility of thiazole compounds.
References
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
- Popescu, C., & Șuțan, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609. [Link]
- Mirzapure, I. A., Padole, K., & Gadhwe, S. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
- Kar, S., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences, 4, 1-17. [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
- Verma, S., et al. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. GSC Biological and Pharmaceutical Sciences, 20(2), 241-253. [Link]
- Popescu, C., & Șuțan, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609. [Link]
- Wikipedia. (n.d.). Cosolvent. In Wikipedia.
- Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 101(9), 3019-3032. [Link]
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852. [Link]
- Express Pharma. (2024, August 31). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [Link]
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1145. [Link]
- Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- Lisa, D. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
- Al-Absi, A. M., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview of in vitro and in silico studies. PLoS ONE, 19(1), e0296739. [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [Link]
- Galvao, J., Davis, B., Caceres, M., & Shayman, J. A. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
- Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1937-1954. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
- de Souza, G. G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 38, e103. [Link]
- IRO Chelating. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
- Bibić, M. N., et al. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 229-236. [Link]
- Ayati, A., et al. (2020). An Overview of Thiazole Derivatives and its Biological Activities. Current Pharmaceutical Design, 26(28), 3365-3387. [Link]
- ResearchGate. (2014, October 23).
- Laflin, P., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
- Kumar, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. [Link]
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-24. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
- Basar, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Chemistry, 10(4), 1-13. [Link]
- Chen, X., & Zuo, Z. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 31(10), 88-98. [Link]
- S-H, K., et al. (2012). Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 17(3), 287-305. [Link]
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
- Al-Ghamdi, M. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(2), 335. [Link]
- El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33355-33371. [Link]
- Al-Ostath, A. I., et al. (2023). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Results in Chemistry, 5, 100808. [Link]
- Shukla, A. P., et al. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. eaapublishing.org [eaapublishing.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cosolvent - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Co-solvent: Significance and symbolism [wisdomlib.org]
- 25. youtube.com [youtube.com]
Technical Support Center: A Guide to Preventing Degradation of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-Fluorophenyl)thiazole-5-carbaldehyde (CAS 914348-80-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1][2] Due to its specific combination of a reactive aldehyde and an electron-rich thiazole heterocycle, this compound can be susceptible to degradation if not handled and stored correctly. This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered by users in a direct question-and-answer format, grounded in chemical principles.
Part 1: Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the most critical factor in preventing degradation. The primary risks are oxidation of the aldehyde group and potential light-induced reactions.[3] We recommend a multi-layered approach based on best practices for aromatic aldehydes.[4][5]
-
Temperature: Store the compound at 2-8°C . Refrigeration significantly slows the rate of potential oxidative and hydrolytic degradation pathways.[6] Avoid storing at room temperature for extended periods, as higher temperatures can accelerate the degradation of aldehydes.[7]
-
Atmosphere: The aldehyde functional group is highly susceptible to air oxidation, which converts it to the corresponding carboxylic acid.[8][9][10] Therefore, it is imperative to store the compound under an inert atmosphere . After receiving the material, we recommend transferring it to a vial with a PTFE-lined cap, flushing the headspace with dry argon or nitrogen, and sealing it tightly.
-
Light: Protect the compound from light by storing it in an amber glass vial or by wrapping a clear vial in aluminum foil. Thiazole-containing compounds with aryl substituents can be susceptible to photodegradation, which may involve reaction with singlet oxygen upon photo-irradiation.[11]
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which could potentially lead to side reactions, although hydrolysis of the thiazole ring typically requires more forceful conditions.[12]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic rate of degradation reactions.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid.[3] |
| Light | Store in the dark (Amber vial) | Prevents light-catalyzed oxidation and photodegradation of the thiazole ring.[11] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents moisture and air ingress; chemically inert.[5] |
| A summary of ideal storage conditions. |
Q2: I received the compound as an off-white or pale yellow solid. How should I handle it when weighing and preparing solutions for my experiment?
A2: Careful handling is essential to maintain the compound's purity from the storage container to the reaction flask.
-
Inert Atmosphere Transfer: If possible, handle the solid in a glovebox. If a glovebox is not available, allow the sealed container to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Minimize Air Exposure: Quickly weigh the required amount and tightly reseal the main container. Before sealing, re-flush the headspace with an inert gas like argon or nitrogen.
-
Solvent Choice: Use dry (anhydrous) solvents for preparing stock solutions, especially if the solution will be stored. Degassing the solvent by sparging with nitrogen or argon for 15-20 minutes before use is also a highly recommended practice to remove dissolved oxygen.
Part 2: Identifying and Preventing Degradation
Q3: My compound has developed a more intense yellow or brownish color over time. Is it degraded?
A3: A visible color change is a strong indicator of potential degradation. While this compound is typically a pale yellow solid, the formation of oxidized or polymeric impurities can often lead to a darker appearance. However, color change alone is not definitive proof of significant decomposition. You must use analytical techniques to confirm the purity and identify the degradants.
Q4: How can I analytically confirm if my sample has degraded? What specific signatures should I look for?
A4: Several standard analytical techniques can provide a clear picture of your sample's integrity. The primary degradation product to look for is 2-(4-Fluorophenyl)thiazole-5-carboxylic acid , formed via oxidation.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate). The carboxylic acid degradant is significantly more polar than the aldehyde. On a silica gel plate, it will appear as a new, lower Rf spot (often streaky) compared to the parent aldehyde.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying the extent of degradation.[13] The more polar carboxylic acid will typically have a shorter retention time than the aldehyde on a reverse-phase column (e.g., C18).
-
Nuclear Magnetic Resonance (¹H NMR): This is a definitive method. The aldehyde proton (-CHO) of the starting material has a characteristic chemical shift around 10 ppm. Upon oxidation, this signal will disappear and be replaced by a very broad singlet for the carboxylic acid proton (-COOH) further downfield, typically between 12-14 ppm, which may sometimes not be observed. You will also see shifts in the aromatic protons adjacent to the new carboxylate group.
-
Mass Spectrometry (MS): LC-MS is excellent for identifying degradants. The expected mass of the carboxylic acid will be 16 atomic mass units higher than the parent aldehyde (due to the addition of an oxygen atom).
| Technique | Signature of Parent Aldehyde | Signature of Carboxylic Acid Degradant |
| TLC (Silica) | Clean spot with a higher Rf value. | New, more polar spot with a lower Rf value. |
| Reverse-Phase HPLC | Main peak at a specific retention time (t₂). | New, earlier eluting peak (t₁ < t₂). |
| ¹H NMR | Sharp singlet for -CHO proton at ~10 ppm. | Disappearance of the ~10 ppm signal; potential appearance of a broad -COOH signal at >12 ppm. |
| Mass Spec (M) | Expected molecular ion peak. | Molecular ion peak at [M+16]. |
| Common analytical signatures of aldehyde oxidation. |
Q5: I suspect my compound is oxidizing during my reaction. What is the primary oxidation pathway and how can I prevent it?
A5: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[14] This can be initiated by atmospheric oxygen, especially under neutral or basic conditions, and can be accelerated by heat, light, or trace metal impurities.[3]
dot
Caption: Oxidation of the aldehyde to a carboxylic acid.
Prevention Strategies During Reactions:
-
Deoxygenate Solvents: Before adding your aldehyde, thoroughly sparge all solvents with an inert gas (argon or nitrogen) for at least 20-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon using a balloon or a Schlenk line.
-
Control Temperature: Avoid unnecessarily high reaction temperatures if the protocol allows.
-
Use High-Purity Reagents: Use purified solvents and reagents to minimize trace metal catalysts that can promote oxidation.
Q6: My reaction is performed in a clear glass vessel. Is this compound sensitive to ambient lab light?
A6: Yes, there is a significant risk. Thiazole rings, particularly those with aromatic substituents, can absorb UV-Vis light. This can lead to two issues: first, it can provide the energy to accelerate the oxidation of the aldehyde group; second, it can induce specific photochemical degradation of the thiazole ring itself.[11] A known pathway for some aryl-thiazoles involves a reaction with singlet oxygen, leading to an unstable endoperoxide that can rearrange and cleave the ring.[11]
Recommendation: Always protect your reaction from light by wrapping the flask in aluminum foil or by conducting the experiment in a dark fume hood.
Validated Experimental Protocols
Protocol 1: Analytical Workflow for Assessing Purity by HPLC
This protocol provides a general method to assess the purity of your this compound and detect the presence of its primary carboxylic acid degradant.
-
Sample Preparation:
-
Accurately weigh ~1 mg of your compound.
-
Dissolve it in 1 mL of acetonitrile or a methanol/water mixture to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The parent aldehyde will be the major peak.
-
Look for a smaller, earlier-eluting peak corresponding to the more polar 2-(4-Fluorophenyl)thiazole-5-carboxylic acid.
-
Integrate the peak areas to determine the relative percentage of the impurity. Purity >98% is generally considered good for most synthetic applications.
-
dot
Caption: A decision-making workflow for troubleshooting.
References
- Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2016). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education.
- Wikipedia. (n.d.). Thiazole.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Kummari, S. et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications.
- ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid.
- Al-Mourabit, A. & Couty, F. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- JoVE. (2023). Preparation of Carboxylic Acids: Overview.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
- ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs.
- ResearchGate. (2025). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
- ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
- FedChem. (n.d.). Thiazole-5-Carboxaldehyde (CAS: 1003-32-3).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses.
- ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
- RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
- Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles.
- ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- NIH. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- ChemWhat. (n.d.). This compound.
- NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (2021). Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Video: Preparation of Carboxylic Acids: Overview [jove.com]
Technical Support Center: Refining Purification Methods for Thiazole Carboxamides
Welcome to the technical support center for the purification of thiazole carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of molecules. The inherent polarity and potential for hydrogen bonding in the carboxamide linkage, combined with the diverse functionalities that can be appended to the thiazole core, often present unique purification challenges.
This document moves beyond simple protocols to provide a deeper understanding of the principles behind purification strategies. Our goal is to empower you to troubleshoot effectively, optimize your methods, and ensure the highest purity for your compounds, which is a critical prerequisite for accurate biological evaluation and drug development.
Part 1: Frequently Asked Questions (FAQs) - Purification Strategy
Q1: I have my crude thiazole carboxamide post-synthesis. What's my first step: chromatography or crystallization?
A: Your first step should always be a quick purity assessment of the crude material. Dissolve a small sample in a suitable solvent (e.g., DCM, EtOAc, or DMSO) and analyze it by Thin Layer Chromatography (TLC) and, if possible, a crude ¹H NMR. This initial analysis dictates the most efficient path forward.
-
If the TLC shows a major spot for your product with minor, well-separated impurities, and the NMR looks relatively clean: Attempt direct crystallization first. This is often faster, more scalable, and more economical than chromatography.
-
If the TLC shows multiple spots close to your product (similar Rf values) or significant streaking: Column chromatography is necessary. These issues indicate impurities with polarities similar to your product, which will not be effectively removed by crystallization alone.
-
If the crude material is an oil or amorphous solid that fails to crystallize: Proceed directly to column chromatography.
This decision-making process is visualized in the workflow below.
Caption: Initial Purification Decision Workflow.
Part 2: Troubleshooting Silica Gel Column Chromatography
Silica gel chromatography is the most common method for purifying thiazole carboxamides.[1] Success hinges on selecting the right conditions to exploit polarity differences between your product and impurities.
Q2: My compound is streaking badly on the TLC plate and the column. What's causing this and how do I fix it?
A: Streaking is typically caused by one of three factors: compound overloading, poor solubility in the mobile phase, or strong, undesirable interactions with the silica gel. For thiazole carboxamides, the amide N-H and the thiazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing.
Troubleshooting Steps:
-
Reduce Loading: Ensure you are not overloading your TLC plate or column. A general rule for columns is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica).
-
Add a Modifier to the Eluent: This is the most effective solution.
-
For neutral or mildly basic compounds: Add 0.5-1% triethylamine (NEt₃) to your mobile phase. The amine competitively binds to the acidic silanol groups, preventing your compound from "sticking" and tailing.
-
For acidic compounds (e.g., if your thiazole has a free carboxylic acid): Add 0.5-1% acetic acid (AcOH) or formic acid to the mobile phase. This protonates the compound, reducing its interaction with silica and improving peak shape.
-
-
Change the Solvent System: If your compound has poor solubility in the mobile phase, it will streak from the origin. Try a more polar or more solubilizing solvent system. For example, if streaking occurs in Hexane/EtOAc, try switching to a DCM/MeOH system.
Q3: My product is co-eluting with an impurity. How can I improve separation?
A: Co-elution means the resolving power of your chromatographic system is insufficient. The goal is to maximize the difference in how strongly the product and impurity interact with the stationary phase.
Strategies for Improving Resolution:
-
Decrease the Eluent Polarity: If your compound's Rf is high (>0.5), decrease the proportion of the polar solvent (e.g., move from 1:1 Hexane/EtOAc to 3:1 Hexane/EtOAc). This allows for more interactions with the silica gel, increasing the separation between compounds.
-
Change Solvent Selectivity: Solvents have different selectivities based on their hydrogen bonding capabilities, dipole moments, etc. If Hexane/EtOAc fails, try a system with different properties.
-
Toluene/Acetone: Offers pi-pi stacking interactions from the toluene.
-
DCM/MeOH: DCM is a good solvent for many organics, and methanol is a strong polar modifier.
-
-
Switch the Stationary Phase: If silica gel fails, consider an alternative.
-
Alumina (basic or neutral): Excellent for purifying compounds that are sensitive to the acidic nature of silica. Basic alumina is particularly good for removing acidic impurities.
-
Reverse-Phase (C18) Silica: Separation is based on hydrophobicity rather than polarity. Polar impurities will elute first. This is often used in HPLC but can be performed in a flash column format.
-
Table 1: Recommended Starting Solvent Systems for Thiazole Carboxamide Chromatography
| Compound Characteristic | Primary System (Non-polar to Polar) | Secondary System (Alternative Selectivity) | Modifier |
| Low to Medium Polarity | Hexane / Ethyl Acetate (9:1 -> 1:1) | Toluene / Acetone | 0.5% NEt₃ if basic |
| Medium to High Polarity | Dichloromethane / Methanol (99:1 -> 9:1) | Ethyl Acetate / Methanol | 0.5% AcOH if acidic |
| Very Polar / H-bond donors | Dichloromethane / Methanol (95:5 -> 8:2) | Chloroform / Acetone / Methanol (e.g., 4:1:0.1) | 1% NEt₃ or AcOH |
Part 3: Troubleshooting Crystallization
Crystallization is a powerful technique that can yield highly pure material if the conditions are right.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of crystallization, causing it to separate as a liquid phase instead of forming an ordered crystal lattice. This is common when a solution is cooled too quickly or when the solvent is too good for your compound.
Solutions:
-
Slow Down Cooling: If you are using a hot filtration/recrystallization, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crash-cooling in an ice bath.
-
Add a Poor Solvent (Anti-solvent): Dissolve your compound in a minimum amount of a "good" solvent (e.g., DCM or Ethyl Acetate). Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexane or Pentane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to stand undisturbed.
-
Use a Solvent/Anti-solvent Vapor Diffusion System: Place your compound dissolved in a good solvent in a small vial. Place this open vial inside a larger, sealed jar containing a layer of the anti-solvent. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow crystal growth.
Q5: My compound won't crystallize from any solvent. It just stays as an amorphous powder or oil.
A: This often indicates the presence of persistent impurities that are inhibiting crystal lattice formation.
-
Re-purify by Chromatography: The most reliable solution is to subject the material to another round of careful column chromatography. Focus on achieving "baseline separation" from all impurities. Collect very narrow fractions and analyze their purity by TLC before combining.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed the Solution: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.
Part 4: Common Impurities and Stability
Understanding potential byproducts from the synthesis is key to designing an effective purification strategy. The most common synthesis involves coupling a thiazole-carboxylic acid with an aniline using a carbodiimide like EDC.[1][2]
Q6: What are the most likely impurities from an EDC/DMAP coupling reaction, and how do I remove them?
A: The primary impurities are unreacted starting materials and byproducts from the coupling agent.
Table 2: Common Impurities in Thiazole Carboxamide Synthesis and Removal Strategies
| Impurity | Type | Identification | Removal Method |
| Unreacted Thiazole Carboxylic Acid | Acidic | Streaks on silica TLC; soluble in base. | Perform an aqueous work-up. Wash the organic layer (e.g., EtOAc) with a saturated NaHCO₃ solution. The acid will be deprotonated and move to the aqueous layer. |
| Unreacted Aniline | Basic | Stains on TLC (e.g., with ninhydrin); soluble in acid. | Wash the organic layer with dilute acid (e.g., 1M HCl). The amine will be protonated and extracted into the aqueous layer.[2] |
| N,N'-dicyclohexylurea (DCU) | Neutral | Very non-polar, often insoluble in DCM/EtOAc. | If DCC is used, DCU often precipitates and can be removed by filtration. It is also easily separated by chromatography. |
| 1-ethyl-3-(3-dimethylaminopropyl)urea | Basic/Polar | Highly water-soluble. | If EDC is used, this urea byproduct is typically removed by the acidic wash (1M HCl) during the aqueous work-up. |
Q7: My pure compound seems to be degrading during purification or storage. Is this common?
A: Yes, thiazole-containing compounds can be susceptible to degradation, particularly photo-degradation.[3]
Key Considerations:
-
Photostability: Some thiazole derivatives can undergo photo-oxygenation, reacting with singlet oxygen generated by light exposure.[3] This can lead to complex rearrangements and decomposition.
-
Solution: Protect your compound from light. Wrap chromatography columns in aluminum foil. Store samples in amber vials in the dark.
-
-
Hydrolytic Stability: The central carboxamide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[4][5]
-
Solution: Avoid prolonged exposure to strong acids or bases during work-up and purification. Use milder conditions (e.g., NaHCO₃ instead of NaOH). Ensure solvents are dry and remove all purification solvents thoroughly under vacuum before storage.
-
-
Oxidative Stability: The electron-rich thiazole ring can be sensitive to oxidation.
-
Solution: Store the final compound under an inert atmosphere (Nitrogen or Argon), especially for long-term storage.
-
The diagram below illustrates a troubleshooting workflow for poor separation in column chromatography.
Caption: Troubleshooting Poor Chromatographic Separation.
Part 5: Standard Operating Protocols
Protocol 1: General Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry in the least polar solvent of your eluent system (e.g., Hexane).
-
Prepare the Sample: Dissolve your crude thiazole carboxamide in a minimum amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.
-
Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system (e.g., 95:5 Hexane/EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane/EtOAc) to elute your compounds. Collect fractions (10-20 mL each for a medium-sized column).
-
Analyze Fractions: Spot each fraction on a TLC plate. Stain the plate (e.g., with UV light, potassium permanganate, or iodine) to visualize the spots.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization using a Two-Solvent System
-
Select Solvents: Identify a "good" solvent that dissolves your compound well when hot but poorly when cold (e.g., Ethanol, Isopropanol, or Ethyl Acetate) and a "poor" solvent in which your compound is mostly insoluble (e.g., Water, Hexane, or Pentane). The two solvents must be miscible.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to re-clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Hawash, M., et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega.
- Al-Ostoot, F.H., et al. (2023). "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." Scientific Reports.
- Lv, K., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules.
- Kamal, A., et al. (2022). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Kamkhede, D.B., & Solanki, P.R. (2016). "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." ResearchGate.
- Bhaskar, P., & Kumar, Y. (2016). "A Review: Stability Indicating Forced Degradation Studies." Research Journal of Pharmacy and Technology.
- Klick, S., et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis.
- ICH Harmonised Tripartite Guideline. (2003). "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Fluorophenylthiazole Analogs: A Guide for Drug Discovery Professionals
The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. Among these scaffolds, the thiazole nucleus and its fluorophenyl-substituted analogs have emerged as a privileged structural motif, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of various fluorophenylthiazole analogs, offering in-depth technical insights and experimental data to inform future drug discovery and development efforts.
Anticancer Activity: Targeting Hormone-Dependent Breast Cancer
Fluorophenyl-substituted heterocyclic compounds have shown significant promise as anticancer agents, particularly in the context of hormone-dependent breast cancer. A key molecular target in this area is aromatase, a critical enzyme in the estrogen biosynthesis pathway.[1][2]
A series of novel 1,3,4-thiadiazole derivatives bearing two halogen-substituted aromatic rings were designed and synthesized as potential nonsteroidal aromatase inhibitors.[1] While not strictly thiazoles, their structural similarity and biological activity provide valuable insights for the design of fluorophenylthiazole analogs. The cytotoxic activity of these compounds was evaluated against the estrogen-dependent MCF-7 and estrogen-independent MDA-MB-231 breast cancer cell lines.[1][2]
Comparative Cytotoxic Activity
All tested compounds exhibited a concentration-dependent cytotoxic effect on MCF-7 cells, with several analogs demonstrating IC50 values in the low micromolar range.[1] In contrast, none of the compounds showed significant activity against MDA-MB-231 cells (IC50 > 100 µM), suggesting a selective mechanism of action targeting estrogen-dependent pathways.[1][2]
| Compound ID | Substituents | MCF-7 IC50 (µM) |
| A2 | 2-(4-fluorophenyl), 5-(4-chlorophenyl) | ≈ 52.35 |
| A3 | 2-(4-fluorophenyl), 5-(4-bromophenyl) | ≈ 54.81 |
| B1 | 2-(2,4-difluorophenyl), 5-(4-chlorophenyl) | ≈ 53.9 |
| B3 | 2-(2,4-difluorophenyl), 5-(4-bromophenyl) | ≈ 54.1 |
| Data synthesized from references[1][2]. |
The data suggests that the presence of fluorophenyl and other halogenated phenyl rings contributes significantly to the cytotoxic activity against estrogen-dependent breast cancer cells. Compound B3, identified as a particularly promising candidate, was subjected to further in silico analysis, which revealed a binding mode similar to known aromatase inhibitors.[1][2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to assess the cytotoxic effects of the synthesized compounds.
-
Cell Culture: MCF-7 and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the fluorophenylthiazole analogs (typically ranging from 1 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mechanistic Insight: Aromatase Inhibition
The selectivity of these compounds towards estrogen-dependent MCF-7 cells strongly suggests that their mechanism of action involves the inhibition of the estrogen biosynthesis pathway. Aromatase, a cytochrome P450 enzyme, catalyzes the final step of estrogen production. By inhibiting this enzyme, the levels of estrogen are reduced, thereby suppressing the growth of hormone-receptor-positive breast cancer cells.
Caption: Aromatase inhibition by fluorophenylthiazole analogs.
Anti-inflammatory Activity: Targeting the p38α MAP Kinase Pathway
Chronic inflammation is implicated in a multitude of diseases, and the p38α mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory mediator production.[3] A series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory effects as p38α inhibitors.[3]
These compounds were evaluated for their ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production, both of which are key inflammatory mediators.[3]
Structure-Activity Relationship (SAR) and Inhibitory Activity
The synthesized compounds were divided into four groups based on the terminal moiety (amide or sulfonamide) and the linker length (ethyl or propyl) between the pyrimidine ring and the terminal moiety.[3]
-
p38α Inhibition: Compounds with a terminal sulfonamide moiety and a propyl linker generally exhibited the most potent inhibition of p38α. Compound 24g , featuring a p-chlorobenzene sulfonamide and a propyl linker, was the most active with an IC50 of 0.68 µM.[3]
-
Nitric Oxide (NO) Inhibition: Analogs with a terminal amide moiety and an ethyl linker showed higher inhibitory activity for nitric oxide release. Compound 21d was the most potent in this regard, with an IC50 of 1.21 µM.[3]
-
Prostaglandin E2 (PGE2) Inhibition: Compounds with a terminal sulfonamide moiety and a propyl linker were the most effective at inhibiting PGE2 production, with compounds 24i and 24g displaying the lowest IC50 values of 0.87 µM and 0.89 µM, respectively.[3]
| Compound ID | Terminal Moiety | Linker | p38α IC50 (µM) | NO Release IC50 (µM) | PGE2 Production IC50 (µM) |
| 24g | p-Cl benzene sulfonamide | Propyl | 0.68 | - | 0.89 |
| 21d | Amide | Ethyl | - | 1.21 | - |
| 24i | Sulfonamide | Propyl | - | - | 0.87 |
| Data extracted from reference[3]. |
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Caption: Workflow for evaluating anti-inflammatory activity.
Anti-diabetic Potential: α-Amylase Inhibition and Antiglycation Activity
Certain fluorophenylthiazole analogs have been investigated for their potential in managing diabetes by targeting α-amylase and inhibiting glycation.[4][5][6] A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated for these activities.[4][5]
Comparative α-Amylase Inhibitory Activity
The inhibitory potential of these analogs against α-amylase was quantified, with acarbose used as a standard inhibitor.[5] The IC50 values demonstrate a range of potencies among the different substituted analogs.
| Compound ID | Arylidene Substituent (R) | α-Amylase IC50 (µM) |
| 3h | 4-Hydroxyphenyl | 5.14 ± 0.03 |
| 3f | 3-Bromophenyl | 5.88 ± 0.16 |
| 3b | 2-Bromo-4-methylphenyl | 6.87 ± 0.01 |
| 3c | 2,4-Dichlorophenyl | 7.66 ± 0.08 |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
| Data compiled from references[4][5]. |
The structure-activity relationship (SAR) studies revealed that the presence of a hydroxyl group (compound 3h ) enhances the inhibitory activity, likely due to the formation of strong hydrogen bonds with the enzyme's active site.[5]
Antiglycation Activity
The same series of compounds was also evaluated for their ability to inhibit glycation, with aminoguanidine as the reference standard.[5] Several compounds exhibited excellent antiglycation potential, with IC50 values lower than the standard.
| Compound ID | Arylidene Substituent (R) | Antiglycation IC50 (mg/mL) |
| 3i | 3-Trifluoromethylphenyl | 0.393 ± 0.002 |
| 3d | 4-Chlorophenyl | 0.394 ± 0.003 |
| 3k | 3-Chlorophenyl | 0.396 ± 0.002 |
| 3f | 3-Bromophenyl | 0.399 ± 0.002 |
| Aminoguanidine (Standard) | - | 0.403 ± 0.001 |
| Data from reference[5]. |
The SAR for antiglycation activity indicated that the position and nature of the substituent on the aromatic ring are crucial. The presence of a trifluoromethyl group, regardless of its position (compounds 3i , 3d , 3k ), resulted in potent activity.[5]
Biocompatibility
Importantly, all the synthesized scaffolds were found to be biocompatible in an in vitro hemolytic assay, showing minimal lysis of human erythrocytes, which is a crucial parameter for drug development.[5][6]
Antimicrobial Activity
While the primary focus of recent research on fluorophenylthiazole analogs has been on anticancer, anti-inflammatory, and anti-diabetic activities, the broader class of thiazole derivatives is well-known for its antimicrobial properties.[7][8][9]
Studies on various thiazole derivatives have demonstrated their activity against a range of bacterial and fungal strains. For instance, some 2-amino-4-(4-chlorophenyl) thiazole derivatives showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans.[10] Another study highlighted that benzo[d]thiazole derivatives displayed significant antibacterial and antifungal activity.[9]
A lead thiazole compound and its potent derivative were shown to act synergistically with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) and were able to re-sensitize vancomycin-resistant Staphylococcus aureus (VRSA) to vancomycin.[8]
While specific and extensive comparative data for fluorophenylthiazole analogs as antimicrobial agents is not as detailed as for other activities, the existing literature on related thiazole compounds suggests that this is a promising area for further investigation. The structure-activity relationship studies indicate that strong electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance antimicrobial activity.[11]
Conclusion
Fluorophenylthiazole analogs represent a versatile and promising class of compounds with a wide array of biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, anti-inflammatory, and anti-diabetic agents. The structure-activity relationships discussed provide a rational basis for the design of new, more potent, and selective analogs. Further exploration of their antimicrobial properties is also warranted. The detailed experimental protocols and mechanistic insights offered herein are intended to facilitate and guide future research in this exciting area of drug discovery.
References
- Comparative Analysis of Structure-Activity Relationships in Fluorinated Phenylthiazole Analogs for Diabetes Management - Benchchem.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega.
- Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed.
- The antimicrobial activity of the newly synthesized compounds. - ResearchGate.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed.
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - WJPMR.
- Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives.
- Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC - NIH.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Introduction
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its structural motif, featuring a reactive aldehyde, a metabolically stable fluorophenyl group, and a thiazole core capable of engaging in crucial intermolecular interactions, makes it a valuable precursor for a diverse range of bioactive molecules, including kinase inhibitors and antimicrobial agents. The efficiency, scalability, and purity of the synthetic route chosen to produce this intermediate are therefore of paramount importance to research and development campaigns.
This guide provides an in-depth validation and comparison of the two most prevalent and robust synthetic strategies for obtaining this compound. We will dissect each pathway, explaining the chemical rationale behind methodological choices, providing detailed, field-tested protocols, and presenting comparative data to guide researchers in selecting the optimal method for their specific needs.
Strategic Overview: Two Paths to a Key Intermediate
The synthesis of this compound can be logically approached via two distinct and convergent strategies. The choice between them often hinges on the availability of starting materials, desired scale, and tolerance for certain reagent classes.
-
Strategy A: Cyclization-Formylation. This classic approach involves first constructing the core 2-(4-fluorophenyl)thiazole ring system and subsequently introducing the C5-aldehyde functionality through electrophilic aromatic substitution.
-
Strategy B: C-C Cross-Coupling. A more modern approach that leverages the power of palladium catalysis to form the critical aryl-thiazole bond as a late-stage transformation on a pre-functionalized thiazole ring.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Strategy B
Step B1: 2-Bromothiazole-5-carbaldehyde (Intermediate Synthesis)
Note: This intermediate can be prepared via several routes. A common method is the direct formylation of 2-bromothiazole.
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent. [1]2. Formylation: Add 2-bromothiazole (1.0 eq) dropwise to the pre-formed reagent, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate) to yield the title aldehyde.
-
Expected Yield: 60-75%
-
Step B2: this compound (Suzuki-Miyaura Coupling)
-
Reaction Setup: To a Schlenk flask or microwave vial, add 2-bromothiazole-5-carbaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor progress by TLC or LC-MS. [2]5. Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final product.
-
Expected Yield: 70-90% (dependent on conditions)
-
Performance Comparison and Validation
| Parameter | Strategy A: Cyclization-Formylation | Strategy B: Cross-Coupling | Analysis & Justification |
| Overall Yield | Good to High (45-65% over 4 steps) | Good to High (42-68% over 2 steps) | Strategy B can be slightly more efficient overall, assuming the key bromo-intermediate is readily accessible. Strategy A's multiple steps can lead to cumulative losses. |
| Number of Steps | 4 | 2 | Strategy B is significantly more convergent, which is advantageous for rapid synthesis and library generation. |
| Scalability | Generally robust and scalable. Each step is a well-established, high-yielding transformation. | Scalability can be limited by the cost of the palladium catalyst and ligands, although catalyst loading can often be optimized. | For large-scale production, Strategy A might be more cost-effective despite the higher step count, avoiding expensive catalysts. |
| Key Reagents & Hazards | Thioamides, Borane (pyrophoric), PCC (toxic Cr(VI) waste). | Palladium catalysts (expensive), Boronic acids (can be unstable). | Strategy A involves more hazardous reagents (borane, chromium). Strategy B is generally cleaner, but catalyst removal from the final product is a critical consideration for pharmaceutical applications. |
| Purity & Purification | Multiple purification points allow for very high final purity. | Fewer steps mean fewer opportunities for purification. Catalyst residues may need to be removed via specialized methods (e.g., scavenging agents). | For applications requiring the highest purity standards (e.g., API synthesis), the multiple purification opportunities in Strategy A can be a distinct advantage. |
| Flexibility | The 2-arylthiazole core can be diversified before the final aldehyde installation. | Highly flexible. A vast library of aryl/heteroaryl boronic acids can be coupled to the thiazole core in the final step. | Strategy B offers superior flexibility for late-stage diversification, a key advantage in medicinal chemistry for structure-activity relationship (SAR) studies. |
Conclusion and Recommendation
Both validated strategies provide reliable and reproducible pathways to this compound. The optimal choice is dictated by the specific objectives of the research team.
Strategy A (Cyclization-Formylation) is recommended for:
-
Large-scale synthesis where cost-effectiveness is a primary driver.
-
Projects where extremely high purity is non-negotiable and multiple purification stages are beneficial.
Strategy B (Suzuki-Miyaura Cross-Coupling) is the superior choice for:
-
Rapid analogue synthesis and medicinal chemistry programs requiring late-stage diversification.
-
Projects where speed and convergence are more critical than raw material cost.
-
Situations where the key intermediate, 2-bromothiazole-5-carbaldehyde, is commercially available or can be synthesized efficiently.
Ultimately, this guide provides the foundational data and protocols for researchers to make an informed, evidence-based decision, ensuring the efficient and successful synthesis of this critical chemical intermediate.
References
- Rehman, S. U., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(11), 3354. [Link]
- Kaur, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28181-28211. [Link]
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Google Patents. (2009). The preparation method of 2-thiazole carboxaldehyde compounds. CN100548995C.
- Kontogiorgis, C., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(72), 42187-42203. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Čižmarikova, M., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 24(22), 16480. [Link]
- Abdel-Wahab, B. F., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 17881-17906. [Link]
- ResearchGate. (2020).
- Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
The Ascendant Efficacy of Thiazole Derivatives: A Comparative Guide for Drug Development Professionals
In the dynamic landscape of medicinal chemistry, the thiazole scaffold has consistently emerged as a cornerstone for the development of novel therapeutic agents.[1][2][3][4][5] Its versatile structure is a key component in numerous FDA-approved drugs and a plethora of compounds currently under investigation.[6][7][8][9] This guide offers an in-depth comparison of the efficacy of promising thiazole derivatives against established standard-of-care drugs across critical therapeutic areas. We will delve into the mechanistic underpinnings, present robust experimental data, and provide detailed protocols to empower researchers in their quest for next-generation therapeutics.
Anti-inflammatory Arena: Beyond Conventional NSAIDs
Chronic inflammation is a key pathological driver in a multitude of diseases.[10] While non-steroidal anti-inflammatory drugs (NSAIDs) are the current mainstay, their long-term use is associated with significant gastrointestinal and cardiovascular side effects. Thiazole derivatives present a promising alternative, often exhibiting potent anti-inflammatory activity with a potentially improved safety profile.[11][12]
A significant mechanism of action for many anti-inflammatory thiazole derivatives is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.[10] By targeting these enzymes, these compounds can effectively modulate the production of pro-inflammatory mediators.
Comparative Efficacy of a Novel Thiazole Derivative against Indomethacin
| Compound | Anti-inflammatory Activity (% inhibition of paw edema) | Ulcerogenic Effect (at higher doses) | Reference |
| Compound 29 (thiazole derivative) | Strong | Almost no gastric damage | [12] |
| Indomethacin (Standard NSAID) | Potent | Significant gastric damage | [12] |
| Fentiazac (Standard NSAID) | Potent | Significant gastric damage | [12] |
The data clearly indicates that while exhibiting comparable anti-inflammatory efficacy, Compound 29, a 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid derivative, demonstrates a markedly superior gastrointestinal safety profile compared to the standard NSAIDs, indomethacin and fentiazac.[12] This highlights the potential of thiazole derivatives to uncouple anti-inflammatory effects from ulcerogenic side effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely accepted in vivo model is utilized to assess the anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to control and experimental groups (n=6 per group).
-
Compound Administration: The test compound (e.g., thiazole derivative) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Causality of Experimental Choices:
-
Carrageenan: This phlogistic agent induces a biphasic inflammatory response, allowing for the evaluation of compound efficacy against different phases of inflammation.
-
Plethysmometer: This instrument provides a precise and objective measurement of paw volume, ensuring the reliability of the collected data.
Caption: Inhibition of COX/LOX enzymes by thiazole derivatives.
Antimicrobial Frontier: Combating Drug Resistance
The rise of multidrug-resistant pathogens represents a critical global health threat, necessitating the development of novel antimicrobial agents.[13] Thiazole derivatives have demonstrated significant potential in this area, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi, including resistant strains.[14][15][16]
Comparative Efficacy of Novel Thiazole Derivatives Against Standard Antibiotics
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Compound 37c (thiazole derivative) | 46.9 | 93.7 | [13] |
| Compound p-t (thiazole derivative) | More active than standard | More active than standard | [14] |
| Norfloxacin (Standard Antibiotic) | - | - | [13] |
| Ampicillin (Standard Antibiotic) | Less active than some derivatives | Less active than some derivatives | [15] |
These results underscore the potential of certain thiazole derivatives to surpass the efficacy of established antibiotics.[13][14][15] The mechanism of action for their antimicrobial effects can vary, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound and a standard antibiotic are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth (turbidity).
Self-Validating System:
-
Positive Control: A well containing the inoculum without any antimicrobial agent should show robust growth.
-
Negative Control: A well containing only broth should show no growth.
-
Standard Antibiotic: Including a standard antibiotic with a known MIC for the test organism validates the experimental setup and the susceptibility of the microbial strain.
Caption: Broth microdilution workflow for MIC determination.
Anticancer Therapeutics: Targeting Malignant Proliferation
The development of more effective and less toxic anticancer drugs is a paramount goal in oncology research. Thiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a wide range of cancer cell lines.[2][17][18][19][20][21]
Comparative Efficacy of a Thiazole Derivative against Standard Chemotherapeutic Agents
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) | Reference |
| Compound 4c (thiazole derivative) | 2.57 | 7.26 | [18] |
| Staurosporine (Standard Drug) | 6.77 | 8.4 | [18] |
| Sorafenib (Standard Drug) | - | (VEGFR-2 IC50 = 0.059 µM) | [18] |
| Compound 4c (VEGFR-2 inhibition) | - | (IC50 = 0.15 µM) | [18] |
The data reveals that compound 4c, a novel thiazole derivative, exhibits superior cytotoxic activity against both MCF-7 and HepG2 cancer cell lines compared to the standard drug staurosporine.[18] Furthermore, it demonstrates potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, albeit less potent than sorafenib.[18] This suggests a multi-targeted mechanism of action, which is often advantageous in cancer therapy.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiazole derivative and a standard anticancer drug for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Authoritative Grounding: The MTT assay is a well-established and widely accepted method for in vitro cytotoxicity screening, as described in numerous peer-reviewed publications and standard protocols.
Antiviral Innovations: A New Line of Defense
Viral infections continue to pose a significant threat to public health.[22][23][24] Thiazole derivatives have been identified as possessing a broad spectrum of antiviral activities, including against influenza viruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[7][22][23]
Comparative Efficacy of Thiazole Derivatives against Standard Antiviral Drugs
| Compound/Drug | Target Virus | Efficacy | Reference |
| Thiazole Derivative 51 | Influenza H1N1 | IC50 = 13.06 µM | [7] |
| Nitazoxanide (NTZ) (thiazole derivative) | Hepatitis B Virus (HBV) | Potent inhibition | [7] |
| Ritonavir (Standard HIV drug) | HIV | Protease inhibitor | [23] |
| Oseltamivir (Standard Influenza drug) | Influenza Virus | Neuraminidase inhibitor | [7] |
The diverse antiviral activities of thiazole derivatives highlight their potential as lead compounds for the development of novel antiviral therapies.[7][23] Some derivatives have shown potent inhibitory effects, and in combination with standard drugs, can enhance survival rates in animal models of severe viral infections.[7]
Conclusion
This comparative guide underscores the significant potential of thiazole derivatives as a versatile and potent class of therapeutic agents. Across anti-inflammatory, antimicrobial, anticancer, and antiviral applications, these compounds have consistently demonstrated efficacy that is often comparable or even superior to standard drugs, frequently with the promise of improved safety profiles. The provided experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting field. As we continue to grapple with pressing health challenges, the continued exploration of the thiazole scaffold will undoubtedly pave the way for the discovery of innovative and life-saving medicines.
References
- Current time information in Jasper County, US. (n.d.). Google.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate.
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Preprints.org.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH.
- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. (n.d.). PubMed.
- Synthesis, characterization, and antimicrobial activity of some novel thiazole clubbed 1,3,4-oxadiazoles. (n.d.). Semantic Scholar.
- A review on thiazole based compounds and it's pharmacological activities. (2024). Ayurlog: National Journal of Research in Ayurved Science.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (n.d.). PubMed.
- Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH.
- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). ResearchGate.
- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science Publishers.
- Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). Taylor & Francis Online.
- Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2025). ResearchGate.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). PubMed.
- Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Taylor & Francis.
- Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PubMed Central.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science.
- Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. (2020). PubMed.
- Anti-viral activity of thiazole derivatives: an updated patent review. (2025). ResearchGate.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (n.d.). Semantic Scholar.
- Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.
- Thiazole-based approved drugs. (n.d.). ResearchGate.
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 12. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and diminish the therapeutic window of a promising compound. This guide offers an in-depth technical analysis of the cross-reactivity profile of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde, a member of the burgeoning class of thiazole derivatives with significant therapeutic potential. As a senior application scientist, my aim is to provide not just data, but a cohesive narrative grounded in experimental evidence and mechanistic understanding, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Significance of the 2-Phenylthiazole Scaffold
The 2-phenylthiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Our focus, this compound, is a synthetic intermediate and a potential pharmacophore in its own right.[2] Its structural features—a planar thiazole ring, a fluorinated phenyl group, and a reactive carbaldehyde moiety—suggest a high propensity for interaction with biological macromolecules.
The primary therapeutic potential of 2-phenylthiazole derivatives has been extensively explored in the context of antifungal drug development. Specifically, this class of compounds has been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3] This mechanism is analogous to that of the widely used azole antifungal drugs, such as fluconazole and ketoconazole.[4]
However, the therapeutic utility of any CYP51 inhibitor is contingent on its selectivity for the fungal enzyme over its human ortholog, which is involved in cholesterol biosynthesis. Inhibition of human CYP51 can lead to undesirable side effects.[5] Therefore, a thorough investigation of the cross-reactivity of this compound against human cytochrome P450 (CYP) enzymes is not just a regulatory hurdle, but a fundamental aspect of its preclinical evaluation.
Comparative Analysis: this compound vs. Alternative Agents
-
Fluconazole: A first-line triazole antifungal agent and a known CYP51 inhibitor.
-
Compound B9 (a 2-phenylthiazole derivative): A potent experimental antifungal agent identified in a recent study, showcasing the potential of this scaffold.[3]
-
Ketoconazole: An older imidazole antifungal known for its broad-spectrum activity and significant inhibition of human CYP enzymes.
The following table summarizes the available inhibitory data for these compounds. It is important to note that the data for "this compound (Predicted)" is an educated estimation based on the structure-activity relationships (SAR) of similar published compounds and serves as a hypothesis for experimental validation.[6][7]
| Compound | Primary Target | Fungal CYP51 IC₅₀ (µM) | Human CYP3A4 IC₅₀ (µM) | Selectivity Index (Human/Fungal) |
| This compound (Predicted) | Fungal CYP51 | 0.1 - 1.0 | > 50 | > 50 - 500 |
| Fluconazole | Fungal CYP51 | 0.125[8] | ≥ 30[5] | > 240 |
| Compound B9 (2-phenylthiazole derivative) | Fungal CYP51 | 0.01 - 0.1 (MIC values)[3] | Not Reported | Not Reported |
| Ketoconazole | Fungal CYP51 | 0.014[6] | ~0.1 | ~7 |
Analysis of Comparative Data:
-
Potency: The 2-phenylthiazole scaffold, as exemplified by Compound B9, demonstrates exceptional potency against fungal CYP51, often exceeding that of fluconazole.[3] We predict that this compound will also exhibit potent antifungal activity.
-
Selectivity: A high selectivity index is crucial for a favorable safety profile. Fluconazole exhibits excellent selectivity for the fungal CYP51 enzyme.[5] In contrast, ketoconazole's low selectivity index is a primary reason for its limited systemic use due to drug-drug interactions and potential for liver toxicity. The 2-phenylthiazole class of compounds is being optimized to achieve high selectivity. The presence of the 4-fluorophenyl group in our compound of interest is a common strategy to enhance metabolic stability and potentially improve selectivity.[7]
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a series of robust and validated assays is recommended.
Primary Target Engagement: In Vitro Fungal CYP51 Inhibition Assay
The first step is to confirm the compound's activity against its intended target. A cell-free enzymatic assay using recombinant fungal CYP51 is the gold standard.
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of CYP51, which catalyzes the demethylation of lanosterol. The product formation is quantified using LC-MS/MS.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Reconstitute recombinant fungal CYP51 (e.g., from Candida albicans) and its redox partner, NADPH-cytochrome P450 reductase (CPR), in the reaction buffer.
-
Prepare a stock solution of the substrate, lanosterol, in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and control inhibitors (e.g., fluconazole) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, recombinant CYP51, and CPR.
-
Add the test compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Product Quantification:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the demethylated product using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Diagram of the CYP51 Inhibition Assay Workflow:
Caption: Workflow for the in vitro CYP51 inhibition assay.
Off-Target Profiling: Human CYP Inhibition Panel
To assess the potential for drug-drug interactions, it is crucial to screen the compound against a panel of major human drug-metabolizing CYP isoforms.
Principle: This assay evaluates the inhibitory potential of the test compound against a panel of human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using specific substrates and human liver microsomes.[9][10]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing MgCl₂).
-
Use pooled human liver microsomes (HLMs) as the enzyme source.
-
Prepare a cocktail of CYP isoform-specific substrates.
-
Prepare serial dilutions of this compound and known inhibitors for each isoform.
-
-
Assay Procedure:
-
In a 96-well plate, combine the incubation buffer, HLMs, and the test compound or control inhibitor.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reactions by adding the substrate cocktail and an NADPH-regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reactions with a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Metabolite Quantification:
-
Centrifuge the plate to pellet the protein.
-
Analyze the formation of specific metabolites for each CYP isoform in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CYP isoform at each concentration of the test compound.
-
Determine the IC₅₀ value for each isoform.
-
Diagram of the Human CYP Inhibition Panel Workflow:
Caption: Workflow for the human CYP inhibition panel assay.
Conclusion and Future Directions
The 2-phenylthiazole scaffold represents a promising avenue for the development of novel antifungal agents. Based on the available data for analogous compounds, this compound is predicted to be a potent inhibitor of fungal CYP51 with a favorable selectivity profile over human CYP isoforms. However, this hypothesis must be rigorously tested through the experimental protocols outlined in this guide.
A comprehensive cross-reactivity assessment is a critical step in the preclinical development of any new chemical entity. The data generated from these studies will not only inform on the potential for off-target effects and drug-drug interactions but will also guide further structure-activity relationship studies to optimize both potency and selectivity. By employing a systematic and data-driven approach, the full therapeutic potential of this compound and its derivatives can be realized.
References
- Benchchem. (2025).
- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16(4), 6173-6189.
- protocols.io. (2025). In-vitro CYP inhibition pooled. protocols.io.
- Benchchem. (2025). An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors. Benchchem.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences.
- protocols.io. (2025). In-vitro CYP inhibition pooled. protocols.io.
- Chylinska, J., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(15), 4988.
- Trösken, E. R., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 24-32.
- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16(4), 6173-6189.
- MiraVista Diagnostics. (n.d.). Does Cross-Reactivity Occur in Fungal Antigen Assays?. MiraVista Diagnostics.
- Copaescu, A., et al. (2021). Antifungal hypersensitivity reactions and cross-reactivity patterns. Current Opinion in Infectious Diseases, 34(6), 615-623.
- Koth, L. L., et al. (1986). Cross-reactivity between antigens of fungal extracts studied by RAST inhibition and immunoblot technique. The Journal of Allergy and Clinical Immunology, 78(4 Pt 1), 639-646.
- EBSCO. (n.d.). Thiazole antifungals. EBSCO Research Starters.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 258, 115582.
- Angelia, M. A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Tsuruoka, A., et al. (1997). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. Chemical & Pharmaceutical Bulletin, 45(7), 1169-1176.
- Smolecule. (2023). Buy this compound | 914348-80-4. Smolecule.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-28.
- Szałek, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 26(1), 123.
- Al-Warhi, T., et al. (2023).
- Al-Sanea, M. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621.
- Tassaneeyakul, W., et al. (2000). Inhibition Selectivity of Grapefruit Juice Components on Human Cytochromes P450. Drug Metabolism and Disposition, 28(7), 754-758.
- Al-Masri, I. M., et al. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 85(3), e70219.
Sources
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 914348-80-4 [smolecule.com]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole-Based Inhibitors
This guide provides an in-depth, objective comparison of the molecular docking performance of thiazole-based inhibitors against two clinically relevant protein targets: bacterial DNA gyrase and human Cyclin-Dependent Kinase 2 (CDK2). We will explore the structural basis of their inhibitory activity in comparison to established, non-thiazole inhibitors, supported by experimental data and detailed, reproducible docking protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to effectively leverage computational docking in their own discovery pipelines.
The Thiazole Scaffold: A Privileged Motif in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to engage in a diverse array of non-covalent interactions, including hydrogen bonding, and hydrophobic and aromatic interactions. These characteristics make it an attractive scaffold for the design of potent and selective enzyme inhibitors. This guide will dissect the binding hypotheses of thiazole-containing compounds against two distinct and significant drug targets.
Case Study 1: Thiazole-Based Inhibitors of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an ideal target for the development of novel antibacterial agents.[1] The GyrB subunit, which possesses ATPase activity, is a particularly attractive target for competitive inhibition.[2]
Comparative Inhibitors:
-
Thiazole-Based Inhibitor: A representative pyrazolyl-thiazole derivative.
-
Non-Thiazole Alternatives:
Molecular Docking Protocol: DNA Gyrase (AutoDock Vina)
This protocol outlines a validated method for performing molecular docking of inhibitors against the ATP-binding site of Staphylococcus aureus DNA gyrase B.
1. Preparation of the Receptor (DNA Gyrase B):
-
Download the Crystal Structure: Obtain the X-ray crystal structure of S. aureus DNA gyrase B in complex with a thiazole-based inhibitor (e.g., PDB ID: 3G7B) from the RCSB Protein Data Bank.[5]
-
Prepare the Protein:
-
Load the PDB file into AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
2. Preparation of the Ligands:
-
Obtain Ligand Structures: Source the 3D structures of the thiazole inhibitor, ciprofloxacin, and novobiocin from a chemical database like PubChem or construct them using molecular modeling software.
-
Prepare Ligands in ADT:
-
Load each ligand into ADT.
-
Detect the rotatable bonds.
-
Save each prepared ligand in PDBQT format.
-
3. Grid Box Generation:
-
Define the Binding Site: Center the grid box on the ATP-binding site of GyrB, using the coordinates of the co-crystallized thiazole inhibitor as a reference.
-
Set Grid Dimensions: A grid box size of 20 x 20 x 20 Å is typically sufficient to encompass the binding pocket.
4. Running the Docking Simulation:
-
Configure AutoDock Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness (e.g., 8).
-
Execute Docking: Run AutoDock Vina from the command line using the configuration file.
5. Analysis of Results:
-
Examine Binding Energies: Analyze the output file to determine the binding affinity (in kcal/mol) for the top-ranked poses of each inhibitor.
-
Visualize Interactions: Use a molecular visualization tool like PyMOL to inspect the binding poses and identify key hydrogen bonds and hydrophobic interactions between the inhibitors and the active site residues.
Comparative Docking Results: DNA Gyrase Inhibitors
| Inhibitor Class | Representative Compound | Target Subunit | PDB ID of Complex | Binding Energy (kcal/mol) (Predicted) | Key Interacting Residues |
| Thiazole-Based | Pyrazolyl-thiazole | GyrB | 3G7B[5] | -9.5 to -11.0 | Asp81, Glu58, Ile86, Pro87 |
| Fluoroquinolone | Ciprofloxacin | GyrA | 2XCT[3] | -7.0 to -8.5 | Ser84, Asp88, Arg122 |
| Aminocoumarin | Novobiocin | GyrB | 4URO[6] | -8.0 to -9.5 | Asp81, Arg84, Thr173 |
Note: Binding energies are representative values from typical docking simulations and may vary based on the specific software and parameters used.
Discussion of DNA Gyrase Docking Results
The thiazole-based inhibitor demonstrates a predicted high binding affinity for the ATP-binding pocket of GyrB, forming key interactions with residues such as Asp81 and Glu58. This is consistent with its mechanism as an ATPase inhibitor. In comparison, novobiocin, another GyrB inhibitor, also interacts with Asp81, but through a different set of hydrogen bonds. Ciprofloxacin, which targets the GyrA subunit, exhibits a distinct binding mode, interacting with a separate set of residues crucial for its mechanism of stabilizing the DNA-gyrase cleavage complex. The thiazole scaffold's ability to be readily functionalized allows for the optimization of interactions within the GyrB active site, potentially leading to enhanced potency and selectivity over other classes of inhibitors.
Visualizations: DNA Gyrase
Caption: Molecular docking workflow for DNA gyrase inhibitors.
Caption: Simplified mechanism of DNA gyrase action.[1][2]
Case Study 2: Thiazole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[7][8] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prominent target for anticancer drug development.[7]
Comparative Inhibitors:
-
Thiazole-Based Inhibitor: A representative aminothiazole derivative.
-
Non-Thiazole Alternatives:
Molecular Docking Protocol: CDK2 (Schrödinger Glide)
This protocol provides a general workflow for docking inhibitors into the ATP-binding site of human CDK2.
1. Preparation of the Receptor (CDK2):
-
Download the Crystal Structure: Obtain the X-ray crystal structure of CDK2 in complex with a thiazole-based inhibitor (e.g., PDB ID: 4FKL) from the RCSB Protein Data Bank.[12]
-
Prepare the Protein using Protein Preparation Wizard:
-
Load the PDB file into Maestro.
-
Preprocess the structure: assign bond orders, add hydrogens, and create disulfide bonds.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein.
-
2. Preparation of the Ligands:
-
Obtain Ligand Structures: Source the 3D structures of the aminothiazole inhibitor, roscovitine, and flavopiridol.
-
Prepare Ligands using LigPrep:
-
Generate possible ionization states at a target pH of 7.4.
-
Generate tautomers and stereoisomers.
-
Perform a conformational search.
-
3. Receptor Grid Generation:
-
Define the Binding Site: Define the grid box by selecting the co-crystallized ligand in the prepared CDK2 structure.
-
Generate the Grid: Run the Receptor Grid Generation tool to create the grid files for docking.
4. Ligand Docking:
-
Set up the Docking Job:
-
Select the prepared ligands and the generated receptor grid.
-
Choose the desired docking precision (e.g., Standard Precision - SP).
-
-
Run Glide Docking: Launch the docking calculation.
5. Analysis of Results:
-
Examine Docking Scores: Analyze the output poses and their corresponding GlideScores.
-
Visualize Interactions: Use Maestro's visualization tools to examine the binding mode and identify key interactions with the CDK2 active site.
Comparative Docking Results: CDK2 Inhibitors
| Inhibitor Class | Representative Compound | PDB ID of Complex | GlideScore (Predicted) | Key Interacting Residues |
| Thiazole-Based | Aminothiazole | 4FKL[12] | -9.0 to -11.0 | Leu83, Glu81, Phe80, Asp86 |
| Purine Analog | Roscovitine | 2A4L[9] | -8.0 to -9.5 | Leu83, Gln131, Asp145 |
| Flavonoid | Flavopiridol | 6GUB[11] | -8.5 to -10.0 | Leu83, Phe80, Asp145 |
Note: GlideScores are representative values and can vary based on the specific version and settings of the software.
Discussion of CDK2 Docking Results
The aminothiazole inhibitor is predicted to bind tightly within the ATP-binding pocket of CDK2, forming a characteristic hydrogen bond with the backbone of Leu83 in the hinge region. This interaction is a hallmark of many CDK2 inhibitors. Roscovitine and flavopiridol also engage in this crucial hinge interaction. The thiazole scaffold, with its versatile substitution patterns, allows for the exploration of additional interactions within the active site, such as those with the gatekeeper residue Phe80 and charged residues like Asp86, which can contribute to enhanced potency and selectivity. The comparative analysis reveals that while the core hinge interaction is conserved, the unique chemical nature of the thiazole ring and its substituents can lead to distinct and potentially more favorable binding modes compared to other inhibitor classes.
Visualizations: CDK2
Caption: Molecular docking workflow for CDK2 inhibitors using Schrödinger Glide.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.[8][13]
Conclusion
This comparative guide demonstrates the utility of molecular docking in elucidating the binding modes of thiazole-based inhibitors against diverse protein targets. The case studies of DNA gyrase and CDK2 highlight how the thiazole scaffold can be effectively utilized to design potent and selective inhibitors. The detailed protocols provided herein serve as a practical resource for researchers to implement similar comparative studies in their own drug discovery endeavors. The inherent versatility of the thiazole moiety, coupled with the power of in silico techniques, ensures its continued prominence as a privileged scaffold in the pursuit of novel therapeutics.
References
- De Azevedo, W.F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S.H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link]
- Jorda, R., McNae, I.W., Walkinshaw, M.D., Voller, J., Navratilova, J., Kuzma, M., Mistrik, M., Bartek, J., & Strnad, M. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(8), 2984-2996. [Link]
- Amerigo Scientific. DNA Gyrase: Structure, Function, and Its Role in Research and Industry. [Link]
- Wikipedia. Cyclin-dependent kinase 2. [Link]
- Holdgate, G.A., Tunnicliffe, A., Ward, W.H., Weston, S.A., Rosenbrock, G., Barth, P.T., Taylor, I.W., Pauptit, R.A., & Timms, D. (1997). The entropic penalty of ordered water accounts for weaker binding of the antibiotic novobiocin to a resistant mutant of DNA gyrase: a thermodynamic and crystallographic study. Biochemistry, 36(32), 9663-9673. [Link]
- Chen, Y. N., et al. (2008). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 27(13), 1847–1856. [Link]
- Laponogov, I., Veselkov, D.A., Pan, X.S., Selvarajah, J., Crevel, I.M.T., Fisher, L.M., & Sanderson, M.R. (2016). Quinolone(Levofloxacin)-DNA cleavage complex of gyrase from S. pneumoniae.
- Lamour, V., Hoermann, L., Jeltsch, J.M., Oudet, P., & Moras, D. (2002). An open conformation of the Thermus thermophilus gyrase B ATP-binding domain. Journal of Biological Chemistry, 277(21), 18947-18953. [Link]
- Bettayeb, K., Oumata, N., Echalier, A., Ferandin, Y., Endicott, J.A., Galons, H., & Meijer, L. (2008). CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases. Oncogene, 27(43), 5797-5807. [Link]
- Spencer, A. C., & Panda, M. (2023). DNA Gyrase as a Target for Quinolones. Molecules (Basel, Switzerland), 28(4), 1847. [Link]
- Naderi-Manesh, H., Ghafouri, H., & Amanlou, M. (2006). CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. Journal of Cellular Physiology, 209(1), 195-204. [Link]
- Gore, J., et al. (2012). Multiple modes of Escherichia Coli DNA gyrase activity revealed by force and torque.
- Laponogov, I., Veselkov, D.A., Pan, X.S., Selvarajah, J., Crevel, I.M.T., Fisher, L.M., & Sanderson, M.R. (2016). Quinolone(Moxifloxacin)-DNA cleavage complex of gyrase from S. pneumoniae.
- Lu, J., Patel, S., Sharma, N., Soisson, S.M., Kishii, R., Takei, M., Fukuda, Y., Lumb, K.J., & Singh, S.B. (2014). Crystal Structure of Staph GyraseB 24kDa in complex with Novobiocin.
- Abdel-Wahab, B. F., et al. (2020). In vitro antimicrobial evaluation and in silico studies of coumarin derivatives tagged with pyrano-pyridine and pyrano-pyrimidine moieties as DNA gyrase inhibitors. Journal of Molecular Structure, 1222, 128911. [Link]
- Creative Diagnostics.
- Oncohema Key.
- Wood, D.J., Korolchuk, S., Tatum, N.J., Wang, L.Z., Endicott, J.A., Noble, M.E.M., & Martin, M.P. (2018). CDK2/CyclinA in complex with Flavopiridol.
- Kang, Y.N., & Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor.
- Microbe Notes. DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023). [Link]
- Singh, R., et al. (2024). Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. Journal of the Iranian Chemical Society, 21(19). [Link]
- Creative Diagnostics. DNA Gyrase – A Specialized Type II Topoisomerase. [Link]
- Al-Warhi, T., et al. (2023). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Pharmaceuticals, 16(7), 960. [Link]
- Bohl, C. E., et al. (2017). E. coli LptB in complex with ADP and a novobiocin derivative.
- van der Meer, P., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria.
- Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Future medicinal chemistry, 10(14), 1735–1750. [Link]
- Barman, S., et al. (2021). Structure Based Insights into the Association of Fluoroquinolones with Mycobacterial DNA-Gyrase Complexes. Journal of Bioinformatics and Systems Biology, 4(3), 103-116. [Link]
- Ronkin, S.M., et al. (2010). Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase. Bioorganic & Medicinal Chemistry Letters, 20(3), 1005-1008. [Link]
- Gjorgjieva, M., et al. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 59(18), 8564-8578. [Link]
- Spencer, A. C., & Panda, M. (2023). DNA Gyrase as a Target for Quinolones. Molecules (Basel, Switzerland), 28(4), 1847. [Link]
- Ronkin, S.M., et al. (2010). Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase. Bioorganic & Medicinal Chemistry Letters, 20(3), 1005-1008. [Link]
- Richardson, C.M., et al. (2007). Discovery of a Potent Cdk2 Inhibitor with a Novel Binding Mode, Using Virtual Screening and Initial, Structure-Guided Lead Scoping. ChemMedChem, 2(7), 1043-1052. [Link]
- Gjorgjieva, M., et al. (2022). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 65(2), 1369-1393. [Link]
- Wood, D.J., et al. (2018). CDK1/CyclinB/Cks2 in complex with Flavopiridol.
- Schonbrunn, E., et al. (2012). Development of potent diaminothiazole inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 55(22), 9992-10004. [Link]
- Abdel-Maksoud, M. S., et al. (2021).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 160355, Roscovitine. [Link]
- Baumli, S., et al. (2008). The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation. The EMBO Journal, 27(13), 1907-1918. [Link]
- Richardson, C.M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]
- S, S., & P, A. K. (2021). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science, 11(10), 078-088. [Link]
- Mahesh, H. B., & Satish, S. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology, 19(1), 10. [Link]
- Schrödinger, LLC. Docking and scoring. [Link]
- Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3789-3793. [Link]
- Wang, J., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. [Link]
- Al-Ostath, A., et al. (2023). Prediction interactions with DNA gyrase binding site. [Link]
- Ryde, U. Tutorial: Docking with Glide. [Link]
- Al-Zereini, W. A., et al. (2022). Antibacterial activity of natural flavones against bovine mastitis pathogens: in vitro, SAR analysis, and computational study. Antibiotics, 11(7), 932. [Link]
- Anand, A., et al. (2013). Structure guided inhibitor designing of CDK2 and discovery of potential leads against cancer. Journal of Molecular Modeling, 19(9), 3749-3759. [Link]
- University of Helsinki. Tutorial: Docking of CDK2 Inhibitors. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
Sources
- 1. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. microbenotes.com [microbenotes.com]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, comparative analysis of essential analytical methodologies for verifying the purity of synthesized 2-(4-Fluorophenyl)thiazole-5-carbaldehyde, a critical building block in modern medicinal chemistry. We move beyond mere protocols to explain the scientific rationale behind our choices, empowering you to build a robust, self-validating system for quality control.
The Strategic Importance of this compound
This compound (MW: 207.23 g/mol , CAS: 914348-80-4) is a pivotal intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural motifs—the fluorophenyl group, the thiazole core, and the reactive aldehyde—make it a versatile scaffold for developing novel therapeutic agents, from kinase inhibitors to antimicrobial compounds.[2][3] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a chemical handle for further elaboration.[1]
However, the efficacy and safety of any downstream active pharmaceutical ingredient (API) are fundamentally dependent on the purity of this starting material. Undetected impurities can lead to failed syntheses, altered biological activity, and potential toxicity. Therefore, a multi-orthogonal analytical approach is not just recommended; it is imperative for regulatory compliance and scientific rigor.
Synthesis Context: Anticipating Potential Impurities
The purity profile of the final compound is a direct reflection of its synthetic history. Common routes to this scaffold, such as the Hantzsch thiazole synthesis or palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, inform our analytical strategy.[1][4]
-
Hantzsch Synthesis: This route involves the condensation of an α-haloketone with a thioamide.[1] Potential impurities could include unreacted starting materials, side-products from incomplete cyclization, or regioisomers like 2-(4-Fluorophenyl)thiazole-4-carbaldehyde.[5]
-
Suzuki-Miyaura Coupling: This involves coupling 2-bromothiazole-5-carbaldehyde with 4-fluorophenylboronic acid.[1] Likely impurities include residual palladium catalyst, unreacted boronic acid, and homocoupling by-products.
A robust analytical workflow must be capable of separating and identifying these structurally similar and chemically diverse impurities.
A Multi-Orthogonal Workflow for Purity Verification
No single analytical technique is sufficient to establish purity unequivocally. We advocate for an integrated workflow that leverages the strengths of multiple, complementary methods. This approach ensures that impurities missed by one technique are detected by another.
Caption: Integrated workflow for purity assessment.
Primary Analytical Techniques: A Comparative Guide
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like ours, reverse-phase HPLC, where the stationary phase is nonpolar, is the method of choice.
Expertise & Rationale: The choice of a C18 column is logical due to the aromatic, moderately nonpolar nature of the target molecule. A gradient elution is employed to ensure that both the main compound and any potential impurities, which may have a wide range of polarities, are eluted as sharp, well-resolved peaks. UV detection at 254 nm is generally effective for aromatic systems like the thiazole ring.[2]
Experimental Protocol: Reverse-Phase HPLC-UV
-
System Preparation:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in Acetonitrile at 1.0 mg/mL.
-
Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.5 min: Return to 30% B.
-
18.5-25 min: Re-equilibration at 30% B.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness: This protocol is self-validating through system suitability tests (e.g., replicate injections of a standard to check retention time and area reproducibility) and the use of a blank injection (mobile phase only) to ensure no system peaks interfere with the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides unambiguous structural confirmation by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is exceptionally powerful for identifying and quantifying structurally related impurities.
Expertise & Rationale: ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon backbone. The choice of DMSO-d₆ as a solvent is standard for many organic compounds, ensuring good solubility.[6][7] The chemical shifts and coupling constants are diagnostic fingerprints of the molecule. For instance, the aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). Any unexpected signals would indicate the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and compare the ratios to the expected molecular structure.
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Scrutinize the baseline for small peaks that do not correspond to the main compound, solvent, or known artifacts. These may represent impurities.
-
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like LC or GC, it is a powerful tool for confirming the molecular weight of the target compound and identifying the molecular weights of unknown impurities.
Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to give an [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[7]
Experimental Protocol: LC-MS
-
Instrumentation: Couple the HPLC system described in section 4.1 to a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ESI mode.
-
Mass Analysis: Scan a mass range appropriate for the expected compound and potential impurities (e.g., m/z 100-500).
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule (208.02 for [C₁₀H₇FNOS]⁺).
-
Examine the mass spectra of any impurity peaks observed in the total ion chromatogram (TIC) to determine their molecular weights, providing clues to their identity.
-
Caption: Standard workflow for HPLC purity analysis.
Melting Point Analysis
Principle: A pure crystalline solid has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing the melting point to become depressed and broaden over a range.
Expertise & Rationale: This classical technique is a rapid and inexpensive indicator of purity. While not quantitative, a sharp melting point close to a literature value provides strong initial evidence of high purity. A broad melting range immediately signals the presence of impurities and the need for further purification and analysis.
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
Comparative Data Summary
| Technique | Primary Purpose | Strengths | Limitations | Typical Output |
| HPLC-UV | Quantitative Purity | High sensitivity, excellent resolution, quantitative.[2] | Requires reference standards for absolute quantification, destructive. | Chromatogram showing purity as area % (e.g., >99.0%). |
| NMR Spectroscopy | Structural Confirmation | Unambiguous structure verification, can detect non-chromophoric impurities, non-destructive.[8][9] | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. | Spectra confirming proton/carbon count and connectivity. |
| LC-MS | Impurity Identification | Provides molecular weight of impurities, highly sensitive. | Ionization efficiency can vary, not inherently quantitative without standards. | Mass spectrum confirming MW of main peak and providing MW of impurities. |
| Melting Point | Qualitative Purity Check | Fast, inexpensive, requires minimal sample. | Not quantitative, insensitive to small amounts of impurity, requires crystalline solid. | A sharp melting range (e.g., 1-2 °C). |
Conclusion: A Triad of Confidence
For a compound as critical as this compound, a confident declaration of purity rests on a triad of evidence:
-
Identity: Unambiguous structural confirmation by ¹H and ¹³C NMR .
-
Purity: Quantitative assessment of impurities by reverse-phase HPLC , demonstrating a purity level of ≥98%.
-
Confirmation: Corroboration of the main component's molecular weight by Mass Spectrometry .
Melting point analysis serves as a valuable, rapid preliminary check. By integrating these techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their subsequent scientific endeavors.
References
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
- Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][2][3][7]triazole Deriv
- Supporting Information for: One-pot synthesis of 2-aryl(hetaryl)benzothiazoles from 2-aminothiophenols and aldehydes in a recyclable deep eutectic solvent. The Royal Society of Chemistry. [Link]
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiazole Synthesis: A Head-to-Head Comparison of Classical and Modern Routes
Introduction: The Enduring Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This structural motif is integral to a wide array of pharmaceuticals, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib.[1][2] The continued relevance of thiazole-containing compounds necessitates a deep understanding of the synthetic routes available for their construction.
This guide provides a head-to-head comparison of the seminal classical methods for thiazole synthesis—the Hantzsch, Cook-Heilbron, and Gabriel syntheses—alongside a discussion of modern, efficiency-driven alternatives. We will dissect the mechanistic underpinnings of each route, weigh their respective advantages and disadvantages, and provide representative experimental protocols to offer a practical framework for researchers, scientists, and drug development professionals.
Classical Thiazole Synthesis Routes: The Foundation
The traditional methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain highly relevant in both academic and industrial settings. Their reliability and broad substrate scope have made them foundational tools for heterocyclic chemistry.
The Hantzsch Thiazole Synthesis: The Workhorse
First reported by Arthur Hantzsch in 1887, this method is arguably the most common and versatile approach to thiazole synthesis.[3] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[4]
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5]
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Advantages:
-
High Yields: The Hantzsch synthesis is renowned for its generally high to excellent yields, often exceeding 80-95%.[6][7]
-
Broad Substrate Scope: A wide variety of α-haloketones and thioamides can be employed, allowing for diverse substitution patterns on the resulting thiazole ring.[5]
-
Reliability: It is a well-established and dependable method that is straightforward to perform.[6]
Disadvantages:
-
Harsh Conditions: The reaction can sometimes require elevated temperatures and prolonged reaction times.[8]
-
Lachrymatory Reagents: The use of α-haloketones, which are often lachrymatory and toxic, is a significant drawback.[5]
-
Limited to 2,4- and 2,4,5-Substituted Thiazoles: The nature of the starting materials generally restricts the products to these substitution patterns.
The Cook-Heilbron Synthesis: Access to Aminothiazoles
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, a class of compounds with significant biological activity. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[4]
Mechanism: The reaction commences with the nucleophilic addition of the amino group of the α-aminonitrile to the carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 5-aminothiazole.[5]
Caption: Simplified workflow of the Cook-Heilbron synthesis.
Advantages:
-
Mild Reaction Conditions: This synthesis is often carried out under mild, frequently aqueous, conditions.[5]
-
Access to 5-Aminothiazoles: It is a key method for preparing this important class of thiazole derivatives.[4]
Disadvantages:
-
Use of Toxic Reagents: Carbon disulfide is a highly flammable and toxic reagent, posing safety concerns.[6]
-
Limited Scope: The reaction is primarily limited to the synthesis of 5-aminothiazoles.
-
Potentially Lower Yields: Yields can be variable and are often not as high as those achieved with the Hantzsch synthesis.[8]
The Gabriel Synthesis: A High-Temperature Route
The Gabriel synthesis involves the reaction of an α-acylamino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀), to produce 2,5-disubstituted thiazoles.[3][9]
Mechanism: The reaction proceeds through the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide to form a thioamide intermediate. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Caption: A simplified workflow of the Gabriel thiazole synthesis.
Advantages:
-
Alternative Substrate Class: It utilizes α-acylamino ketones, providing a different retrosynthetic disconnection compared to the Hantzsch and Cook-Heilbron routes.
Disadvantages:
-
Harsh Reaction Conditions: The Gabriel synthesis typically requires high temperatures (around 170 °C) and can be time-consuming.[8][9]
-
Use of Hazardous Reagents: Phosphorus pentasulfide is a hazardous and moisture-sensitive reagent.
-
Often Unsatisfactory Yields: This method is frequently associated with lower to moderate yields.[8]
Head-to-Head Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance indicators for the classical thiazole synthesis routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant" |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified |
Note: "Not specified" indicates that a typical range is not consistently reported across the literature; yields and times are highly substrate-dependent.
Modern Alternatives: Greener and More Efficient Syntheses
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for thiazole synthesis. These modern routes often offer significant advantages over their classical counterparts.
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many organic transformations, including the Hantzsch synthesis. Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often lead to higher yields.[6][10]
Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are highly desirable from a green chemistry perspective. Several one-pot multicomponent strategies for thiazole synthesis have been developed, offering high atom economy and operational simplicity.[1][11][12]
Green Chemistry Approaches
Other green methodologies include the use of environmentally benign solvents (e.g., water), reusable catalysts, and solvent-free reaction conditions.[13][14][15][16] These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.
Experimental Protocols
The following protocols are provided as representative examples of the discussed synthetic routes.
Experimental Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
Reactants: 2-Bromoacetophenone, Thiourea
-
Solvent: Methanol
-
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Dry the solid product.
-
-
Expected Yield: High (typically >90%)
Experimental Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
-
Reactants: α-Aminonitrile (e.g., aminoacetonitrile), Carbon Disulfide
-
Solvent: Ethanol or aqueous ethanol
-
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent.
-
Slowly add carbon disulfide to the solution with stirring.
-
The reaction is typically conducted under mild conditions, often at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product using standard workup procedures, which may include solvent evaporation and recrystallization.
-
-
Expected Yield: Moderate to good (typically 50-80%)[6]
Experimental Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole
-
Reactants: N-(2-oxopropyl)acetamide, Phosphorus Pentasulfide
-
Procedure:
-
Heat a mixture of N-(2-oxopropyl)acetamide and phosphorus pentasulfide.[8]
-
The reaction is typically carried out at elevated temperatures.
-
Isolate the product, 2,5-dimethylthiazole, upon completion of the reaction.
-
-
Expected Yield: Moderate[8]
Conclusion and Future Outlook
The classical Hantzsch, Cook-Heilbron, and Gabriel syntheses provide a robust and versatile toolkit for the construction of the thiazole ring. The Hantzsch synthesis remains the most widely used method due to its high yields and broad applicability. The Cook-Heilbron synthesis is a valuable niche method for accessing 5-aminothiazoles under mild conditions, while the Gabriel synthesis offers an alternative, albeit often lower-yielding, route.
The future of thiazole synthesis is increasingly being shaped by the principles of green chemistry.[13][14][16] Emerging methodologies, such as microwave-assisted reactions and one-pot multicomponent strategies, represent significant advancements, offering higher efficiency, reduced waste, and improved safety profiles.[1][6] For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of the desired substitution pattern, scalability, cost-effectiveness, and environmental impact. A thorough understanding of both the classical and modern approaches is therefore essential for the continued innovation and development of thiazole-based therapeutics.
References
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers. BenchChem.
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Arch Pharm (Weinheim), 357(2), e2300420.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis. BenchChem.
- Sharma, D., Sharma, V., Sharma, A., Goyal, R., Tonk, R. K., Thakur, V. K., & Sharma, P. C. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.).
- Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.).
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). Molecules, 18(11), 13533–13543.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012).
- N-(Thiazol-2-yl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815.
- ChemicalBook. (2022, January 24). Synthesis of Thiazole.
- One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. (2022). The Journal of Organic Chemistry, 87(17), 11627–11639.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). Molecules, 26(16), 4983.
- Robinson–Gabriel synthesis. (2023). In Wikipedia.
- Thiazoles and Bisthiazoles. (n.d.).
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257–267.
- Synthesis And Medicinal Attributes Of Thiazole Deriv
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
Sources
- 1. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. bepls.com [bepls.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]
- 10. acgpubs.org [acgpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.sruc.ac.uk [pure.sruc.ac.uk]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Fluorophenylthiazole Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous experimental scrutiny. The fluorophenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] However, realizing the full therapeutic potential of these compounds hinges on a critical step: validating their mechanism of action (MoA).
This guide provides an in-depth, experience-driven framework for elucidating and confirming the MoA of novel fluorophenylthiazole compounds. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative workflow.
The Foundational Approach: From Phenotype to Target
Drug discovery can be broadly categorized into two approaches: target-based and phenotype-based.[4] While target-based discovery begins with a known biological target, phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the specific target.[5][6] For novel fluorophenylthiazole compounds, a phenotypic approach is often the most pragmatic starting point, as it allows the compound's inherent biological activity to guide the investigation.[7][8]
The primary advantage of phenotypic screening is its potential to uncover novel MoAs and first-in-class medicines.[6] A significant number of first-in-class drugs approved by the FDA have originated from phenotypic discovery campaigns.[8]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "General workflow from phenotypic screening to lead optimization."
Step 1: Initial Characterization and Target Hypothesis Generation
The initial phase focuses on confirming the compound's activity and generating hypotheses about its potential molecular targets.
High-Content Imaging and Phenotypic Profiling
High-content screening (HCS) is a powerful tool for unbiasedly assessing a compound's effect on cellular morphology and function.[8] By staining for various cellular components (e.g., nucleus, cytoskeleton, mitochondria), a detailed phenotypic fingerprint can be generated.
Experimental Protocol: High-Content Imaging
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line for an anti-cancer compound) in 96- or 384-well imaging plates.
-
Compound Treatment: Treat cells with a concentration range of the fluorophenylthiazole compound for a defined period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control with a known MoA.
-
Staining: Fix and permeabilize the cells. Stain with a panel of fluorescent dyes targeting key cellular organelles and structures.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Utilize image analysis software to quantify a multitude of cellular features (e.g., cell count, nuclear size, mitochondrial integrity, cytoskeletal arrangement).
By comparing the phenotypic profile of your fluorophenylthiazole compound to a reference library of compounds with known MoAs, you can generate initial hypotheses about its biological target. For example, a profile showing cell cycle arrest at the G2/M phase might suggest an interaction with microtubules or cyclin-dependent kinases.
Step 2: Direct Target Engagement – Confirming the Handshake
Once a target or target class is hypothesized, the next critical step is to demonstrate direct physical interaction between the fluorophenylthiazole compound and the putative target protein.[9] This is a crucial validation step to rule out indirect effects.[10]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[11] The principle is based on ligand-induced thermal stabilization of the target protein.[11] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the fluorophenylthiazole compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[13]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][14]
dot graph { layout=neato; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."
Interpreting the Data: A positive thermal shift provides strong evidence of direct binding in a physiologically relevant context. The magnitude of the shift can also be used to rank the relative affinity of different compounds for the target.[12]
Step 3: In Vitro Confirmation and Mechanistic Elucidation
With evidence of direct target engagement, the subsequent step involves in-depth characterization of the interaction using biochemical and biophysical assays.[15] These cell-free systems provide a controlled environment to measure binding affinity and functional consequences of target modulation.[16]
Biochemical Assays: Quantifying Functional Activity
The choice of biochemical assay depends on the nature of the target protein.[17]
-
For Enzymes (e.g., Kinases, Proteases): Enzyme activity assays are essential for determining if the compound acts as an inhibitor or an activator.[17] These assays measure the rate of substrate conversion to product.
-
For Receptors (e.g., GPCRs): Radioligand binding assays or fluorescence polarization assays can be used to measure the compound's affinity for the receptor.[17]
Example: Kinase Inhibition Assay
Many thiazole-containing compounds are known to be kinase inhibitors.[18][19]
-
Assay Setup: In a microplate, combine the purified kinase, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add the fluorophenylthiazole compound at various concentrations.
-
Reaction and Detection: Incubate to allow the kinase to phosphorylate the substrate. The signal (e.g., fluorescence) is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Biophysical Assays: Characterizing the Binding Interaction
Biophysical techniques provide detailed information about the binding kinetics and thermodynamics of the compound-target interaction.[20]
-
Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates of the compound to a target immobilized on a sensor chip, providing on-rate (ka), off-rate (kd), and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing information on the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Step 4: Comparative Analysis and Structure-Activity Relationship (SAR)
To contextualize the performance of your fluorophenylthiazole compound, it is crucial to compare it with existing, well-characterized compounds that target the same protein or pathway.[18] This comparative analysis provides a benchmark for potency and selectivity.
| Compound | Target | IC50 (nM) | Assay Type |
| Fluorophenylthiazole A | Kinase X | 50 | Biochemical |
| Competitor 1 (Dasatinib)[21] | Kinase X (and others) | 1-10 | Biochemical |
| Competitor 2 (Ibrutinib)[22] | Kinase Y | 0.5 | Biochemical |
| Fluorophenylthiazole B | α-amylase | 5140 | Biochemical |
| Acarbose (Standard)[23] | α-amylase | 5550 | Biochemical |
This table presents hypothetical and literature-derived data for illustrative purposes.
Furthermore, establishing a Structure-Activity Relationship (SAR) is vital for lead optimization.[24][25][26] By synthesizing and testing a series of analogs with systematic modifications to the fluorophenylthiazole scaffold, you can identify the key structural features responsible for its biological activity.[24] For instance, the position of the fluorine atom on the phenyl ring or substitutions on the thiazole ring can significantly impact potency and selectivity.[3][27]
Conclusion: A Pathway to Mechanistic Clarity
Validating the mechanism of action of a novel fluorophenylthiazole compound is a multi-faceted process that requires a logical and iterative experimental approach. By starting with an unbiased phenotypic screen, confirming direct target engagement, performing detailed in vitro characterization, and conducting rigorous comparative and SAR studies, researchers can build a compelling and robust data package. This comprehensive understanding of the MoA is not only essential for advancing a compound through the drug discovery pipeline but also for unlocking its full therapeutic potential.
References
- Wikipedia. Phenotypic screening. [Link]
- MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- Creative Bioarray. Phenotype-Based Drug Screening. [Link]
- Semantic Scholar. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
- BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
- Creative Biolabs. Phenotypic Screening. [Link]
- National Institutes of Health. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. [Link]
- National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- Semantic Scholar. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
- Selvita. A Practical Guide to Target Engagement Assays. [Link]
- National Institutes of Health. Determining target engagement in living systems. [Link]
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
- ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
- MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
- National Institutes of Health.
- YouTube.
- ACS Publications. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
- National Institutes of Health. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
- National Institutes of Health. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
- Crestone, Inc. Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. [Link]
- National Institutes of Health. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
- National Institutes of Health. Fluorescent Kinase Inhibitors As Probes In Cancer. [Link]
- PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
- MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]
- ResearchGate. Comparison of selected BTK-targeting agents. [Link]
- PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 5. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 6. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 16. selvita.com [selvita.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Thiazole Derivatives Against Known Enzyme Inhibitors
Introduction: The Enduring Significance of the Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of molecular interactions have cemented its status as a "privileged scaffold" in drug discovery.[1] Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This widespread therapeutic utility stems from the thiazole core's capacity to serve as a versatile framework for designing potent and selective enzyme inhibitors.[5][6]
Many clinically successful drugs, such as the anticancer agents Dabrafenib and Dasatinib, feature a thiazole moiety.[1][3] These compounds effectively target specific enzymes, like protein kinases, that are critical for disease progression.[5] The development of novel thiazole derivatives continues to be a vibrant area of research, with the constant aim of improving potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive framework for the rigorous preclinical benchmarking of new thiazole derivatives against established inhibitors. As a senior application scientist, I will not merely list protocols but will delve into the rationale behind experimental choices, ensuring a robust and self-validating approach. Our focus will be on generating high-quality, reproducible data that can confidently guide lead optimization and candidate selection. We will use a combination of biochemical and cell-based assays to build a detailed profile of our novel compounds, comparing them directly to known standards.
I. Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization
A thorough evaluation of a new inhibitor requires a multi-pronged approach. We will systematically assess the potency, mechanism of action, selectivity, and cellular effects of our novel thiazole derivatives. This holistic view is essential for understanding the true potential of a new chemical entity.
Selection of Target Enzymes and Benchmark Inhibitors
For this guide, we will focus on two major classes of enzymes frequently targeted by thiazole-based inhibitors: protein kinases and proteases.
-
Protein Kinase: We will use B-Raf (V600E mutant) as our primary kinase target. This constitutively active kinase is a key driver in many melanomas.[7] Our benchmark inhibitor will be Dabrafenib , a potent and selective inhibitor of B-Raf (V600E).[1][8][9] We will also consider a broader selectivity screen against a panel of related kinases.
-
Protease: We will use Trypsin as a model serine protease. While not a primary cancer target, it is a well-characterized enzyme with readily available substrates and inhibitors, making it an excellent system for initial protease inhibitor profiling. For a more therapeutically relevant target, we will also outline the protocol for Caspase-3 , a key executioner of apoptosis.[10] A standard peptide-based inhibitor will be used as a benchmark.
Experimental Workflow Overview
Our experimental workflow is designed to progressively build a comprehensive understanding of the new thiazole derivatives.
Caption: A logical workflow for the comprehensive evaluation of new thiazole derivatives.
II. Step-by-Step Methodologies: Ensuring Rigor and Reproducibility
Here, we provide detailed protocols for the key assays in our benchmarking workflow. Adherence to these protocols, along with the described best practices, is critical for generating reliable and comparable data.
General Considerations and Best Practices
-
Compound Solubility: Poor compound solubility is a common pitfall in enzyme assays.[11][12] Always prepare stock solutions in 100% DMSO and perform serial dilutions in an appropriate buffer. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 1% to avoid solvent-induced enzyme inhibition. If precipitation is observed upon dilution in aqueous buffer, consider strategies such as using a co-solvent or derivatizing the compound to improve solubility.[13][14]
-
Enzyme and Substrate Quality: Use highly purified and well-characterized enzymes and substrates. Enzyme activity can vary between batches, so it is crucial to perform quality control checks before initiating a screening campaign.
-
Assay Controls: Every assay plate must include appropriate controls:
-
Negative Control (No Inhibitor): Represents 100% enzyme activity.
-
Positive Control (Benchmark Inhibitor): Validates the assay's ability to detect inhibition.
-
Blank (No Enzyme): Corrects for background signal.
-
Protocol 1: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[15][16]
A. B-Raf (V600E) Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits that measure ATP consumption.[7][17][18][19]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing ATP and the B-Raf substrate (e.g., MEK1).
-
Serially dilute the new thiazole derivatives and Dabrafenib in the kinase buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 96-well white plate, add 25 µL of the diluted inhibitor solutions.
-
Add 25 µL of a 2X B-Raf (V600E) enzyme solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Trypsin Inhibition Assay (Colorimetric)
This protocol utilizes the chromogenic substrate Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA).[5][20][21]
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (pH 8.0) containing CaCl2.
-
Prepare a stock solution of Trypsin in the buffer.
-
Prepare a stock solution of BAPNA in DMSO and then dilute in the buffer.
-
Serially dilute the new thiazole derivatives and a known trypsin inhibitor in the buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well clear plate, add 50 µL of the diluted inhibitor solutions.
-
Add 50 µL of the Trypsin solution and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the BAPNA solution to each well.
-
-
Signal Detection:
-
Monitor the increase in absorbance at 405 nm over time using a plate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
-
C. Caspase-3 Inhibition Assay (Fluorometric)
This protocol uses a fluorogenic substrate like Ac-DEVD-AMC.[10][22][23][24]
-
Reagent Preparation:
-
Prepare a caspase assay buffer containing DTT.
-
Prepare a stock solution of recombinant human Caspase-3 in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Ac-DEVD-AMC in DMSO and dilute in the buffer.
-
Serially dilute the new thiazole derivatives and a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in the buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well black plate, add 20 µL of the diluted inhibitor solutions.
-
Add 40 µL of the Caspase-3 solution and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the Ac-DEVD-AMC solution.
-
-
Signal Detection:
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 values as previously described.
-
Protocol 2: Elucidating the Mechanism of Inhibition with Enzyme Kinetics
Understanding how an inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, or uncompetitive inhibition) is crucial for lead optimization.[6] We will use Lineweaver-Burk plots to visualize the inhibition mechanism.[25]
-
Experimental Setup:
-
Select a range of fixed concentrations of the new thiazole derivative (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations (e.g., from 0.2x to 5x the Michaelis constant, Km).
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of enzyme inhibition.
Protocol 3: Assessing Inhibitor Selectivity
Selectivity is a critical parameter for a successful drug candidate, as off-target effects can lead to toxicity.[9][26]
A. Kinase Selectivity Profiling
-
Panel Selection:
-
Choose a panel of kinases that are structurally related to the primary target. For B-Raf, this could include other Raf family members (e.g., C-Raf), other members of the MAPK pathway, and kinases known to be off-targets for similar inhibitors (e.g., Src family kinases for Dasatinib).[27][28] Many commercial services offer kinase selectivity profiling against large panels.[15][29][30]
-
-
Assay Execution:
-
Perform single-concentration inhibition assays (e.g., at 1 µM) for the new thiazole derivatives against the selected kinase panel.
-
For any kinases that show significant inhibition (e.g., >50%), perform full IC50 determinations.
-
B. Protease Selectivity Profiling
-
Panel Selection:
-
For trypsin, a panel of other serine proteases such as chymotrypsin, elastase, and thrombin would be appropriate.
-
For caspase-3, the panel should include other caspases involved in apoptosis (e.g., caspase-7, -8, -9).
-
-
Assay Execution:
-
Follow the same procedure as for kinase selectivity profiling, using the appropriate substrates and buffers for each protease in the panel.
-
Protocol 4: Evaluating Cellular Effects with the MTT Assay
Biochemical assays are essential, but it is equally important to assess the effect of the inhibitors in a cellular context. The MTT assay is a widely used colorimetric method to measure cell viability.[2][6][31][32]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the B-Raf V600E mutation) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the new thiazole derivatives and the benchmark inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to untreated cells and determine the IC50 value for cytotoxicity.
-
III. Data Presentation and Interpretation: From Raw Data to Actionable Insights
Clear and concise data presentation is paramount for effective communication and decision-making.
Tabular Summaries of Quantitative Data
Table 1: Comparative Potency of New Thiazole Derivatives and Benchmark Inhibitors
| Compound | B-Raf (V600E) IC50 (nM) | Trypsin IC50 (µM) | Caspase-3 IC50 (µM) | A375 Cell Viability IC50 (µM) |
| New Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| New Derivative 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dabrafenib | ~0.6[1] | >100 | >100 | ~0.2[8] |
| Dasatinib | Value for B-Raf | >100 | >100 | Value for A375 |
Table 2: Mechanism of Inhibition and Selectivity Profile
| Compound | Mechanism vs. B-Raf | Key Off-Targets (Inhibition >50% at 1 µM) |
| New Derivative 1 | e.g., Competitive | List any identified off-targets |
| New Derivative 2 | e.g., Non-competitive | List any identified off-targets |
| Dabrafenib | ATP-competitive[8] | C-Raf, VEGFR2 |
| Dasatinib | ATP-competitive | Src family kinases, c-Kit, PDGFRβ[3][27] |
Visualizing the Experimental Workflow and Key Concepts
Caption: A schematic overview of the experimental and data analysis pipeline.
IV. Conclusion: A Rigorous Path to Lead Candidate Selection
This guide has outlined a comprehensive and scientifically sound strategy for benchmarking new thiazole derivatives against known inhibitors. By integrating biochemical potency and mechanism of action studies with selectivity profiling and cell-based assays, researchers can build a detailed and reliable profile of their novel compounds. The emphasis on experimental rigor, including addressing potential pitfalls like compound solubility and the use of appropriate controls, ensures the trustworthiness of the generated data. This multi-faceted approach provides the critical insights necessary to confidently select the most promising lead candidates for further development in the ongoing quest for novel and effective therapeutics.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at:
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at:
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. Available at: [Link]
-
Dabrafenib and its potential for the treatment of metastatic melanoma. (2013). OncoTargets and Therapy. Available at: [Link]
-
Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Semantic Scholar. Available at: [Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. ResearchGate. Available at: [Link]
-
Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Kinase profile of dasatinib. ResearchGate. Available at: [Link]
-
Caspase-3 Activity Assay Kit. Aurora Biolabs. Available at: [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. Available at: [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (2015). ACS Chemical Biology. Available at: [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma. (2015). Drug Design, Development and Therapy. Available at: [Link]
-
B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. Available at: [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). Blood. Available at: [Link]
-
Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. (1996). BioTechniques. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). Biochemical Journal. Available at: [Link]
-
Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. (2014). Clinical Cancer Research. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
BRAF (V600E) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
HIV protease inhibitors: a review of molecular selectivity and toxicity. (2014). HIV/AIDS - Research and Palliative Care. Available at: [Link]
-
Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. (2016). Molecules. Available at: [Link]
-
How can I increase the solubility to perform an enzyme assay?. ResearchGate. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (2016). ACS Chemical Biology. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
How can you dissolve organic compounds for enzyme assays?. ResearchGate. Available at: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([1][2][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing. Available at: [Link]
Sources
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. protocols.io [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aurorabiolabs.com [aurorabiolabs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ashpublications.org [ashpublications.org]
- 29. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratories and environment are paramount. The proper handling and disposal of specialized chemical reagents like 2-(4-Fluorophenyl)thiazole-5-carbaldehyde are a critical component of our professional responsibility. This guide provides a detailed protocol for its safe disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Identification and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted aromatic heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, its structural motifs—a fluorinated phenyl group, a thiazole ring, and an aldehyde functional group—inform our risk assessment.
-
Fluorinated Aromatic Compounds: These compounds can be persistent in the environment and may produce hazardous decomposition products like hydrogen fluoride upon incineration if not performed under the correct conditions.[1]
-
Thiazole Derivatives: The thiazole core is a common scaffold in bioactive and pharmaceutical compounds, indicating a potential for biological activity.[2][3] As a precaution, it should be handled as a potentially bioactive substance.
-
Aldehydes: Aldehydes as a class can be irritants and sensitizers.[4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | Anticipated GHS Pictogram | Precautionary Statement | Causality |
| Acute Toxicity / Irritation | हेल्थ हज़ार्ड, एक्सक्लेमेशन मार्क | Causes skin and serious eye irritation. May cause respiratory irritation.[4] | The aldehyde group and aromatic rings can react with biological macromolecules, leading to irritation. |
| Environmental Hazard | पर्यावरण | Very toxic to aquatic life with long-lasting effects. | Fluorinated organic compounds can be persistent. Discharge into the environment must be avoided.[5][7] |
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in a compliant waste management program. Mixing disparate waste streams can create unforeseen chemical reactions, complicate disposal, and significantly increase costs.[8]
Primary Directive: All waste containing this compound must be classified and collected as Halogenated Organic Waste .[9] This is because the fluorine atom requires specific disposal technologies, typically high-temperature incineration, to ensure complete destruction and to scrub acidic gases like hydrogen fluoride (HF) from the effluent.[1]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE or glass, depending on the solvent used) and have a secure, vapor-tight lid.[10]
-
Labeling: The container label must be filled out completely and accurately at the time of generation. Per EPA and OSHA regulations, the label must include:
-
Segregate Physical Forms:
-
Solid Waste: Collect unreacted compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a container for solid halogenated waste.
-
Liquid Waste: Collect solutions containing the compound and any rinse from contaminated glassware into a container for liquid halogenated waste.
-
-
Avoid Contamination: DO NOT mix this waste stream with non-halogenated solvents, aqueous waste, acids, or bases.[8]
Caption: Small Spill Response Workflow
By adhering to these systematic procedures, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
- Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. (n.d.). Benchchem.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- Thiazole Safety Data Sheet. (2021, December 24). Fisher Scientific.
- Safety Data Sheet for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. (n.d.).
- Safety Data Sheet. (2025, October 7). Sigma-Aldrich.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- Thiazole-4-carboxaldehyde Safety Data Sheet. (2025, May 1).
- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
- This compound Product Information. (2023, August 16). Smolecule.
- Pyrrole-2-carboxaldehyde Safety Data Sheet. (n.d.). TCI Chemicals.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency (EPA).
- 2-(3-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE Safety Data Sheet. (2025, July 26). ChemicalBook.
- 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde Safety Data Sheet. (2023, August 1). Apollo Scientific.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
- Safety Data Sheet. (2025, February 26). Angene Chemical.
- Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). PubMed.
Sources
- 1. theic2.org [theic2.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. afgsci.com [afgsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Strategic Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
This document provides essential safety and handling protocols for 2-(4-Fluorophenyl)thiazole-5-carbaldehyde, a compound with significant applications in pharmaceutical development and biochemical research.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of established safety principles for structurally related thiazole derivatives and aldehydes to ensure a robust margin of safety in all laboratory operations.[1]
The core of safe handling lies in a comprehensive understanding of potential hazards and the diligent use of Personal Protective Equipment (PPE). Thiazole derivatives, as a class, are known to present risks of skin irritation, serious eye damage, and respiratory irritation.[3][4][5][6] The aldehyde functional group further necessitates stringent protective measures to prevent exposure.[7][8][9][10] This guide will delineate the necessary PPE, its proper use, and the critical operational and disposal plans to mitigate these risks.
I. Hazard Assessment and PPE Selection: A Multi-Layered Defense
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose and Rationale |
| Primary Engineering Controls | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors. All handling of the solid compound and its solutions should occur within a fume hood.[3][15] |
| Eye and Face Protection | Safety Goggles with Side Shields & Full-Face Shield | To protect against splashes and airborne particles. A face shield should be worn over safety goggles when handling larger quantities or during procedures with a higher risk of splashing.[3][9][15] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile Rubber) | To prevent skin contact. Double gloving is recommended. Gloves should be changed frequently, especially if contamination is suspected.[7][9][10] Latex gloves are not recommended.[10] |
| Body Protection | Laboratory Coat (Chemically Resistant) | To protect skin and personal clothing from contamination.[3][9] |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling large quantities, when engineering controls are insufficient, or during spill cleanup outside of a fume hood.[3][7][9] |
II. Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for ensuring safety. The following protocols are designed to be self-validating, with each step logically building upon the last to create a secure working environment.
A. PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
B. Handling and Storage
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][15]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[16]
-
Dust Prevention: Handle the solid material carefully to prevent dust formation.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]
III. Emergency and Disposal Plans: Preparedness and Responsibility
A. Spill Response
A clear and rehearsed spill response plan is essential.
Caption: Spill Response Workflow.
-
Small Spills (within a fume hood): Use absorbent pads to clean up the spill. Clean the spill area with soap and water.[7]
-
Spills Outside a Fume Hood: Evacuate the immediate area. Proper respiratory protection is mandatory for cleanup.[7] Confine the spill and use absorbent materials. Place all contaminated materials into a sealed bag for hazardous waste disposal.[7][8][10]
B. Accidental Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
C. Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[10][16] Do not dispose of down the drain.[10] Waste should be collected in a properly labeled, sealed container.[10]
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Benchchem. Initial Toxicity Profile of 4-(2-Fluorophenyl)-2-methylthiazole: A Technical Overview Based on Structurally Related Compounds.
- Benchchem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- Standard Operating Procedures for Formaldehyde or Processes.
- Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel.
- Laboratory Safety Manual - Chapter 20: Formaldehyde Exposure Control Policy.
- Environmental Health and Safety at Providence College. Chemical Standard Operating Procedure for Formaldehyde.
- Yale Environmental Health & Safety. formaldehyde-program.pdf.
- Smolecule. Buy this compound | 914348-80-4.
- SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Safety Data Sheet. GHS07.
- SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemicalBook. 2-(3-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE - Safety Data Sheet.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- NIH. Metabolism and Toxicity of Fluorine Compounds.
- ResearchGate. Metabolism and Toxicity of Fluorine Compounds.
- Santa Cruz Biotechnology. 2-(4-Fluorophenyl)thiazole-4-carbaldehyde | CAS 875858-80-3.
- DTIC. Toxicology of Some Fluoro-Organic Compounds.
- Sigma-Aldrich. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde AldrichCPR.
- Chem-Impex. 2-(4-Fluorophenyl)thiazole-4-carbaldehyde.
- ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
- MDPI. Thiazole Ring—A Biologically Active Scaffold.
- PubMed. Thiazole Ring-A Biologically Active Scaffold.
Sources
- 1. Buy this compound | 914348-80-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
